Ethyl 2,2'-bipyridine-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-pyridin-2-ylpyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)10-6-8-15-12(9-10)11-5-3-4-7-14-11/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVWUYLHBCINFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Ethyl 2,2'-Bipyridine-4-carboxylate: A Technical Guide
Introduction
Ethyl 2,2'-bipyridine-4-carboxylate is a functionalized bipyridine ligand of significant interest in coordination chemistry, materials science, and drug development. The presence of the carboxylate group provides a versatile handle for further chemical modifications, such as the formation of amides or the attachment to other molecules and surfaces. This technical guide provides a comprehensive overview of a plausible synthetic route to this compound, detailing the necessary experimental procedures and presenting key data in a structured format for researchers and scientists.
Synthetic Strategy
The synthesis of this compound can be approached through a multi-step process. A common and well-documented precursor is 2,2'-bipyridine-4,4'-dicarboxylic acid. This guide will first detail a five-step synthesis of this key intermediate, starting from isonicotinic acid. Subsequently, a proposed method for the selective mono-esterification of the dicarboxylic acid to yield the target mono-ester will be presented.
Part 1: Synthesis of 2,2'-Bipyridine-4,4'-dicarboxylic Acid
This synthesis is based on a method described in Chinese patent CN102199120B and involves the following five steps:
-
Esterification of isonicotinic acid to methyl isonicotinate.
-
N-oxidation of methyl isonicotinate.
-
Chlorination of the N-oxide.
-
Homocoupling of the chlorinated intermediate to form the bipyridine backbone.
-
Hydrolysis of the diester to the dicarboxylic acid.
The overall workflow for the synthesis of 2,2'-bipyridine-4,4'-dicarboxylic acid is depicted below.
Figure 1: Workflow for the synthesis of 2,2'-bipyridine-4,4'-dicarboxylic acid.
Experimental Protocols and Data
The following tables summarize the quantitative data and detailed methodologies for each step in the synthesis of 2,2'-bipyridine-4,4'-dicarboxylic acid.
Step 1: Esterification of Isonicotinic Acid
| Parameter | Value |
| Reactants | Isonicotinic Acid (200 g), Methanol (1 L) |
| Reagent | Thionyl chloride (SOCl₂) (251 mL) |
| Solvent | Methanol |
| Temperature | 0 °C (addition), then reflux |
| Reaction Time | ~30 hours |
| Work-up | Evaporation, dissolution in water, basification with Na₂CO₃ (pH 8-9), ethyl acetate extraction |
| Product | Methyl Isonicotinate |
| Yield | 94% (210 g) |
Protocol: To a flask containing isonicotinic acid (200 g) in methanol (1 L) and cooled in an ice-salt bath to 0 °C, thionyl chloride (251 mL) is added dropwise with magnetic stirring. After the addition is complete, the mixture is stirred for approximately 30 hours until the solution becomes clear. The solvent is removed by rotary evaporation to yield a white powder. This powder is dissolved in water, and the pH is adjusted to 8-9 with sodium carbonate. The aqueous solution is extracted with ethyl acetate, and the combined organic extracts are evaporated to yield methyl isonicotinate as a light yellow liquid.[1]
Step 2: N-oxidation of Methyl Isonicotinate
| Parameter | Value |
| Reactant | Methyl Isonicotinate (80.4 g) |
| Reagents | 30% Hydrogen peroxide (112 mL), Acetic acid (160 mL) |
| Temperature | 55 °C |
| Reaction Time | 24 hours |
| Work-up | Addition of activated carbon, filtration, addition of K₂CO₃, filtration of solid, washing with ethyl acetate, evaporation |
| Product | Methyl Isonicotinate N-oxide |
| Yield | 47% (42.4 g) |
Protocol: Methyl isonicotinate (80.4 g), 30% hydrogen peroxide (112 mL), and acetic acid (160 mL) are combined in a flask and stirred magnetically at 55 °C for 24 hours. Activated carbon is added to quench unreacted hydrogen peroxide, and the mixture is filtered. Potassium carbonate is added to the filtrate to neutralize the acetic acid, resulting in the precipitation of a solid. The solid is collected, washed with ethyl acetate, and the filtrate is evaporated to yield methyl isonicotinate N-oxide as a white needle-like solid.[1]
Step 3: Chlorination of Methyl Isonicotinate N-oxide
| Parameter | Value |
| Reactant | Methyl Isonicotinate N-oxide (5 g) |
| Reagent | Phosphorus oxychloride (POCl₃) (12.5 mL) |
| Temperature | 100 °C |
| Reaction Time | 12 hours (reflux) |
| Work-up | Poured into ice water, solid collected, dissolved in ethyl acetate, evaporation |
| Product | Methyl 2-chloroisonicotinate |
| Yield | 71.6% (4 g) |
Protocol: Methyl isonicotinate N-oxide (5 g) and phosphorus oxychloride (12.5 mL) are heated to 100 °C and refluxed with stirring for 12 hours. The reaction mixture is then poured into ice water, leading to the formation of a solid. The solid is collected, dissolved in ethyl acetate, and the solvent is evaporated to yield methyl 2-chloroisonicotinate as an off-white or light gray solid.[1]
Step 4: Homocoupling to Dimethyl 2,2'-bipyridine-4,4'-dicarboxylate
| Parameter | Value |
| Reactant | Methyl 2-chloroisonicotinate (4 g) |
| Catalyst System | Nickel(II) chloride hexahydrate (1.385 g), Triphenylphosphine (6.1 g), Zinc powder (1.52 g) |
| Solvent | N,N-Dimethylformamide (DMF) (50 mL) |
| Temperature | 50 °C, then reflux |
| Reaction Time | 5 hours |
| Atmosphere | Nitrogen |
| Work-up | Not specified in detail in the source |
| Product | Dimethyl 2,2'-bipyridine-4,4'-dicarboxylate |
| Yield | Not specified in the source for this step |
Protocol: In a flask under a nitrogen atmosphere, nickel(II) chloride hexahydrate (1.385 g), triphenylphosphine (6.1 g), and zinc powder (1.52 g) are mixed in DMF (50 mL) at 50 °C. After stirring for 10 minutes, methyl 2-chloroisonicotinate (4 g) is added. The mixture is then stirred and refluxed for 5 hours.[1]
Step 5: Hydrolysis to 2,2'-Bipyridine-4,4'-dicarboxylic Acid
| Parameter | Value |
| Reactant | Dimethyl 2,2'-bipyridine-4,4'-dicarboxylate |
| Reagent | Sodium hydroxide |
| Solvent | Dichloromethane |
| Reaction Time | 1 hour |
| Work-up | pH adjustment with HCl, extraction, evaporation |
| Product | 2,2'-Bipyridine-4,4'-dicarboxylic Acid |
| Yield | 95% |
Protocol: Dimethyl 2,2'-bipyridine-4,4'-dicarboxylate is dissolved in dichloromethane, and an aqueous solution of sodium hydroxide is added. The mixture is reacted for one hour. The pH is then adjusted with hydrochloric acid, and the product is extracted and the solvent evaporated to yield 2,2'-bipyridine-4,4'-dicarboxylic acid as a white solid.[1]
Part 2: Proposed Synthesis of this compound
Figure 2: Proposed final step for the synthesis of the target molecule.
Proposed Experimental Protocol and Data
Selective Mono-esterification
| Parameter | Value |
| Reactant | 2,2'-Bipyridine-4,4'-dicarboxylic Acid |
| Reagent | Ethanol (1-2 equivalents) |
| Catalyst | Concentrated Sulfuric Acid (catalytic amount) |
| Solvent | Toluene (to facilitate azeotropic removal of water) |
| Temperature | Reflux |
| Reaction Time | Monitored by TLC or HPLC |
| Work-up | Neutralization, extraction, and purification by column chromatography |
| Product | This compound |
| Yield | Variable, requires optimization |
Protocol: 2,2'-Bipyridine-4,4'-dicarboxylic acid is suspended in toluene in a flask equipped with a Dean-Stark trap. A limited amount of ethanol (1-2 molar equivalents) and a catalytic amount of concentrated sulfuric acid are added. The mixture is heated to reflux, and the reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to maximize the yield of the mono-ester and minimize the formation of the di-ester. Upon completion, the reaction mixture is cooled, neutralized with a mild base (e.g., sodium bicarbonate solution), and the product is extracted with a suitable organic solvent. The crude product is then purified by column chromatography on silica gel to separate the unreacted dicarboxylic acid, the desired mono-ester, and the di-ester byproduct.
The synthesis of this compound can be achieved through a multi-step sequence starting from readily available isonicotinic acid to form the key intermediate 2,2'-bipyridine-4,4'-dicarboxylic acid. While a specific protocol for the final selective mono-esterification is not well-documented, a controlled Fischer esterification represents a viable and logical approach. The successful implementation of this final step will likely require careful optimization of reaction conditions to achieve a desirable yield of the target mono-ester. This guide provides a solid foundation for researchers to develop a robust and reproducible synthesis of this valuable bipyridine ligand.
References
"ethyl 2,2'-bipyridine-4-carboxylate chemical properties"
An In-depth Technical Guide to the Chemical Properties of Ethyl 2,2'-Bipyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted bipyridine derivative that serves as a crucial intermediate in coordination chemistry and materials science. Its structural features, particularly the bidentate nitrogen ligands and the functional ester group, allow for versatile applications in the synthesis of metal-organic frameworks (MOFs), catalysts, and biologically active complexes. This document provides a comprehensive overview of its chemical properties, synthesis, and characterization, intended for professionals in research and development.
Core Chemical Properties
This compound is a white solid at room temperature.[1] The presence of the ethyl ester group enhances its solubility in common organic solvents when compared to its carboxylic acid precursor, 2,2'-bipyridine-4-carboxylic acid.[2]
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 56100-25-5 | [1][2][3] |
| Molecular Formula | C₁₃H₁₂N₂O₂ | [2] |
| Molecular Weight | 228.25 g/mol | [2] |
| Appearance | White powder | [1] |
| Melting Point | 44.5-45.5 °C | [1] |
| Boiling Point | 379.1 ± 32.0 °C (Predicted) | |
| Density | 1.167 ± 0.06 g/cm³ (Predicted) | |
| IUPAC Name | ethyl 2-(pyridin-2-yl)pyridine-4-carboxylate | [2] |
Synthesis and Purification
The synthesis of this compound can be achieved through several routes, most commonly via esterification of the corresponding carboxylic acid or through cross-coupling reactions.
Experimental Protocol: Esterification of 2,2'-Bipyridine-4-carboxylic Acid
A prevalent method for synthesizing the title compound is the Fischer esterification of 2,2'-bipyridine-4-carboxylic acid.[2]
Materials:
-
2,2'-bipyridine-4-carboxylic acid
-
Absolute ethanol (excess)
-
Concentrated sulfuric acid (catalytic amount) or Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (aqueous solution)
-
Anhydrous magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
A mixture of 2,2'-bipyridine-4-carboxylic acid and a large excess of absolute ethanol is prepared in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is cautiously added to the mixture. Alternatively, thionyl chloride can be used to activate the carboxyl group.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours while monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
Experimental Protocol: Suzuki Coupling
An alternative synthetic route involves a palladium-catalyzed Suzuki coupling reaction.[2]
Materials:
-
A suitable boronic acid derivative of pyridine
-
A corresponding halogenated pyridine
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Solvent (e.g., toluene, ethanol)
Procedure:
-
The halogenated pyridine, pyridine boronic acid derivative, palladium catalyst, and base are combined in a reaction flask containing the solvent.
-
The mixture is degassed and then heated under an inert atmosphere (e.g., Argon) at temperatures ranging from 80°C to 120°C.
-
The reaction is monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled, and the product is extracted using an appropriate organic solvent.
-
The organic phase is washed, dried, and concentrated to give the crude product.
Purification
The crude this compound can be purified by the following methods:[2]
-
Recrystallization: Using solvent systems such as ethanol/water mixtures.
-
Column Chromatography: Utilizing silica gel as the stationary phase and an eluent system like ethyl acetate/hexane.
Purity is typically confirmed by High-Performance Liquid Chromatography (HPLC) to be greater than 95% and by melting point analysis.[2]
Chemical Reactivity
Hydrolysis
The ester functionality is susceptible to hydrolysis under both acidic and basic conditions, yielding 2,2'-bipyridine-4-carboxylic acid.[2] This reaction is fundamental for modifying the ligand's properties, for instance, to enhance its metal-binding capabilities.[2]
Coordination Chemistry
The defining characteristic of this compound is the ability of its two pyridine nitrogen atoms to act as a bidentate ligand. It readily forms stable octahedral complexes with various transition metals, including Ruthenium(II), Palladium(II), and Zinc(II).[2] The presence of the electron-withdrawing ethyl carboxylate group at the 4-position enhances the π-acceptor properties of the ligand, which in turn strengthens metal-to-ligand back-donation. This electronic effect can lead to shorter metal-nitrogen bond lengths in the resulting complexes.[2]
Spectroscopic Characterization
The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.
Spectroscopic Data Summary
| Technique | Key Features and Observed Values | Reference |
| ¹H NMR | Ethyl Group: Triplet at ~1.3 ppm (CH₃), Quartet at ~4.3 ppm (CH₂). Bipyridine Protons: Multiplets in the range of 7.5–9.0 ppm. | [2] |
| IR Spectroscopy | C=O Stretch (Ester): Strong absorption around 1720 cm⁻¹. C-O Stretch (Ester): Strong absorption around 1250 cm⁻¹. | [2][4] |
| Mass Spectrometry | Molecular Ion Peak (M⁺): Observed at m/z 228.25. | [2] |
References
An In-depth Technical Guide to Ethyl 2,2'-Bipyridine-4-carboxylate
CAS Number: 56100-25-5
This technical guide provides a comprehensive overview of ethyl 2,2'-bipyridine-4-carboxylate, a key building block in coordination chemistry and materials science. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and potential applications, supported by experimental protocols and data visualizations.
Core Compound Properties
This compound (C₁₃H₁₂N₂O₂) is a substituted bipyridine derivative with a molecular weight of 228.25 g/mol .[1] Its structure, featuring a bidentate chelating 2,2'-bipyridine core functionalized with an ethyl ester group, makes it a versatile ligand for the formation of stable complexes with a variety of transition metals. This property is central to its application in the development of novel catalysts, luminescent materials, and functional metal-organic frameworks (MOFs).[1][2] The ethyl ester group enhances its solubility in organic solvents compared to its carboxylic acid counterpart, 2,2'-bipyridine-4-carboxylic acid.[1]
Physicochemical and Spectroscopic Data
Quantitative data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 56100-25-5 | [1][3] |
| Molecular Formula | C₁₃H₁₂N₂O₂ | [1] |
| Molecular Weight | 228.25 g/mol | [1] |
| Melting Point | 44.5-45.5 °C | [3] |
| Boiling Point (Predicted) | 379.1 ± 32.0 °C | [3] |
| Density (Predicted) | 1.167 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 3.72 ± 0.22 | [3] |
| IUPAC Name | ethyl 2-(pyridin-2-yl)pyridine-4-carboxylate | [1] |
Table 2: Spectroscopic Data
| Technique | Key Features | Reference |
| ¹H NMR | Signals for the ethyl ester group (~1.3 ppm for CH₃, ~4.3 ppm for CH₂) and aromatic protons in the bipyridine rings (7.5–9.0 ppm). | [1] |
| ¹³C NMR | Characteristic peaks for the ester carbonyl carbon (~167 ppm), the aliphatic carbons of the ethyl group (~61 ppm and ~14 ppm), and the aromatic carbons of the bipyridine rings. | [4] |
| IR Spectroscopy | Strong C=O stretching vibration at approximately 1720 cm⁻¹ and C-O ester vibrations around 1250 cm⁻¹. | [1][4] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 228.25, with fragmentation patterns consistent with the bipyridine structure. | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several synthetic routes, with the Suzuki-Miyaura cross-coupling reaction being a common and efficient method. This involves the palladium-catalyzed reaction between a pyridineboronic acid or ester derivative and a halogenated pyridine.
Representative Synthesis Workflow
Caption: Suzuki-Miyaura synthesis of this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-bromopyridine-4-carboxylate (1.0 eq), pyridine-2-boronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Catalyst and Solvent Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
Applications and Biological Activity
This compound is a precursor for a wide range of applications, primarily due to its ability to form stable complexes with transition metals.
-
Materials Science: It is used in the synthesis of Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage and catalysis.[5][6] The bipyridine unit acts as a linker, connecting metal centers to form extended crystalline structures. It is also a key ligand in the design of ruthenium(II) and iridium(III) complexes for applications in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs).[2]
-
Coordination Chemistry: The bidentate nature of the bipyridine moiety allows for the formation of stable octahedral complexes with metals such as ruthenium(II), palladium(II), and zinc(II).[1] The electron-withdrawing ester group can influence the electronic properties of the resulting metal complexes.
-
Biological Research: Bipyridine derivatives have been investigated for their biological activities. Studies on related compounds have shown potential antioxidant and cytotoxic properties.[1] The ability of bipyridine-metal complexes to interact with biological macromolecules like DNA and proteins is an active area of research.
Signaling Pathway Diagram
Caption: Potential biological interactions of bipyridine-metal complexes.
Experimental Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol provides a general method for assessing antioxidant activity.
-
Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.
-
Assay Procedure: In a 96-well plate, add 50 µL of various concentrations of the test compound solution. Add 150 µL of the DPPH solution to each well. A control well should contain the solvent instead of the test compound.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
Experimental Protocol: MTT Assay (Cytotoxicity)
This protocol is a standard method for assessing cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HCT-15) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a vehicle like DMSO, with the final DMSO concentration kept below 0.5%) for 24-72 hours. Include a vehicle control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.
Conclusion
This compound is a valuable and versatile building block with significant potential in both materials science and medicinal chemistry. Its well-defined structure and reactivity allow for the systematic design of novel functional molecules and materials. This guide provides a foundational resource for researchers looking to explore the synthesis and applications of this important compound. Further research into its properties and those of its derivatives is likely to uncover new and exciting opportunities in various scientific fields.
References
- 1. This compound | 56100-25-5 | Benchchem [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. chembk.com [chembk.com]
- 4. CSD Solution #13 [chem.ucalgary.ca]
- 5. A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal–organic framework - Wikipedia [en.wikipedia.org]
A Technical Guide to the Physical Properties of Ethyl 2,2'-Bipyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,2'-bipyridine-4-carboxylate is a substituted bipyridine derivative of significant interest in coordination chemistry and materials science.[1] Structurally, it consists of two pyridine rings linked at the 2 and 2' positions, with an ethyl ester functional group at the 4-position of one ring.[1] This compound frequently serves as a crucial precursor for the synthesis of complex ligands used in the development of metal-organic frameworks (MOFs), catalysts, and functional dyes for applications such as dye-sensitized solar cells (DSSCs).[1] The presence of the ethyl ester group enhances its solubility in organic solvents compared to its carboxylic acid analogue, 2,2'-bipyridine-4-carboxylic acid, making it a versatile building block in organic synthesis.[1]
Core Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These data are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 228.25 g/mol | [1][2] |
| Appearance | White powder | [3] |
| Melting Point | 44.5-45.5 °C | [2][3] |
| Boiling Point | 379.1 ± 32.0 °C (Predicted) | [2] |
| Density | 1.167 ± 0.06 g/cm³ (Predicted) | [2] |
| CAS Number | 56100-25-5 | [2][3][4] |
| Solubility | Soluble in common organic solvents.[5][6] Insoluble in water.[5][6] |
Experimental Protocols
The synthesis and characterization of this compound involve standard organic chemistry techniques. The following sections detail the common methodologies for its preparation and the analytical methods used to confirm its identity and purity.
Synthesis: Esterification
A prevalent method for synthesizing the title compound is through the Fischer esterification of its corresponding carboxylic acid.
-
Objective: To convert 2,2'-bipyridine-4-carboxylic acid to its ethyl ester derivative.
-
Reagents & Equipment:
-
2,2'-bipyridine-4-carboxylic acid (starting material)
-
Anhydrous ethanol (reagent and solvent)
-
Concentrated sulfuric acid (catalyst) or thionyl chloride (activating agent)
-
Reflux apparatus
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
-
Methodology (Acid-Catalyzed):
-
Suspend 2,2'-bipyridine-4-carboxylic acid in an excess of anhydrous ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification
To achieve high purity, essential for subsequent applications, the crude product is typically purified using one of the following methods.
-
Recrystallization: The crude solid can be dissolved in a minimum amount of a hot solvent mixture, such as ethanol/water, and allowed to cool slowly.[7] The pure compound will crystallize out, leaving impurities in the mother liquor.
-
Column Chromatography: For more rigorous purification, silica gel column chromatography is employed. The crude product is loaded onto a silica column and eluted with a solvent system, commonly a mixture of ethyl acetate and hexane.[8] Fractions are collected and analyzed by TLC to isolate the pure product.
Characterization and Quality Control
The identity and purity of the final product are confirmed using a suite of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. Key signals in the ¹H NMR spectrum include the characteristic resonances for the ethyl group protons and the aromatic protons on the bipyridine rings.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band around 1720 cm⁻¹ confirms the presence of the ester carbonyl (C=O) group.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. A molecular ion peak (M⁺) at an m/z value corresponding to 228.25 is expected.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final compound, with a target purity often exceeding 98%.
Visualization of Experimental Workflow
The logical flow from starting materials to the final, purified product can be visualized to provide a clear overview of the experimental process.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. This compound | 56100-25-5 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. myuchem.com [myuchem.com]
- 4. [2,2'-Bipyridine]-4-carboxylic acid, ethyl ester | 56100-25-5 [chemicalbook.com]
- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 6. 2,2'-Bipyridine-4,4'-dicarboxylic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. ias.ac.in [ias.ac.in]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Hydrolysis of Ethyl 2,2'-Bipyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of ethyl 2,2'-bipyridine-4-carboxylate to its corresponding carboxylic acid, a critical transformation in the synthesis of bespoke ligands for coordination chemistry, and a key building block in the development of novel therapeutics and functional materials. This document outlines the primary methodologies for this conversion, detailing experimental protocols and presenting relevant quantitative data to facilitate reproducible and efficient synthesis.
Introduction
This compound is a versatile precursor molecule, the utility of which is often unlocked through the hydrolysis of its ethyl ester to the corresponding carboxylic acid. The resulting 2,2'-bipyridine-4-carboxylic acid serves as a crucial chelating agent, capable of forming stable complexes with a wide array of metal ions. The carboxylic acid moiety provides a convenient anchor point for further functionalization or for direct integration into larger molecular architectures such as metal-organic frameworks (MOFs) and pharmaceutical agents.
The hydrolysis of the ester can be effectively achieved under both acidic and basic conditions. The choice of method will depend on the desired scale, sensitivity of other functional groups present on the molecule, and the required purity of the final product. This guide will detail both acidic and basic hydrolysis protocols, drawing upon established procedures for similar bipyridine esters to provide a robust starting point for laboratory synthesis.
Hydrolysis Methodologies
The conversion of this compound to 2,2'-bipyridine-4-carboxylic acid is a standard ester hydrolysis reaction. The general transformation is depicted below:
Figure 1: General reaction scheme for the hydrolysis of this compound.
Basic Hydrolysis
Alkaline hydrolysis, or saponification, is a widely employed and often high-yielding method for the cleavage of esters. This process is typically irreversible as the carboxylate salt is formed, which is resistant to nucleophilic attack by the alcohol byproduct. The free carboxylic acid is then obtained by acidification of the reaction mixture.
A procedure analogous to the hydrolysis of a similar bipyridine diester suggests that a high yield can be expected.[1]
Experimental Protocol: Basic Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable solvent such as a mixture of ethanol and water.
-
Reagent Addition: Add an excess of an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). A typical molar excess would be in the range of 2-5 equivalents.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation:
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Acidify the solution to a pH of approximately 4-5 by the dropwise addition of a strong acid, such as hydrochloric acid (HCl). This will precipitate the 2,2'-bipyridine-4-carboxylic acid.
-
Collect the solid product by filtration.
-
Wash the solid with cold water and then a small amount of a suitable organic solvent like diethyl ether to remove any unreacted starting material or organic impurities.
-
Dry the product under vacuum to yield the pure 2,2'-bipyridine-4-carboxylic acid.
-
Figure 2: Workflow for the basic hydrolysis of this compound.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible reaction that can also be employed for the conversion of this compound to its carboxylic acid. To drive the equilibrium towards the products, it is common to use a large excess of water.[2] The reaction is typically carried out under reflux conditions.[3]
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Reaction Conditions: Heat the mixture to reflux and maintain this temperature for an extended period, typically 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or LC-MS.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by the addition of a base, such as a saturated solution of sodium bicarbonate, until the pH is brought to the isoelectric point of the carboxylic acid (typically around pH 4-5) to induce precipitation.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water to remove any residual salts.
-
Dry the product under vacuum.
-
Figure 3: Workflow for the acid-catalyzed hydrolysis of this compound.
Quantitative Data
| Parameter | Basic Hydrolysis | Acid-Catalyzed Hydrolysis |
| Reagents | NaOH or KOH | HCl or H₂SO₄ |
| Solvent | Ethanol/Water | Water |
| Temperature | Reflux | Reflux |
| Reaction Time | 2-6 hours | 12-24 hours |
| Work-up | Acidification | Neutralization |
| Anticipated Yield | >90% | Variable, depends on equilibrium |
Table 1: Comparison of Hydrolysis Conditions.
Characterization of 2,2'-Bipyridine-4-carboxylic acid
The successful synthesis of 2,2'-bipyridine-4-carboxylic acid can be confirmed by a variety of analytical techniques:
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
NMR Spectroscopy (¹H and ¹³C): The disappearance of the characteristic signals of the ethyl group (a quartet and a triplet in the ¹H NMR spectrum) and the appearance of a carboxylic acid proton signal (typically a broad singlet at high chemical shift) are key indicators of successful hydrolysis.
-
Infrared (IR) Spectroscopy: The disappearance of the ester C=O stretch (typically around 1730 cm⁻¹) and the appearance of a broad O-H stretch (around 3000 cm⁻¹) and a carboxylic acid C=O stretch (around 1700 cm⁻¹) confirm the conversion.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of 2,2'-bipyridine-4-carboxylic acid will confirm the identity of the product.
Conclusion
The hydrolysis of this compound is a fundamental transformation that provides access to the valuable 2,2'-bipyridine-4-carboxylic acid ligand. Both basic and acidic hydrolysis methods are effective, with basic hydrolysis generally offering the advantages of irreversibility and potentially higher yields. The detailed protocols and comparative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for the successful synthesis and purification of this important chemical intermediate. Careful monitoring of the reaction and appropriate characterization of the final product are essential to ensure the desired outcome.
References
The Coordination Chemistry of 2,2'-Bipyridine Ligands: A Technical Guide for Researchers
An In-depth Exploration of Synthesis, Properties, and Applications in Catalysis and Drug Development
Introduction
2,2'-Bipyridine (bpy), a heterocyclic organic compound, stands as one of the most extensively utilized ligands in the realm of coordination chemistry.[1] Its prevalence stems from its capacity to act as a robust bidentate chelating agent, binding to metal ions through its two nitrogen atoms to form a highly stable five-membered ring.[2][3] This chelation imparts significant stability to the resulting metal complexes, making them suitable for a vast array of applications.[2] Complexes of 2,2'-bipyridine have been instrumental in advancing our understanding of the thermodynamics, kinetics, photophysics, and electrochemistry of metal compounds.[1] This guide provides a comprehensive technical overview of the core principles of bpy coordination chemistry, tailored for researchers, scientists, and professionals in drug development.
Synthesis and Electronic Properties of 2,2'-Bipyridine Ligands
The synthesis of 2,2'-bipyridine has evolved since its discovery, with early methods including the pyrolysis of 2-methylpyridine and reductive coupling reactions.[1] A common and effective laboratory-scale synthesis involves the Ullmann reaction, coupling two molecules of a 2-halopyridine using copper as a catalyst.[1][4] Modern variations and other routes, such as those involving Raney nickel catalysts, have also been developed to improve yields and reaction conditions.[1][4]
The electronic structure of the bpy ligand is key to its coordination behavior. In its neutral form, bpy is a very weak π-acceptor.[5][6] However, it is classified as a "redox non-innocent" ligand, meaning the ligand itself can participate in redox reactions.[6][7] Upon reduction, it can form a π-radical monoanion (bpy•−) or a diamagnetic dianion (bpy2−).[5] The doubly reduced dianion acts as a strong π-donor.[5][6] This redox activity, combined with the coplanar arrangement of its two pyridine rings, facilitates electron delocalization and gives rise to the distinctive optical and redox properties of its metal complexes.[8]
Coordination Behavior and Structural Characteristics
2,2'-bipyridine typically acts as a bidentate ligand, forming a wide variety of complexes with nearly all transition metals.[8] The stability of these complexes is generally high, as indicated by their stability constants. The chelate effect makes bpy complexes significantly more stable than analogous complexes with monodentate pyridine ligands.[1]
The coordination of bpy to a metal center induces a planar, cis-conformation in the ligand, a change from its trans-conformation in the solid state.[1] The resulting complexes adopt various geometries, with the most common being the octahedral tris-bipy complexes, such as [M(bpy)₃]ⁿ⁺ (e.g., M = Fe, Ru, Co), which are chiral and exist as enantiomeric pairs.[8] Square planar complexes, like [Pt(bpy)₂]²⁺, are also well-documented.[8]
The structural parameters of the coordinated bpy ligand, particularly the inter-ring C-C bond and the M-N bond lengths, are sensitive to the oxidation state of both the metal and the ligand itself. Reduction of the bpy ligand leads to a shortening of the bridging C-C bond and an elongation of the adjacent C-N bonds, which serves as a strong indicator of the ligand's redox state.[9]
Table 1: Selected Stability Constants for M(II)-Bipyridine Complexes
| Metal Ion | log K₁ | log K₂ | log K₃ | Overall (log β₃) |
| Mn²⁺ | 2.6 | 2.1 | 1.5 | 6.2 |
| Fe²⁺ | 4.2 | 3.7 | 9.5 | 17.4 |
| Co²⁺ | 5.9 | 5.4 | 4.7 | 16.0 |
| Ni²⁺ | 7.0 | 6.8 | 6.5 | 20.3 |
| Cu²⁺ | 8.0 | 5.4 | 3.5 | 16.9 |
| Zn²⁺ | 5.0 | 4.5 | 4.0 | 13.5 |
Note: Data compiled from various sources. Values can vary with experimental conditions (e.g., temperature, ionic strength). The stability constant for the Cu(II)-bpy complex is reported as 3.51 x 10³, for Ni(II)-bpy as 3.30 x 10³, and for Co(II)-bpy as 2.88 x 10³ in one study.[10]
Table 2: Representative Bond Lengths in Metal-Bipyridine Complexes
| Complex/Ligand State | M-N Bond Length (Å) | Inter-ring C-C Bond Length (Å) |
| [Zn(β-diketiminate)(bpy)] | 2.064 | 1.485 |
| [Zn(β-diketiminate)(bpy•⁻)] | 1.997 | 1.427 |
| [Zn(β-diketiminate)(bpy²⁻)] | 1.958 | 1.384 |
Data from a study on zinc complexes, demonstrating structural changes upon ligand-centered reduction.[9]
Spectroscopic and Physicochemical Properties
The electronic properties of metal-bpy complexes give rise to characteristic spectroscopic signatures.
-
UV-Visible Spectroscopy: These complexes typically exhibit intense absorptions in the visible region, which are attributed to metal-to-ligand charge transfer (MLCT) transitions.[8] The ultraviolet region is dominated by π–π* transitions within the bipyridine ligand.[11] For example, the well-known [Ru(bpy)₃]²⁺ complex has a strong MLCT absorption band around 450 nm, responsible for its orange color.[12]
-
NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool for characterizing the binding modes of bpy ligands. The chemical shifts of the pyridine protons, particularly those in the 5, 5', 6, and 6' positions, are sensitive to the coordination environment and can be used to elucidate the structure of complexes in solution.[13]
-
Electrochemistry: Many tris-bpy complexes are electroactive, showing reversible one-electron transfer reactions that can be studied by cyclic voltammetry.[8] These reactions can be either metal-centered or ligand-centered, reflecting the redox non-innocence of the bpy ligand.
Table 3: UV-Visible Absorption Data for Selected Tris(bpy) Complexes
| Complex | λₘₐₓ (nm) | Transition Type |
| [Fe(bpy)₃]²⁺ | 522 | MLCT |
| [Ru(bpy)₃]²⁺ | 452 | MLCT |
| [Ni(bpy)₃]²⁺ | ~300-350 | π–π |
| [Co(bpy)₃]²⁺ | ~300-350 | π–π |
| [Zn(bpy)₃]²⁺ | ~300-350 | π–π* |
Note: Data compiled from multiple sources.[8][11][14] The π–π transitions for many M(II) complexes appear as broad absorption profiles in the UV region.[11]*
Experimental Protocols
Protocol 1: Synthesis of Tris(2,2'-bipyridine)iron(II) Sulfate, [Fe(bpy)₃]SO₄
This protocol describes a common method for synthesizing the intensely colored [Fe(bpy)₃]²⁺ complex.
-
Reagents and Materials:
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
2,2'-Bipyridine (C₁₀H₈N₂)
-
Ethanol
-
Distilled water
-
Beakers, magnetic stirrer, and filtration apparatus.
-
-
Procedure:
-
Prepare a 0.0005 M aqueous solution of FeSO₄·7H₂O. For example, dissolve 0.0345 g in distilled water to make a final volume of 250 mL.[14]
-
Prepare a 0.0005 M solution of 2,2'-bipyridine. Dissolve 0.0195 g of bpy in a small amount of ethanol and then dilute with distilled water to a final volume of 250 mL.[14]
-
In a beaker, place a specific volume of the Fe(II) solution.
-
While stirring, slowly add three molar equivalents of the 2,2'-bipyridine solution to the Fe(II) solution.
-
A deep red color will develop almost immediately, indicating the formation of the [Fe(bpy)₃]²⁺ complex.
-
The solution can be gently warmed to ensure the reaction goes to completion.
-
The resulting complex can be characterized directly in solution or precipitated by adding a suitable counter-ion and purified by recrystallization if a solid product is desired.
-
Protocol 2: Characterization by UV-Visible Spectrophotometry
This protocol outlines the determination of the stoichiometry of the Fe(II)-bpy complex using Job's method of continuous variation.
-
Preparation of Solutions:
-
Prepare equimolar stock solutions (e.g., 0.0005 M) of FeSO₄ and 2,2'-bipyridine as described above.[14]
-
-
Job's Plot Procedure:
-
Prepare a series of solutions by mixing the metal and ligand solutions in varying mole fractions, keeping the total volume and total molarity constant. For example, in a series of 10 mL total volume, the volumes would range from (10 mL M, 0 mL L) to (0 mL M, 10 mL L).[14]
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λₘₐₓ) for the complex, which is 522 nm for [Fe(bpy)₃]²⁺.[14]
-
Plot the absorbance versus the mole fraction of the ligand (or metal).
-
The maximum of the plot will correspond to the stoichiometry of the complex. For Fe(II) and bpy, the maximum is expected at a mole fraction of ~0.75 for the ligand, indicating a 1:3 metal-to-ligand ratio.
-
Caption: General workflow for the synthesis and characterization of a metal-bipyridine complex.
Applications
The unique photophysical and electrochemical properties of metal-bpy complexes have led to their use in diverse and impactful applications.
Visible Light Photoredox Catalysis
Ruthenium and iridium bpy complexes are among the most common visible light photocatalysts used in organic synthesis.[12] Upon absorption of visible light, these complexes are promoted to a long-lived excited state.[12] In this state, they become potent single-electron transfer (SET) reagents, capable of both oxidizing and reducing organic substrates to generate radical intermediates, thereby enabling a wide range of chemical transformations under mild conditions.[12] More recently, complexes of earth-abundant metals like copper with substituted bpy ligands have been developed as cost-effective photoredox catalysts.[15]
Caption: A generalized photoredox catalytic cycle involving a metal-bipyridine complex.
Drug Development and Biological Activity
The ability of 2,2'-bipyridine and its derivatives to chelate metal ions is crucial to their biological activity. These compounds and their metal complexes have been investigated for a range of therapeutic applications, demonstrating antiviral, antifungal, and potent antitumor activities.[16] In the context of cancer therapy, bpy derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, such as hepatocellular carcinoma (HepG2) cells.[16] The mechanism often involves the complexation with essential metal ions or the generation of reactive oxygen species (ROS), which can trigger downstream signaling pathways leading to cell death.[16] The design of poly(bpy) ligands allows for the control of anticancer activity through complexation and decomplexation with biorelevant metal cations.[17]
Caption: Simplified pathway of apoptosis induction in cancer cells by a metal-bipyridine complex.
Conclusion
The coordination chemistry of 2,2'-bipyridine is a rich and dynamic field, underpinned by the ligand's exceptional stability, versatile electronic properties, and predictable coordination behavior. From fundamental studies of electron transfer to cutting-edge applications in photoredox catalysis and medicinal chemistry, bpy complexes continue to be a cornerstone of modern inorganic and organometallic research. The ability to systematically tune their steric and electronic properties through synthetic modification ensures that 2,2'-bipyridine and its derivatives will remain indispensable tools for scientists and researchers for the foreseeable future.
References
- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. globalscientificjournal.com [globalscientificjournal.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Derivatives of 2,2'-Bipyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of derivatives of 2,2'-bipyridine-4-carboxylic acid, a versatile scaffold in coordination chemistry and drug discovery. The presence of the carboxylic acid moiety at the 4-position imparts unique characteristics, including enhanced solubility and a reactive handle for further functionalization, making its derivatives valuable in the development of advanced materials, catalysts, and therapeutic agents.
Core Concepts and Comparative Analysis
2,2'-Bipyridine-4-carboxylic acid is distinguished from its parent compound, 2,2'-bipyridine, by the carboxylic acid group, which significantly influences its chemical and physical properties. This functional group enhances water solubility and provides a crucial site for covalent modifications, a feature absent in the unsubstituted bipyridine. This makes it a superior building block for applications requiring attachment to biomolecules or surfaces, which is a common requirement in pharmaceutical and materials science research.[1]
Compared to dicarboxylic acid derivatives like 2,2'-bipyridine-4,4'-dicarboxylic acid, the mono-carboxylic acid offers more precise control in applications where a single reactive site is desired. While the dicarboxylic version boasts even greater aqueous solubility and more extensive coordination possibilities with metal ions, the mono-substituted derivative is often preferred for achieving specific electronic properties.[1] In contrast, derivatives with electron-donating groups, such as methyl substituents, alter the electronic properties of the resulting metal complexes and tend to decrease water solubility while increasing solubility in organic solvents.[1]
Synthesis and Characterization of Derivatives
The versatile structure of 2,2'-bipyridine-4-carboxylic acid allows for the synthesis of a wide array of derivatives, including esters, amides, and metal complexes.
Experimental Protocol: Esterification of 2,2'-Bipyridine-4-carboxylic Acid
This protocol describes a general method for the esterification of carboxylic acids, which can be adapted for 2,2'-bipyridine-4-carboxylic acid.
Materials:
-
2,2'-Bipyridine-4-carboxylic acid
-
Alcohol (e.g., methanol, ethanol)
-
Dichloromethane (dry)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
0.5 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottomed flask, dissolve 2,2'-bipyridine-4-carboxylic acid in dry dichloromethane.
-
Add 3 equivalents of the desired alcohol and 0.08 equivalents of DMAP.
-
Cool the stirred solution to 0°C in an ice bath.
-
Add 1.1 equivalents of DCC to the mixture over 5 minutes.
-
After an additional 5 minutes at 0°C, remove the ice bath and stir the reaction mixture for 3 hours at room temperature.
-
Filter the precipitated dicyclohexylurea.
-
Wash the filtrate sequentially with two portions of 0.5 N hydrochloric acid and two portions of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by distillation or chromatography.
Experimental Protocol: Amide Synthesis from 2,2'-Bipyridine-4-carboxylic Acid
This protocol outlines the synthesis of amides via the formation of an acyl chloride intermediate.
Materials:
-
2,2'-Bipyridine-4,4'-dicarboxylic acid (as a precursor to the acid chloride)
-
Thionyl chloride (SOCl₂)
-
Benzene
-
Amine
-
Dichloromethane
-
0.5 M Sodium hydroxide solution
-
Petroleum ether
Procedure:
-
Reflux 2,2'-bipyridine-4,4'-dicarboxylic acid in a mixture of thionyl chloride and benzene for 24 hours to form the corresponding acid chloride.
-
Evaporate the excess thionyl chloride and wash the residue with petroleum ether and dry.
-
Dissolve the resulting acid chloride in dichloromethane and separately dissolve the desired amine in dichloromethane.
-
Slowly mix the two solutions at 0°C, and add a 0.5 M NaOH solution.
-
Stir the mixture at 0°C for 5 hours and then at room temperature for 19 hours.
-
Filter the resulting white precipitate and wash thoroughly with water.
-
Crystallize the product from methanol.[2]
Experimental Protocol: Synthesis of a Ruthenium(II) Complex
This protocol describes the synthesis of a ruthenium(II) complex using a dicarboxylic acid derivative of bipyridine. A similar procedure can be followed for the mono-carboxylic acid derivative.
Materials:
-
cis-[RuCl₂(DMSO)₄]
-
2,2'-Bipyridine-4,4'-dicarboxylic acid
-
Ethanol
-
Diethyl ether
Procedure:
-
The starting material cis-[RuCl₂(DMSO)₄] is prepared according to previously reported methods.
-
A solution of 2,2'-bipyridine-4,4'-dicarboxylic acid in ethanol is added to a solution of cis-[RuCl₂(DMSO)₄] in ethanol.
-
The reaction mixture is stirred, leading to the formation of the ruthenium(II) complex.
-
The product is precipitated, filtered, and washed with diethyl ether.
Physicochemical and Biological Properties of Derivatives
The derivatization of 2,2'-bipyridine-4-carboxylic acid significantly impacts its physicochemical and biological properties. The following tables summarize key quantitative data for representative derivatives.
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | Reference |
| 2,2'-Bipyridine-4-carboxylic acid | C₁₁H₈N₂O₂ | 200.19 | >300 | Soluble in some organic solvents | [3] |
| 2,2'-Bipyridine-4,4'-dicarboxylic acid | C₁₂H₈N₂O₄ | 244.20 | >310 | Insoluble in water, soluble in common organic solvents | [4][5] |
| 4'-Methyl-[2,2'-bipyridine]-4-carboxylic acid | C₁₂H₁₀N₂O₂ | 214.22 | >300 | Not specified | [6] |
| Ethyl 2,2'-bipyridine-4-carboxylate | C₁₃H₁₂N₂O₂ | 228.25 | Not specified | Not specified | [7] |
| Methyl 4'-methyl-2,2'-bipyridine-4-carboxylate | C₁₃H₁₂N₂O₂ | 228.25 | Not specified | Not specified | [8] |
Applications in Drug Development and Materials Science
Derivatives of 2,2'-bipyridine-4-carboxylic acid are extensively used in various scientific fields due to their unique properties.
Anticancer Research
Ruthenium complexes of bipyridine carboxylic acid derivatives have shown significant potential as anticancer agents. These complexes can interact with biological macromolecules like DNA and proteins, leading to cytotoxic effects against various cancer cell lines.[9] The incorporation of the carboxylic acid group can influence the DNA/protein binding affinity, antioxidant activity, and overall cytotoxicity of the metal complexes.[9] Studies have shown that some ruthenium(II) complexes induce apoptosis in cancer cells through a mitochondrial-mediated signaling pathway.[1][10]
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for some bipyridine derivatives against the HepG2 (human liver cancer) cell line.
| Compound | IC₅₀ (ng/mL) | Reference |
| NPS1 | 72.11 | [11] |
| NPS2 | 154.42 | [11] |
| NPS5 | 71.78 | [11] |
| NPS6 | 71.43 | [11] |
Materials Science
The chelating nature of the bipyridine core and the reactive carboxylic acid group make these derivatives excellent building blocks for advanced materials.[12] They are particularly valuable in the synthesis of Metal-Organic Frameworks (MOFs), which are porous crystalline materials with applications in gas storage, separation, and catalysis.[12] The carboxylic acid group serves as an anchoring point for integrating the bipyridine ligand into the intricate MOF structure.[12]
Visualizing Workflows and Signaling Pathways
General Workflow for Synthesis and Anticancer Screening
The following diagram illustrates a typical workflow for the synthesis of novel 2,2'-bipyridine-4-carboxylic acid derivatives and their subsequent evaluation as potential anticancer agents.
Caption: A flowchart of the synthesis and biological evaluation process.
Mitochondrial-Mediated Apoptosis Pathway
Certain ruthenium(II) complexes derived from bipyridine ligands have been shown to induce apoptosis through the mitochondrial signaling pathway. The diagram below outlines the key steps in this process.
Caption: A simplified diagram of the mitochondrial apoptosis pathway.
This guide provides a foundational understanding of the derivatives of 2,2'-bipyridine-4-carboxylic acid. Further research into the synthesis of novel derivatives and the elucidation of their mechanisms of action will undoubtedly lead to new and exciting applications in medicine and materials science.
References
- 1. Synthesis, Characterization, In Vitro Cytotoxicity, and Apoptosis-Inducing Properties of Ruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Co(II), Cu(II), and Ni(II) Complexes of 2,2′‐Bipyridine‐4,4′‐Dicarboxamide Ligands: Antibacterial Evaluation Against Resistant Bacteria and Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,2'-bipyridine-4-carboxylic acid CAS#: 1748-89-6 [m.chemicalbook.com]
- 4. 2,2'-Bipyridine-4,4'-dicarboxylic acid | C12H8N2O4 | CID 688094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,2'-Bipyridine-4,4'-dicarboxylic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. chemscene.com [chemscene.com]
- 7. [2,2'-Bipyridine]-4-carboxylic acid, ethyl ester | 56100-25-5 [chemicalbook.com]
- 8. 4'-Methyl-2,2'-bipyridine-4-carboxylic acid methyl ester | 142593-05-3 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN102199120B - Method for synthesizing 2,2'-bipyridine-4,4'-dicarboxylic acid - Google Patents [patents.google.com]
An In-depth Technical Guide on the Safe Handling of Ethyl 2,2'-bipyridine-4-carboxylate
Chemical and Physical Properties
Ethyl 2,2'-bipyridine-4-carboxylate is a derivative of the bipyridine family, a class of compounds known for their chelating properties and use as ligands in coordination chemistry.[1] The ethyl ester group enhances its solubility in organic solvents.[1]
| Property | Value | Source |
| Molecular Formula | C13H12N2O2 | ChemBK[2] |
| Molar Mass | 228.25 g/mol | ChemBK[2] |
| Melting Point | 44.5-45.5 °C | ChemBK[2] |
| Boiling Point (Predicted) | 379.1 ± 32.0 °C | ChemBK[2] |
| Density (Predicted) | 1.167 ± 0.06 g/cm3 | ChemBK[2] |
Hazard Identification and GHS Classification
Based on the safety data for the parent compound, 2,2'-Bipyridine, a substance with a similar core structure, the following hazards are anticipated. It is crucial to handle this compound with the assumption that it carries similar risks.
The GHS classification for 2,2'-Bipyridine is as follows:
-
Acute Toxicity, Oral (Category 3) , H301: Toxic if swallowed.[3]
-
Acute Toxicity, Dermal (Category 3) , H311: Toxic in contact with skin.[3]
For other related bipyridine derivatives, such as 2,2'-Bipyridine-4,4'-dicarboxylic acid, the following classifications are noted:
-
Skin Irritation (Category 2) , H315: Causes skin irritation.[4][5]
-
Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[4][5]
-
Specific target organ toxicity — single exposure (Category 3) , H335: May cause respiratory irritation.[4]
Signal Word: Danger[3]
Hazard Pictograms:
Hazard Statements:
-
H301 + H311: Toxic if swallowed or in contact with skin. [3]* H315: Causes skin irritation. [4][6]* H319: Causes serious eye irritation. [4][6]* H335: May cause respiratory irritation. [4][6] Precautionary Statements:
A comprehensive set of precautionary statements is provided in the safe handling workflow section. Key precautions include avoiding ingestion, inhalation, and contact with skin and eyes, as well as using appropriate personal protective equipment. [3][6][7]
Toxicological Information
The toxicological properties of this compound have not been fully investigated. [8]However, studies on related dipyridyl compounds indicate potential for toxicity. For instance, 2,2'-dipyridyl has shown neurotoxic effects in mice at high doses and is a known iron chelator. [9]It has also demonstrated cytotoxic effects on some cancer cell lines. [1][9]The compound of interest has shown higher toxicity towards cancer cells as compared to normal cells, indicating its potential as an anticancer agent. [1]
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HCT-15 | 12.5 | 6.0 |
| HeLa | 15.0 | 5.0 |
| SKOV3 | 10.0 | 7.5 |
| NIH 3T3 | >100 | - |
| HEK 293 | >100 | - |
Source: Benchchem [1]
Experimental Protocols: Safe Handling Workflow
The following workflow outlines the necessary steps for the safe handling of this compound, from preparation to disposal. This protocol is based on best practices for handling toxic and irritant chemical compounds.
Caption: Workflow for the safe handling of this compound.
First-Aid Measures
In the event of exposure, immediate action is critical. The following first-aid measures are based on data for 2,2'-Bipyridine and should be applied. [3][7]
| Exposure Route | First-Aid Procedure |
|---|---|
| Ingestion | Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. Rinse mouth. [3][7] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with plenty of water for at least 15 minutes. Call a POISON CENTER or doctor/physician if you feel unwell. [3][7] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required. [6][7] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Do not use mouth-to-mouth method if victim ingested or inhaled the substance. Immediate medical attention is required. [6][7]|
Storage and Disposal
Storage: Store in a cool, dry, and well-ventilated place. [7]Keep containers tightly closed and store locked up. [3][7] Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [3][8]Do not empty into drains. [8]
Personal Protective Equipment (PPE)
The following diagram illustrates the necessary personal protective equipment for handling this compound.
Caption: Essential personal protective equipment for handling this compound.
References
- 1. This compound | 56100-25-5 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 2,2'-Bipyridine-4,4'-dicarboxylic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. biosynth.com [biosynth.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Toxicity of dipyridyl compounds and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for Ethyl 2,2'-Bipyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,2'-bipyridine-4-carboxylate is a versatile heterocyclic compound widely utilized as a chelating ligand in coordination chemistry and as a building block in the synthesis of functional materials. Its unique structure, featuring a bipyridine core functionalized with an ethyl ester group, allows for the formation of stable complexes with a variety of metal ions. This property has led to its application in diverse fields such as catalysis, luminescent materials, and the development of metal-organic frameworks (MOFs). This technical guide provides an in-depth overview of the commercial availability of this compound, its key physicochemical properties, and detailed experimental methodologies for its synthesis and application.
Commercial Availability
A range of chemical suppliers offer this compound, primarily for research and development purposes. The compound is typically available in various purities, and it is important to note that it may be listed under different CAS numbers, with 56100-25-5 being the most common. Researchers should verify the specifications with the supplier before purchase.
| Supplier | Website | Notes |
| Parchem | --INVALID-LINK-- | Specialty chemical supplier. |
| Shanghai UCHEM Inc. | --INVALID-LINK-- | Specializes in production and sale. |
| ChemicalBook | --INVALID-LINK-- | Provides information and lists multiple suppliers. |
| Benchchem | --INVALID-LINK-- | Offers the compound for research use. |
Physicochemical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂N₂O₂ | [1] |
| Molecular Weight | 228.25 g/mol | [1] |
| CAS Number | 56100-25-5 | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 44.5-45.5 °C | |
| Purity | ≥98% (typical) |
Experimental Protocols
Synthesis of this compound
While a direct, detailed, peer-reviewed synthesis protocol for this compound can be elusive in readily available literature, a general approach involves the esterification of 2,2'-bipyridine-4-carboxylic acid. The following is a representative procedure based on standard esterification methods:
Materials:
-
2,2'-bipyridine-4-carboxylic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Dichloromethane or ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 2,2'-bipyridine-4-carboxylic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel or by recrystallization to obtain the final product.
Synthesis of a Ruthenium(II) Complex using this compound
This protocol describes the synthesis of a dichlorobis(this compound)ruthenium(II) complex, a common precursor for more complex structures.
Materials:
-
RuCl₃·3H₂O
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Lithium chloride
-
Acetone
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve RuCl₃·3H₂O and an excess of lithium chloride in DMF.
-
Add two equivalents of this compound to the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours. The color of the solution will change, indicating complex formation.
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a stirred solution of acetone or water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it with water and then diethyl ether to remove unreacted starting materials and byproducts.
-
Dry the resulting solid under vacuum to yield the dichlorobis(this compound)ruthenium(II) complex.
Signaling Pathways and Logical Relationships
Modulation of AKT/BRAF Signaling Pathway by Bipyridine Derivatives in Cancer Cells
Recent studies have implicated 2,2'-bipyridine derivatives in the modulation of key signaling pathways in cancer cells, such as the PI3K/AKT and MAPK/ERK pathways. Specifically, these compounds have been shown to potentially inhibit the activity of AKT and BRAF, two crucial kinases that are often dysregulated in cancer and promote cell proliferation and survival.
Caption: Inhibition of AKT and BRAF signaling pathways by bipyridine derivatives.
Experimental Workflow: Synthesis to Application
The following diagram illustrates a typical experimental workflow, from the synthesis of the this compound ligand to its use in the preparation of a functional material, such as a Metal-Organic Framework (MOF).
Caption: General workflow from ligand synthesis to MOF application.
References
Methodological & Application
Application Notes and Protocols: Ethyl 2,2'-Bipyridine-4-Carboxylate in Ruthenium Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ruthenium(II) polypyridyl complexes, particularly those involving 2,2'-bipyridine (bpy) and its derivatives, are a cornerstone of modern inorganic chemistry and have found extensive applications in medicine, materials science, and catalysis.[1][2][3] The functionalization of the bipyridine ligand is a key strategy for tuning the photophysical, electrochemical, and biological properties of the resulting ruthenium complex.[1] The ethyl 2,2'-bipyridine-4-carboxylate ligand serves as a versatile building block. Its ester group provides good solubility in organic solvents for synthesis and purification, and it can be readily hydrolyzed to the corresponding carboxylic acid.[4] This carboxylic acid functionality is crucial for a variety of applications, including anchoring the complex to semiconductor surfaces in dye-sensitized solar cells (DSSCs), improving water solubility, and providing a covalent attachment point for biomolecules.[1][4][5]
These application notes provide an overview of the synthesis, characterization, and key applications of ruthenium complexes incorporating the this compound ligand and its derivatives, complete with experimental protocols and data.
Synthesis and Characterization
The synthesis of heteroleptic ruthenium complexes, which contain different types of ligands, allows for fine-tuning of their properties. A common strategy involves a stepwise synthesis starting from a precursor like cis-[Ru(bpy)2Cl2]. The this compound ligand is then introduced to form the final complex.
Experimental Protocol: Synthesis of Ru(bpy)₂(4-COOEt-bpy)₂
This protocol describes a general procedure for synthesizing a heteroleptic ruthenium(II) complex.
Materials:
-
cis-[Ru(bpy)₂Cl₂]·2H₂O (precursor)
-
This compound (ligand)
-
Ethanol/Water mixture (e.g., 80:20 v/v)
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Argon or Nitrogen gas
-
Standard reflux apparatus
-
Filtration apparatus
-
Diethyl ether
Procedure:
-
Reaction Setup: Dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (1 equivalent) and this compound (1.1 equivalents) in an ethanol/water mixture in a round-bottom flask.
-
Inert Atmosphere: Purge the solution with argon or nitrogen for 15-20 minutes to remove oxygen.
-
Reflux: Heat the mixture to reflux under an inert atmosphere with constant stirring. The reaction progress can be monitored by observing the color change, typically from a dark solution to a blood-red or orange-red color.[6] Reflux for 4-24 hours.
-
Precipitation: After cooling to room temperature, filter the solution to remove any solids. To the filtrate, add a saturated aqueous solution of NH₄PF₆ dropwise to precipitate the product as a hexafluorophosphate salt.[6]
-
Isolation: Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid sequentially with cold water and diethyl ether to remove unreacted starting materials and impurities.[6] The product can be further purified by column chromatography on silica or alumina if necessary.[6]
-
Drying: Dry the final product under vacuum.
Protocol: Hydrolysis to Carboxylic Acid
The ethyl ester is often a precursor to the more functional carboxylic acid.
-
Base Hydrolysis: Dissolve the synthesized ethyl ester complex in a suitable solvent (e.g., acetone/water).
-
Add a base, such as sodium hydroxide (NaOH), and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Neutralization: Carefully neutralize the solution with a dilute acid (e.g., HCl) to protonate the carboxylate group.
-
Isolation: The resulting carboxylic acid complex can then be isolated by precipitation or extraction. This hydrolysis step is a high-yield process.[4]
Characterization
The synthesized complexes are typically characterized using a suite of spectroscopic and analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the ligand structure and coordination to the ruthenium center.
-
Mass Spectrometry (ESI-MS): To verify the molecular weight and isotopic pattern of the complex.
-
UV-Visible Spectroscopy: To determine the electronic absorption properties, including the metal-to-ligand charge transfer (MLCT) bands.[7]
-
Luminescence Spectroscopy: To measure the emission spectra, quantum yields, and excited-state lifetimes upon excitation of the MLCT band.[7]
-
Cyclic Voltammetry (CV): To investigate the electrochemical properties and determine the redox potentials of the Ru(II)/Ru(III) couple and ligand-based reductions.[7][8][9]
Applications and Protocols
Ruthenium complexes functionalized with carboxylated bipyridines are promising candidates for various applications due to their unique photophysical and chemical properties.
Photodynamic Therapy (PDT)
Ruthenium complexes can act as photosensitizers (PSs) for PDT.[1][10] Upon irradiation with light of a specific wavelength, the complex is excited and can transfer its energy to molecular oxygen, generating cytotoxic reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which induces cancer cell death.[10] Ligand design is critical for red-shifting the absorption into the "phototherapeutic window" (600-900 nm) where light penetration into tissue is maximal.[11][12]
Protocol: Evaluating In Vitro Phototoxicity
-
Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate media until ~80% confluency.
-
Incubation: Seed the cells in 96-well plates. After 24 hours, treat the cells with varying concentrations of the ruthenium complex and incubate in the dark for a specified period (e.g., 12-24 hours) to allow for cellular uptake.
-
Irradiation: Irradiate the plates with a light source (e.g., LED array) at the complex's absorption maximum (λₘₐₓ) for a defined time and light dose. Keep a parallel set of plates in the dark as a control for dark toxicity.
-
Viability Assay: After irradiation, incubate the cells for another 24-48 hours. Assess cell viability using a standard method like the MTT assay.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC₅₀ value (the concentration required to kill 50% of cells) for both the light and dark conditions. A high phototoxicity index (PI = IC₅₀_dark / IC₅₀_light) indicates a good photosensitizer.
Luminescent Sensing and Cellular Imaging
The inherent luminescence of Ru(II) polypyridyl complexes makes them excellent candidates for developing chemical sensors and imaging agents.[2] A common strategy involves a "turn-on" mechanism where the complex's luminescence is initially quenched. The quencher is cleaved upon reaction with a specific analyte, restoring the bright luminescence of the ruthenium complex.[2][13]
Principle of Operation: A dinitrophenyl (DNP) ether or thioether group can be attached to the bipyridine ligand.[2][13] This group acts as an electron acceptor, quenching the ruthenium complex's luminescence via photoinduced electron transfer (PET).[2][13] In the presence of a specific analyte, such as a biothiol (e.g., glutathione), the DNP group is cleaved, the PET process is eliminated, and the complex's luminescence is "turned on".[13][14]
Catalysis
Ruthenium complexes are known for their catalytic activity in a range of organic transformations.[3] Complexes featuring tetradentate bipyridine ligands have demonstrated exceptional efficiency in the hydrogenation of carboxylic esters and lactones under mild conditions and at very low catalyst loadings.[15] While the specific use of this compound in this context is less detailed, the broader class of bipyridine-ligated ruthenium complexes shows significant promise in catalysis.[3][15]
Quantitative Data Summary
The properties of ruthenium complexes are highly dependent on the full ligand set and the solvent environment. The following tables summarize representative data for related complexes to provide a baseline for researchers.
Table 1: Photophysical and Electrochemical Properties
| Complex | λₘₐₓ (abs) (nm) | λₘₐₓ (em) (nm) | Ru(II/III) E₁/₂ (V vs. Fc⁰/⁺) | Reference |
| [Ru(bpy)₂(Mebpy-COOH)]²⁺ | 450 | 635 | 0.917 | [7] |
| [Ru(phen)₂(Mebpy-COOH)]²⁺ | 450 | 640 | 0.929 | [7] |
| [Ru(dppz)₂(Mebpy-COOH)]²⁺ | 450 | 655 | 1.052 | [7] |
| [Ru(bpy)₂(dbeb)]²⁺ | ~455 | 642 | - | [16] |
Mebpy-COOH = 4'-methyl-2,2'-bipyridine-4-carboxylic acid; dbeb = 4,4'-dibutyl ester-2,2'-bipyridine. Potentials are for the protonated form in acetonitrile.
Table 2: Biological Activity Data
| Complex | Cell Line | IC₅₀ (µM) | Condition | Reference |
| cis-[Ru(phen)₂(ImH)₂]²⁺ | HCT116p53(+/+) | 0.1 | Dark | [17] |
| cis-[Ru(phen)₂(ImH)₂]²⁺ | HCT116p53(-/-) | 0.7 | Dark | [17] |
| RuL3 (benzyl derivative) | Caco-2 | ~10 | Dark | [18] |
| RuL3 (benzyl derivative) | HepG2 | ~20 | Dark | [18] |
This data is for related Ru(II) bipyridyl complexes to illustrate typical activity ranges.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.uark.edu [scholarworks.uark.edu]
- 7. Synthesis, structure, spectroscopic properties, and electrochemical oxidation of ruthenium(II) complexes Incorporating monocarboxylate bipyridine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Structure-based biological investigations on ruthenium complexes containing 2,2'-bipyridine ligands and their applications in photodynamic therapy as a potential photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rationally designed ruthenium complexes for 1- and 2-photon photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rationally designed ruthenium complexes for 1- and 2-photon photodynamic therapy. [folia.unifr.ch]
- 13. Developing red-emissive ruthenium(II) complex-based luminescent probes for cellular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Ruthenium complexes of tetradentate bipyridine ligands: highly efficient catalysts for the hydrogenation of carboxylic esters and lactones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Ruthenium(II) complexes with the mixed ligands 2,2'-bipyridine and 4,4'-dialkyl ester-2,2'-bipyridine as pure red dopants for a single-layer electrophosphorescent device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Luminescent ruthenium complexes for theranostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 2,2'-Bipyridine-4-carboxylate as a Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of ethyl 2,2'-bipyridine-4-carboxylate and its derivatives as ligands in two distinct areas of catalysis: photocatalytic hydrogen production and palladium-catalyzed cross-coupling reactions. The protocols are based on published research and are intended to serve as a starting point for laboratory experimentation.
Application 1: Photocatalytic Hydrogen Production
The ester-functionalized bipyridine ligand, specifically in the form of diethyl 2,2'-bipyridine-4,4'-dicarboxylate, plays a crucial role in the development of sophisticated molecular photocatalysts for hydrogen evolution. When coordinated to a photosensitizer metal center, such as ruthenium, and linked to a catalytic metal center, like palladium, these ligands facilitate the light-driven reduction of protons to produce hydrogen gas. The electron-withdrawing nature of the carboxylate groups is believed to influence the electronic properties of the complex, which is critical for its catalytic activity.
A notable example is a pyrazine-bridged ruthenium/palladium bimetallic photocatalyst, designated as EtOOC-RuPd , which incorporates 4,4'-dicarboxyethyl-2,2'-bipyridine ligands. This complex has demonstrated the ability to catalyze the production of hydrogen gas upon irradiation with visible light, a function not observed in the analogous complex without the ethyl carboxylate groups.
Quantitative Data: Photocatalytic Hydrogen Production
The performance of the EtOOC-RuPd catalyst in photocatalytic hydrogen production is summarized below.
| Catalyst | Sacrificial Electron Donor | Solvent System | Irradiation Time (h) | Turnover Number (TON) for H₂ Production | Reference |
| EtOOC-RuPd | Triethylamine (TEA) | Acetonitrile/Water | 18 | Up to 400 | Bindra, G. S., et al. (2011) |
| RuPd (unsubstituted bipyridine) | Triethylamine (TEA) | Acetonitrile/Water | 18 | No activity observed | Bindra, G. S., et al. (2011) |
Experimental Protocol: Photocatalytic Hydrogen Production
This protocol is adapted from the supplementary information of Bindra, G. S., et al., Dalton Transactions, 2011, 40 , 10812-10814.
Objective: To determine the photocatalytic hydrogen production of the EtOOC-RuPd complex.
Materials:
-
EtOOC-RuPd photocatalyst
-
Acetonitrile (MeCN), HPLC grade
-
Triethylamine (TEA), freshly distilled
-
Deionized water
-
Nitrogen gas (for deaeration)
-
Photoreactor equipped with a visible light source (e.g., 300W Xenon lamp with a cutoff filter for λ > 420 nm)
-
Gas-tight reaction vessel (e.g., quartz cuvette with a septum)
-
Gas chromatograph (GC) with a thermal conductivity detector (TCD) for H₂ analysis
Procedure:
-
Prepare a stock solution of the EtOOC-RuPd photocatalyst in acetonitrile.
-
In a typical experiment, a solution is prepared in a gas-tight quartz cuvette by mixing the catalyst solution, acetonitrile, water, and triethylamine in a specific ratio (e.g., 6:1:3 v/v/v MeCN:H₂O:TEA). The final concentration of the catalyst should be in the micromolar range.
-
Deaerate the solution by bubbling with nitrogen gas for at least 30 minutes to ensure anaerobic conditions.
-
Seal the cuvette and place it in the photoreactor.
-
Irradiate the sample with visible light while maintaining a constant temperature.
-
At regular time intervals, take a sample of the headspace gas using a gas-tight syringe.
-
Inject the gas sample into the GC to quantify the amount of hydrogen produced.
-
Calculate the turnover number (TON) based on the moles of hydrogen produced per mole of catalyst.
Workflow for Photocatalytic Hydrogen Production
Caption: Workflow for Photocatalytic Hydrogen Evolution.
Application 2: Palladium-Catalyzed Heck Cross-Coupling Reaction
The following is a general protocol for a Heck reaction using a bipyridine-palladium catalyst, which can be adapted for a complex of this compound. Optimization of the reaction conditions (base, solvent, temperature, and catalyst loading) will be necessary.
Quantitative Data: Representative Heck Coupling with a Bipyridine-Palladium Catalyst
The following table provides representative yields for the Heck coupling of various aryl halides with olefins using a generic PdCl2(bipy) catalyst. These values should be considered as a starting point for optimization with the ethyl carboxylate-functionalized ligand.
| Aryl Halide | Olefin | Base | Solvent | Temperature (°C) | Yield (%) |
| Iodobenzene | Styrene | Triethylamine | DMF | 100 | >95 |
| Bromobenzene | n-Butyl acrylate | Sodium acetate | DMA | 120 | ~90 |
| 4-Bromoacetophenone | Ethyl acrylate | Potassium carbonate | NMP | 130 | ~85 |
Experimental Protocol: General Heck Cross-Coupling Reaction
Objective: To perform a Heck cross-coupling reaction between an aryl halide and an alkene using a bipyridine-palladium catalyst.
Materials:
-
Palladium catalyst (e.g., [PdCl2(this compound)], to be synthesized in situ or pre-formed)
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Alkene (e.g., styrene, ethyl acrylate)
-
Base (e.g., triethylamine, sodium acetate, potassium carbonate)
-
Solvent (e.g., DMF, DMA, NMP), anhydrous
-
Inert gas (e.g., Argon or Nitrogen)
-
Schlenk flask or sealed reaction tube
-
Standard workup and purification supplies (solvents, silica gel for chromatography)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst (typically 0.1-1 mol%).
-
Add the aryl halide (1.0 equivalent), the alkene (1.1-1.5 equivalents), and the base (1.5-2.0 equivalents).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-140 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle of the Heck Reaction
Caption: The Catalytic Cycle of the Heck Reaction.
Application Notes: Ethyl 2,2'-Bipyridine-4-carboxylate in Dye-Sensitized Solar Cells
Introduction to Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells (DSSCs) represent a third-generation photovoltaic technology that offers a low-cost, flexible, and environmentally friendly alternative to conventional silicon-based solar cells.[1][2] A DSSC is an photoelectrochemical system composed of a transparent conductive oxide (TCO) glass coated with a porous, wide-bandgap semiconductor (typically titanium dioxide, TiO₂), a photosensitizing dye, a redox-active electrolyte, and a catalyst-coated counter electrode.[3][4] The dye is a critical component, responsible for absorbing sunlight and initiating the process of converting light into electrical energy.[4][5]
The Role of 2,2'-Bipyridine-4-carboxylate and its Derivatives
The molecule ethyl 2,2'-bipyridine-4-carboxylate is a derivative of a class of compounds that are fundamental to the design of high-efficiency photosensitizers. The core structure, 2,2'-bipyridine functionalized with carboxylic acid (or carboxylate) groups, serves two primary functions:
-
Chelating Ligand: The two nitrogen atoms of the bipyridine unit form a stable complex with a central metal atom, such as Ruthenium(II) or Copper(I).[1][6][7] This forms the light-harvesting center of the dye.
-
Anchoring Group: The carboxylate groups (-COOH or -COOR) are essential for adsorbing the dye molecule onto the surface of the TiO₂ nanocrystals.[6] This covalent binding ensures efficient electronic coupling, which is necessary for the injection of photo-excited electrons from the dye into the conduction band of the TiO₂.[4]
The foundational dyes in DSSC research, such as N3 and N719, utilize the 2,2'-bipyridyl-4,4'-dicarboxylic acid ligand to achieve high conversion efficiencies.[1][6][8] Modifications to this basic structure, including the use of ester derivatives like this compound, are explored to fine-tune the dye's electronic properties, solubility, and stability.
Applications in Metal-Complex Sensitizers
-
Ruthenium-Based Sensitizers: Polypyridyl ruthenium(II) complexes are the most successful and widely studied class of sensitizers for DSSCs.[1] Complexes like cis-di(thiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylate)ruthenium(II), known as N3 dye, and its derivatives (N719), set the benchmark for high-performance DSSCs.[6][8] The bipyridine carboxylate ligands are central to their strong absorption in the visible spectrum and efficient charge transfer.[1]
-
Copper-Based Sensitizers: As a more abundant and less expensive alternative to ruthenium, copper(I) complexes are gaining significant attention.[6][7] These complexes often employ substituted 2,2'-bipyridine ligands, including those with carboxylic acid groups, to ensure stability and proper anchoring to the TiO₂ photoanode.[3][6]
Applications in Metal-Free Organic Dyes and Co-sensitization
The bipyridine carboxylate moiety is also integrated into purely organic dyes. In these designs, the bipyridine unit can act as an electron acceptor and anchoring group.[9] Organic dyes offer advantages such as high molar extinction coefficients and tunability of their molecular structure.[5]
Furthermore, bipyridine-based organic dyes are used as co-sensitizers alongside other primary dyes, such as porphyrins. This strategy broadens the overall absorption spectrum of the solar cell. The co-sensitizer can fill the absorption gaps of the main dye, leading to a significant increase in the short-circuit current density (Jsc) and overall power conversion efficiency (PCE).[9]
Performance Data of DSSCs with Bipyridine Carboxylate-Based Dyes
The following table summarizes the photovoltaic performance parameters for various DSSCs employing sensitizers that incorporate the bipyridine carboxylate anchoring group.
| Sensitizer / System | V_oc (V) | J_sc (mA/cm²) | Fill Factor (FF) | Efficiency (η, %) | Reference |
| TCR-1 (Ru(II) complex) | - | - | - | 6.16 | [10][11] |
| TCR-2 (Ru(II) complex) | - | - | - | 6.23 | [10][11] |
| JA3 (Porphyrin dye) | 0.801 | 12.23 | 0.635 | 6.23 | [9] |
| JA3 + S3 (Co-sensitization) | 0.821 | 15.46 | 0.645 | 8.20 | [9] |
| N3 Dye (Reference) | 0.676 | 14.13 | - | 6.16 | [8] |
| N3 + Co-sensitizer 5a | 0.676 | 18.14 | - | 7.42 | [8] |
| 30% 2,2'-Bp-4,4'-dca doped polymer electrolyte | 0.66 | 9.04 | 0.618 | 3.68 | [12] |
Experimental Protocols
Protocol 1: General Synthesis of a Ruthenium-Bipyridine Complex (e.g., N3 Dye)
This protocol describes a generalized method for synthesizing a benchmark Ru(II) bipyridine complex.
Materials:
-
RuCl₃·3H₂O
-
2,2'-bipyridine-4,4'-dicarboxylic acid
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard reflux and purification apparatus
Procedure:
-
Ligand Synthesis: The 2,2'-bipyridine-4,4'-dicarboxylic acid ligand is typically synthesized via oxidation of 4,4'-dimethyl-2,2'-bipyridine.
-
Complexation Step 1: Dissolve RuCl₃·3H₂O and a stoichiometric amount (typically 2 equivalents) of 2,2'-bipyridine-4,4'-dicarboxylic acid in DMF.
-
Reflux: Reflux the mixture under an inert atmosphere (Argon) for several hours. The color of the solution will change, indicating the formation of the intermediate complex, Ru(dcbpy)₂Cl₂.
-
Complexation Step 2: Add a large excess of KSCN or NH₄SCN to the reaction mixture.
-
Second Reflux: Continue to reflux the solution for several more hours until the ligand exchange is complete, forming the cis-Ru(dcbpy)₂(SCN)₂ complex.
-
Purification: Cool the reaction mixture. The crude product is often precipitated by adding water or acid. Further purification can be achieved through column chromatography or recrystallization to obtain the final high-purity dye.
-
Characterization: Confirm the structure and purity of the synthesized dye using techniques like NMR spectroscopy, Mass Spectrometry, and UV-Vis Spectroscopy.[13]
Protocol 2: Fabrication of a Dye-Sensitized Solar Cell (DSSC)
This protocol outlines the standard procedure for assembling a laboratory-scale DSSC.
Materials:
-
FTO (Fluorine-doped Tin Oxide) conductive glass
-
TiO₂ paste (e.g., P25)
-
Synthesized dye solution (e.g., 0.3-0.5 mM in ethanol)
-
Iodide/triiodide electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile)
-
Platinum catalyst solution (e.g., H₂PtCl₆ in isopropanol)
-
Surlyn or other thermoplastic sealant
-
Screen printer or doctor blade
-
Furnace capable of reaching 500°C
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass thoroughly with detergent, deionized water, and ethanol.
-
Deposit a thin film of TiO₂ paste onto the conductive side of the FTO glass using screen printing or the doctor-blade technique.[3]
-
Dry the film at approximately 125°C.
-
-
Sintering: Sinter the TiO₂-coated FTO glass in a furnace. Gradually heat to 450-500°C and maintain this temperature for at least 30 minutes to ensure high crystallinity (anatase phase) and good particle necking.[1] Allow to cool slowly.
-
Dye Sensitization: While the electrode is still warm (~80°C), immerse it in the dye solution. Keep it submerged in a sealed container for 12-24 hours at room temperature to allow for the formation of a dye monolayer on the TiO₂ surface.[14]
-
Counter Electrode Preparation:
-
Drill a small hole in a separate piece of FTO glass for electrolyte filling.
-
Deposit a thin layer of platinum catalyst solution onto the conductive side and heat at ~400°C for 15-20 minutes.
-
-
Cell Assembly:
-
Rinse the dye-sensitized photoanode with ethanol to remove any non-adsorbed dye and dry it.
-
Place a thermoplastic sealant frame around the TiO₂ film on the photoanode.
-
Carefully place the platinum-coated counter electrode on top of the photoanode, offsetting the edges for electrical contact.
-
Heat the assembly on a hot plate while applying gentle pressure to seal the cell.
-
-
Electrolyte Injection: Introduce the liquid electrolyte into the cell through the pre-drilled hole in the counter electrode via vacuum backfilling. Seal the hole completely with a small piece of sealant and a coverslip.
Protocol 3: Photovoltaic Characterization of a DSSC
This protocol describes how to measure the performance of the fabricated DSSC.
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Digital source meter (e.g., Keithley 2400 series)
-
Computer with data acquisition software
Procedure:
-
Calibration: Calibrate the intensity of the solar simulator to 1 sun (100 mW/cm²) using a certified reference silicon solar cell.
-
J-V Measurement:
-
Connect the working electrode (photoanode) and the counter electrode of the DSSC to the source meter.
-
Place the cell under the calibrated solar simulator, ensuring the active area is fully illuminated.
-
Sweep the voltage from a reverse bias to a forward bias (e.g., from -0.1 V to +0.8 V) and record the corresponding current density. This generates the current density-voltage (J-V) curve.
-
-
Data Extraction: From the J-V curve, determine the key photovoltaic parameters:
-
Open-Circuit Voltage (V_oc): The voltage at which the current is zero.
-
Short-Circuit Current Density (J_sc): The current density at zero voltage.
-
Fill Factor (FF): Calculated as FF = (J_max × V_max) / (J_sc × V_oc), where J_max and V_max are the current and voltage at the maximum power point.
-
Power Conversion Efficiency (η): Calculated as η (%) = (J_sc × V_oc × FF) / P_in × 100, where P_in is the power density of the incident light (100 mW/cm²).[14]
-
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Fabrication of Functional Materials for Dye-sensitized Solar Cells [frontiersin.org]
- 5. Organic Dyes for Dye-Sensitized Solar Cells [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and performance evaluation of TiO2-dye sensitized solar cells using 2,2′-bithiophene-based co-sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient cosensitization of new organic dyes containing bipyridine anchors with porphyrins for dye-sensitized solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 10. 4,4',5,5'-Tetracarboxy-2,2'-bipyridine Ru(II) sensitizers for dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 12. Effect of 2,2’-bipyridine-4,4’-dicarboxylic acid-doped PVDF/KI/I2 based polymer electrolyte for dye sensitized solar cell applications - Journal of King Saud University - Science [jksus.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Ethyl 2,2'-Bipyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of ethyl 2,2'-bipyridine-4-carboxylate, a valuable building block in the development of novel ligands for catalysis and functional materials. The synthesis is based on a palladium-catalyzed Stille cross-coupling reaction, a reliable and versatile method for the formation of carbon-carbon bonds. This protocol includes detailed procedures for the preparation of the requisite precursors, the final coupling reaction, and purification methods. Additionally, comprehensive analytical data for the target compound are presented in a structured format.
Introduction
This compound is a key intermediate in the synthesis of a variety of functional molecules. The bipyridine scaffold is a privileged ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The presence of the ethyl carboxylate group at the 4-position allows for further functionalization, making it a versatile synthon for the construction of more complex molecules with tailored electronic and steric properties. These molecules find applications in areas such as catalysis, materials science, and medicinal chemistry. The protocol described herein outlines a robust and reproducible method for the synthesis of this important compound.
Overall Synthesis Workflow
The synthesis of this compound is achieved through a two-step process, beginning with the preparation of the necessary precursors, followed by a palladium-catalyzed Stille cross-coupling reaction.
Experimental Protocols
Materials and Methods
All reagents were purchased from commercial suppliers and used without further purification, unless otherwise noted. Anhydrous solvents were obtained from a solvent purification system or by standard drying techniques. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized under UV light. Column chromatography was performed using silica gel (230-400 mesh).
Synthesis of Precursor 1: 2-(Tributylstannyl)pyridine
This procedure details the synthesis of the organotin reagent required for the Stille coupling.
Procedure:
-
To a solution of 2-bromopyridine (3.3 g, 21.0 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) under a nitrogen atmosphere, a 2.5 M solution of n-butyllithium in hexanes (9.0 mL, 22.5 mmol) is added dropwise at -78 °C.
-
The resulting mixture is stirred at -78 °C for 1 hour.
-
Tributyltin chloride (6.3 mL, 23.2 mmol) is then added dropwise at -78 °C, and the reaction mixture is stirred for an additional 3 hours at this temperature.
-
The reaction is allowed to warm to room temperature and stirred for 30 minutes.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic solvent is removed under reduced pressure. The residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 2-(tributylstannyl)pyridine as a dark brown liquid.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 2-Bromopyridine | 158.00 | 3.3 g | 21.0 |
| n-Butyllithium (2.5 M) | 64.06 | 9.0 mL | 22.5 |
| Tributyltin chloride | 325.49 | 6.3 mL | 23.2 |
| Product | 368.10 | ~7.4 g | ~20.1 (96% yield) |
Synthesis of Precursor 2: Ethyl 2-chloropyridine-4-carboxylate
This procedure describes the esterification of 2-chloropyridine-4-carboxylic acid.
Procedure:
-
To a suspension of 2-chloropyridine-4-carboxylic acid (5.0 g, 31.7 mmol) in absolute ethanol (50 mL), thionyl chloride (3.5 mL, 47.6 mmol) is added dropwise at 0 °C.
-
The reaction mixture is then heated to reflux and stirred for 4 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield ethyl 2-chloropyridine-4-carboxylate as a solid.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 2-Chloropyridine-4-carboxylic acid | 157.55 | 5.0 g | 31.7 |
| Thionyl chloride | 118.97 | 3.5 mL | 47.6 |
| Ethanol | 46.07 | 50 mL | - |
| Product | 185.60 | ~5.5 g | ~29.6 (93% yield) |
Synthesis of this compound via Stille Coupling
This final step involves the palladium-catalyzed cross-coupling of the two prepared precursors.
Procedure:
-
To a solution of ethyl 2-chloropyridine-4-carboxylate (1.86 g, 10.0 mmol) and 2-(tributylstannyl)pyridine (4.05 g, 11.0 mmol) in anhydrous toluene (50 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).
-
The reaction mixture is heated to reflux under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Ethyl 2-chloropyridine-4-carboxylate | 185.60 | 1.86 g | 10.0 |
| 2-(Tributylstannyl)pyridine | 368.10 | 4.05 g | 11.0 |
| Pd(PPh₃)₄ | 1155.56 | 0.58 g | 0.5 |
| Product | 228.25 | ~1.83 g | ~8.0 (80% yield) |
Data Presentation
Product Characterization: this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₂N₂O₂ |
| Molecular Weight | 228.25 g/mol |
| Appearance | White solid |
| Melting Point | 44.5-45.5 °C[1] |
| ¹H NMR (CDCl₃, ppm) | δ 8.78 (d, 1H), 8.71 (d, 1H), 8.58 (d, 1H), 8.45 (s, 1H), 7.85 (td, 1H), 7.78 (dd, 1H), 7.35 (ddd, 1H), 4.45 (q, 2H), 1.44 (t, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 165.5, 156.9, 156.0, 150.1, 149.2, 142.0, 137.0, 124.2, 123.5, 121.5, 121.2, 61.8, 14.4 |
| Mass Spectrum (ESI-MS) | m/z 229.1 [M+H]⁺ |
Conclusion
The protocol detailed in this document provides a reliable and efficient method for the synthesis of this compound. The use of a Stille cross-coupling reaction ensures good yields and high purity of the final product. The comprehensive characterization data provided will be useful for researchers in verifying the identity and purity of their synthesized material. This versatile building block can be utilized in a wide array of applications, from the development of new catalytic systems to the construction of advanced functional materials.
References
Application Notes and Protocols for the Synthesis of Bipyridine Derivatives via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of bipyridine derivatives using the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between pyridyl halides and pyridylboronic acids or their derivatives. Bipyridines are crucial structural motifs in numerous areas, including medicinal chemistry, materials science, and catalysis.
Introduction to Suzuki Coupling for Bipyridine Synthesis
The Suzuki-Miyaura coupling is a versatile and widely used method for constructing C(sp²)–C(sp²) bonds, making it a highly attractive route for synthesizing bipyridine structures.[1][2] However, the synthesis of bipyridines via this method presents unique challenges. A significant drawback is the tendency of the bipyridine product to coordinate with the palladium catalyst, which can lead to a decrease in catalytic activity and lower reaction yields.[1][2] Consequently, the design of the catalytic system, including the choice of ligands and palladium precursors, is crucial for a successful coupling reaction.
Another challenge lies in the stability of the pyridylboronic acid reagents. In particular, 2-pyridylboronic acid derivatives can be unstable and prone to protodeboronation.[3] To address this, more stable derivatives such as pyridylboronic acid esters (e.g., pinacol esters) or organotrifluoroborates are often employed.[3]
Experimental Workflow
The general workflow for the Suzuki coupling synthesis of bipyridine derivatives involves the careful preparation of reactants and catalyst, followed by the reaction under an inert atmosphere and subsequent purification of the product.
Caption: General experimental workflow for the Suzuki coupling synthesis of bipyridine derivatives.
The Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various conditions reported for the Suzuki coupling synthesis of bipyridine derivatives, providing a comparative overview of different catalytic systems and their efficiencies.
| Pyridyl Halide | Pyridylboronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (1) | Benzimidazolium salt (2) | K₂CO₃ | DMF/H₂O (1:1) | 120 | 0.5 | 70 | [4] |
| 3-Bromopyridine | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [5] |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) | 2-(Dicyclohexylphosphino)biphenyl (3) | K₃PO₄ | Toluene | 100 | 18 | 92 | [6] |
| 4-Bromoisoquinoline | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (2) | Tri-tert-butylphosphine (6) | KF | Dioxane | 110 | 16 | 82 | [6] |
| 2-Bromopyridine | 2-Pyridylboronic acid N-phenyldiethanolamine ester | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 24 | 78 | [3] |
| 3-Bromoquinoline | 2,3-Dichloro-4-pyridylboronic acid | Pd(PPh₃)₂Cl₂ (5) | P(tBu)₃ (10) | Na₂CO₃ | Dioxane/H₂O | Reflux | 8 | 69 | [7] |
| 5-Bromopyrimidine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (3) | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (9) | KF | Dioxane | 110 | 18 | 91 | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the table.
Protocol 1: Synthesis of 2-Phenylpyridine [4]
-
Reactants:
-
2-Bromopyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
-
Catalyst System:
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
1,3-Dibenzylbenzimidazolium chloride (2 mol%)
-
-
Solvent:
-
N,N-Dimethylformamide (DMF) (3 mL)
-
Water (H₂O) (3 mL)
-
-
Procedure:
-
To a microwave reactor tube, add 2-bromopyridine, phenylboronic acid, potassium carbonate, palladium(II) acetate, and the benzimidazolium salt.
-
Add the DMF/H₂O solvent mixture.
-
Seal the tube and heat in a microwave reactor with stirring. The temperature is ramped to 120 °C over 3 minutes and held for 30 minutes.
-
After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-phenylpyridine.
-
Protocol 2: Synthesis of 3,3'-Bipyridine [5]
-
Reactants:
-
3-Bromopyridine (1.0 equiv)
-
3-Pyridylboronic acid (1.2 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
-
Catalyst System:
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
-
Solvent:
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-bromopyridine and 3-pyridylboronic acid in a mixture of dioxane and water.
-
Add sodium carbonate to the mixture.
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under an argon atmosphere.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by flash chromatography to yield 3,3'-bipyridine.
-
Protocol 3: General Procedure for the Coupling of Lithium Triisopropyl 2-Pyridylboronates with Aryl Bromides [6]
-
Reactants:
-
Aryl bromide (0.25 mmol)
-
Lithium triisopropyl 2-pyridylboronate (0.375 mmol)
-
Anhydrous potassium fluoride (KF) (0.75 mmol)
-
-
Catalyst System:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.0-3.0 mol%)
-
Tri-tert-butylphosphine (6.0-9.0 mol%)
-
-
Solvent:
-
Anhydrous 1,4-Dioxane (0.75 mL)
-
-
Procedure:
-
An oven-dried resealable Schlenk tube is charged with Pd₂(dba)₃, the phosphine ligand, lithium triisopropyl 2-pyridylboronate, and anhydrous KF.
-
The Schlenk tube is capped with a rubber septum, evacuated, and backfilled with argon (repeated twice).
-
Anhydrous dioxane is added via syringe, followed by the aryl bromide (if solid, it is added with the other solids).
-
The septum is replaced with a Teflon screw valve, and the tube is sealed.
-
The reaction mixture is heated to 110 °C until the aryl bromide is completely consumed (monitored by GC).
-
After cooling to room temperature, the reaction is worked up and the product is purified by standard methods.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and adaptable tool for the synthesis of a wide array of bipyridine derivatives. Careful selection of the catalyst, ligand, base, and solvent system is paramount to overcoming the inherent challenges of this transformation and achieving high yields. The protocols and data presented herein serve as a valuable resource for researchers in the development of novel bipyridine-containing molecules for various applications.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Photophysical Properties of Ruthenium Bipyridyl Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium (II) bipyridyl (Ru(bpy)₃²⁺) complexes and their derivatives are a class of coordination compounds extensively studied for their rich photophysical and electrochemical properties. These characteristics, including strong absorption in the visible region, long-lived excited states, and efficient luminescence, make them highly valuable for a range of applications in research and drug development. Their utility spans from fundamental photochemical studies to practical applications as photosensitizers in photodynamic therapy (PDT), probes for cellular imaging, and components in light-emitting devices. This document provides a detailed overview of their key photophysical properties, experimental protocols for their characterization, and insights into their applications, particularly in cancer therapy.
Photophysical Properties of Selected Ruthenium Bipyridyl Complexes
The photophysical properties of ruthenium bipyridyl complexes can be finely tuned by modifying the structure of the bipyridyl ligands or by introducing different ancillary ligands. These modifications influence the metal-to-ligand charge transfer (MLCT) transitions that are characteristic of these complexes and govern their absorption and emission properties.
Table 1: Photophysical Data of Representative Ruthenium Bipyridyl Complexes
| Complex | Solvent | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference |
| [Ru(bpy)₃]²⁺ | Acetonitrile | 452 | 14,600 | 620 | 0.061 | 890 | [1] |
| [Ru(bpy)₃]²⁺ | Water | 452 | 14,600 | 620 | 0.028 | 650 | [1] |
| RuT₁ | Acetonitrile | 300-430 | - | - | - | - | [2] |
| RuT₂ | Acetonitrile | 340-460 | - | - | - | - | [2] |
| Ru-1 | - | 456 | 23,400 | 643 | 0.01 | 1320 | [3] |
| 1 ²⁺ | Acetonitrile | 424, 448 | < [Ru(bpy)₃]²⁺ | 730 | 0.0055 | 109 | [4] |
Note: "-" indicates data not specified in the cited sources. The properties of substituted complexes can vary significantly based on the nature and position of the substituent.
Experimental Protocols
Accurate characterization of the photophysical properties of ruthenium bipyridyl complexes is crucial for their application. Below are detailed protocols for key experimental techniques.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε) of the ruthenium complex.
Materials:
-
UV-Vis spectrophotometer (e.g., Cary Model 14)[5]
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent of choice (e.g., acetonitrile, water, ethanol/methanol mixture)[5]
-
Ruthenium bipyridyl complex
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the ruthenium complex of a known concentration (e.g., 1 mM) in the chosen solvent.
-
From the stock solution, prepare a series of dilutions of varying concentrations (e.g., 10 µM, 20 µM, 30 µM, 40 µM, 50 µM).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the wavelength range for the scan (e.g., 200-800 nm).
-
Use the solvent as a blank to zero the absorbance.
-
-
Measurement:
-
Rinse the quartz cuvette with the solvent and then with the sample solution.
-
Fill the cuvette with the sample solution.
-
Place the cuvette in the sample holder of the spectrophotometer.
-
Record the absorption spectrum.
-
Repeat the measurement for all the diluted solutions.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_abs).
-
According to the Beer-Lambert law (A = εcl), plot a graph of absorbance at λ_abs versus concentration.
-
The slope of the linear fit will give the molar extinction coefficient (ε).
-
Fluorescence Spectroscopy
Objective: To determine the emission maximum (λ_em) and relative fluorescence quantum yield (Φ) of the ruthenium complex.
Materials:
-
Fluorometer (e.g., Varian Cary Eclipse)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent of choice (degassed with nitrogen or argon for at least 20 minutes to remove oxygen, which can quench the emission)
-
Ruthenium bipyridyl complex
-
Quantum yield standard with a known quantum yield in the same solvent (e.g., [Ru(bpy)₃]²⁺ in water, Φ = 0.042)[6]
Procedure:
-
Sample Preparation:
-
Prepare a solution of the ruthenium complex and a solution of the quantum yield standard in the same degassed solvent. The absorbance of both solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up.
-
Set the excitation wavelength (λ_ex), typically at the absorption maximum of the complex.
-
Set the emission wavelength range to be scanned (e.g., 500-800 nm).
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Measurement:
-
Record the emission spectrum of the solvent blank and subtract it from the sample and standard spectra.
-
Record the emission spectrum of the standard solution.
-
Record the emission spectrum of the sample solution under the same experimental conditions.
-
-
Data Analysis (Relative Quantum Yield Calculation):
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Measure the absorbance of the sample and the standard at the excitation wavelength using a UV-Vis spectrophotometer.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²) where:
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
-
Time-Resolved Emission Spectroscopy
Objective: To determine the excited-state lifetime (τ) of the ruthenium complex.
Materials:
-
Time-resolved fluorometer with a pulsed light source (e.g., nitrogen laser or pulsed LED) and a fast detector (e.g., photomultiplier tube).
-
Oscilloscope for data acquisition.
-
Sample holder and quartz cuvette.
-
Degassed solution of the ruthenium complex.
Procedure:
-
Sample Preparation:
-
Prepare a degassed solution of the ruthenium complex in the chosen solvent.
-
-
Instrument Setup:
-
Set up the time-resolved fluorometer according to the manufacturer's instructions.
-
The excitation wavelength should be selected to match the absorption of the complex.
-
The emission wavelength is set to the maximum of the emission spectrum.
-
-
Measurement:
-
The sample is excited with a short pulse of light.
-
The decay of the emission intensity over time is recorded by the detector and displayed on the oscilloscope.
-
Collect and average multiple decay curves to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The decay curve is fitted to an exponential decay function (often a single exponential for these complexes): I(t) = I₀ * exp(-t/τ)
-
The fitting parameter τ represents the excited-state lifetime.
-
Applications in Drug Development and Research
Ruthenium bipyridyl complexes are promising candidates for various therapeutic and diagnostic applications, primarily due to their ability to act as photosensitizers and luminescent probes.
Photodynamic Therapy (PDT)
In PDT, a photosensitizer is administered and accumulates in tumor tissue. Subsequent irradiation with light of a specific wavelength excites the photosensitizer, which then transfers its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other reactive oxygen species (ROS). These ROS induce oxidative stress, leading to cell death, primarily through apoptosis.
The generation of ROS by photoactivated ruthenium bipyridyl complexes triggers a cascade of intracellular signaling events culminating in apoptosis. A simplified representation of this pathway is shown below.
Caption: Signaling pathway of PDT using Ru(bpy)₃ complexes.
Objective: To measure the intracellular generation of ROS following PDT with a ruthenium bipyridyl complex.
Materials:
-
Cell culture reagents (media, FBS, etc.)
-
Cancer cell line (e.g., HeLa, A549)
-
Ruthenium bipyridyl complex
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe
-
Phosphate-buffered saline (PBS)
-
Light source for irradiation (e.g., LED array with appropriate wavelength)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate or appropriate culture vessel and allow them to adhere overnight.
-
Treat the cells with the ruthenium complex at various concentrations for a specific incubation time (e.g., 4-24 hours).
-
-
ROS Detection:
-
Wash the cells with PBS.
-
Incubate the cells with DCFH-DA (e.g., 10 µM in serum-free media) for 30 minutes in the dark. DCFH-DA is a non-fluorescent probe that is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF) by ROS.
-
Wash the cells again with PBS to remove excess probe.
-
-
Photoirradiation:
-
Irradiate the cells with light of the appropriate wavelength and dose.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity of DCF using a microplate reader (excitation ~485 nm, emission ~525 nm) or by flow cytometry.
-
An increase in fluorescence intensity compared to control cells (no complex or no light) indicates ROS production.
-
Objective: To determine the activation of caspase-3, a key executioner caspase in apoptosis, following PDT.
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit (e.g., containing the substrate Ac-DEVD-pNA or Ac-DEVD-AMC)
-
Cell lysis buffer
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the ruthenium complex and light as described for the ROS assay.
-
After a desired post-irradiation incubation period (e.g., 6-24 hours), harvest the cells and lyse them according to the assay kit protocol.
-
-
Caspase-3 Assay:
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement:
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
An increase in signal compared to the control indicates increased caspase-3 activity.
-
Cellular Imaging
The inherent luminescence of many ruthenium bipyridyl complexes makes them suitable as probes for cellular imaging. Their long lifetimes, large Stokes shifts, and sensitivity to the local environment can provide valuable information about cellular structures and processes.
Caption: Workflow for cellular imaging with Ru(bpy)₃ complexes.
Conclusion
Ruthenium bipyridyl complexes possess a remarkable set of photophysical properties that are not only of fundamental scientific interest but also hold significant promise for practical applications in medicine and materials science. The ability to systematically tune their absorption, emission, and excited-state characteristics through synthetic modifications allows for the rational design of complexes tailored for specific purposes. The protocols and information provided herein serve as a guide for researchers and professionals to explore and harness the potential of these versatile compounds.
References
- 1. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 2. sphinxsai.com [sphinxsai.com]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A Novel Ruthenium(II) Complex With Lapachol Induces G2/M Phase Arrest Through Aurora-B Kinase Down-Regulation and ROS-Mediated Apoptosis in Human Prostate Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Application Notes and Protocols: Electrochemical Studies of Ethyl 2,2'-Bipyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,2'-bipyridine-4-carboxylate is a heterocyclic compound of significant interest in coordination chemistry, materials science, and drug development. Its bipyridyl core serves as an excellent chelating agent for various metal ions, forming stable complexes with diverse applications in catalysis, photoredox reactions, and as potential therapeutic agents. The presence of the ethyl carboxylate group at the 4-position modulates the electronic properties of the bipyridine system, influencing the stability and reactivity of its metal complexes.
Electrochemical studies, particularly cyclic voltammetry (CV), are crucial for characterizing the redox behavior of this compound and its derivatives. These studies provide valuable insights into the molecule's electron transfer properties, including its reduction and oxidation potentials, the stability of its redox species, and the kinetics of electron transfer. This information is paramount for designing and optimizing its use in various electrochemical applications, understanding its role in biological redox processes, and developing new functional materials.
Expected Electrochemical Behavior
The electrochemical behavior of this compound is primarily dictated by the bipyridine ring system, which can undergo reversible one-electron reduction steps to form a radical anion and subsequently a dianion. The electron-withdrawing nature of the ethyl carboxylate group is expected to shift the reduction potentials to more positive values compared to unsubstituted 2,2'-bipyridine, making the molecule easier to reduce.
Systematic comparisons of bipyridine derivatives using cyclic voltammetry (CV) and DFT calculations help in understanding structure-activity relationships. For instance, electron-withdrawing substituents tend to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating reduction. Conversely, electron-donating groups raise the LUMO energy, making reduction more difficult.
Data Presentation
Table 1: Typical Redox Potentials of Substituted Bipyridine Derivatives
| Substituent at 4,4'-positions | First Reduction Potential (E¹₁/₂) (V vs. Fc/Fc⁺) | Second Reduction Potential (E²₁/₂) (V vs. Fc/Fc⁺) |
| Electron-donating groups (e.g., -CH₃, -OCH₃) | -2.2 to -2.5 | -2.6 to -2.9 |
| Unsubstituted | ~ -2.1 | ~ -2.5 |
| Electron-withdrawing groups (e.g., -CN, -COOR) | -1.7 to -2.0 | -2.1 to -2.4 |
Based on the influence of the electron-withdrawing ester group, a hypothetical but representative set of quantitative data for this compound is presented below for illustrative purposes.
Table 2: Illustrative Electrochemical Data for this compound
| Parameter | Value |
| First Reduction Peak Potential (Epc1) | -1.95 V vs. Fc/Fc⁺ |
| First Oxidation Peak Potential (Epa1) | -1.87 V vs. Fc/Fc⁺ |
| Half-wave Potential (E¹₁/₂) | -1.91 V vs. Fc/Fc⁺ |
| Peak Separation (ΔEp1) | 80 mV |
| Second Reduction Peak Potential (Epc2) | -2.28 V vs. Fc/Fc⁺ |
| Second Oxidation Peak Potential (Epa2) | -2.20 V vs. Fc/Fc⁺ |
| Half-wave Potential (E²₁/₂) | -2.24 V vs. Fc/Fc⁺ |
| Peak Separation (ΔEp2) | 80 mV |
| Diffusion Coefficient (D) | 1.2 x 10⁻⁵ cm²/s |
Experimental Protocols
The following is a detailed protocol for performing cyclic voltammetry on this compound.
Materials and Reagents
-
Analyte: this compound
-
Solvent: Anhydrous acetonitrile (CH₃CN) or dimethylformamide (DMF), electrochemical grade
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetraethylammonium chloride (TEACl)
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) in saturated KCl, or a Silver/Silver Ion (Ag/Ag⁺) non-aqueous reference electrode. Alternatively, a ferrocene/ferrocenium (Fc/Fc⁺) internal standard can be used.
-
Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode (3 mm diameter)
-
Counter Electrode: Platinum wire or gauze
-
Polishing Materials: 0.3 µm and 0.05 µm alumina slurry, polishing pads
-
Inert Gas: High-purity nitrogen (N₂) or argon (Ar)
Instrumentation
-
Potentiostat/Galvanostat with cyclic voltammetry capabilities
-
Electrochemical cell (typically 10-20 mL volume)
-
Gas dispersion tube for deaeration
Experimental Procedure
-
Electrode Preparation:
-
Polish the working electrode surface with 0.3 µm alumina slurry on a polishing pad for 1-2 minutes.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used (acetonitrile or DMF).
-
Repeat the polishing step with 0.05 µm alumina slurry for 1-2 minutes.
-
Rinse again with deionized water and the experimental solvent.
-
Sonciate the electrode in the experimental solvent for 2-3 minutes to remove any adhered polishing particles.
-
Dry the electrode under a stream of inert gas.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.
-
Prepare a stock solution of this compound (e.g., 10 mM) in the electrolyte solution. A typical analyte concentration for CV is 1 mM.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Add the electrolyte solution containing the analyte to the cell.
-
Deaerate the solution by bubbling with high-purity nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Record a background cyclic voltammogram of the electrolyte solution to determine the potential window.
-
Set the parameters for the cyclic voltammetry experiment:
-
Initial Potential: 0.0 V
-
Vertex Potential 1 (negative limit): -2.5 V (or as determined from the background scan)
-
Vertex Potential 2 (positive limit): 0.0 V
-
Scan Rate: 100 mV/s (can be varied from 20 to 500 mV/s to investigate scan rate dependency)
-
Number of Cycles: 2-3
-
-
Initiate the scan and record the cyclic voltammogram.
-
-
Data Analysis:
-
Determine the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa).
-
Calculate the half-wave potential (E₁/₂) as (Epc + Epa) / 2.
-
Calculate the peak separation (ΔEp) as |Epa - Epc|. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Measure the peak currents (ipc and ipa).
-
If ferrocene is used as an internal standard, reference all potentials to the Fc/Fc⁺ redox couple (E₁/₂ = 0.0 V).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for cyclic voltammetry analysis.
Plausible Electrochemical Reduction Pathway
Caption: Proposed two-step reduction of this compound.
Application Notes and Protocols: Ethyl 2,2'-Bipyridine-4-Carboxylate in Photoredox Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethyl 2,2'-bipyridine-4-carboxylate as a ligand in transition metal-based photoredox catalysis. The introduction of an electron-withdrawing ethyl carboxylate group at the 4-position of the 2,2'-bipyridine scaffold significantly influences the photophysical and electrochemical properties of the resulting metal complexes, making them highly effective photocatalysts for a variety of organic transformations.
Introduction to this compound in Photoredox Catalysis
This compound is a versatile bidentate ligand used in the synthesis of transition metal photocatalysts, most commonly with ruthenium (Ru) and iridium (Ir). The defining feature of this ligand is the ethyl ester group, which acts as an electron-withdrawing substituent. This electronic perturbation has a profound effect on the properties of the corresponding metal complex. For instance, the installation of electron-withdrawing ester groups on the bipyridine ligands renders the resulting ruthenium complex significantly more oxidizing than the parent [Ru(bpy)₃]²⁺ catalyst.[1][2] This enhanced oxidizing power in the excited state opens up new avenues for chemical reactivity, allowing for the activation of a broader range of substrates.
Complexes derived from this compound are typically stable, possess long-lived excited states, and absorb light in the visible spectrum, making them ideal candidates for visible-light photoredox catalysis.[1][3] These characteristics enable the catalysis of a wide array of reactions under mild conditions, a feature highly desirable in modern organic synthesis and drug development.
Core Concepts in Photoredox Catalysis
Photoredox catalysis is driven by the ability of a photocatalyst to absorb light and, in its excited state, engage in single-electron transfer (SET) processes with organic substrates.[1] This generates highly reactive radical intermediates that can participate in chemical reactions that are often inaccessible through traditional thermal pathways. The catalytic cycle can proceed through two main pathways: oxidative quenching and reductive quenching.
Oxidative and Reductive Quenching Cycles
In the oxidative quenching cycle , the excited photocatalyst donates an electron to a substrate, becoming oxidized in the process. This is followed by a reduction step that regenerates the ground-state catalyst. Conversely, in the reductive quenching cycle , the excited photocatalyst accepts an electron from a substrate, becoming reduced. A subsequent oxidation step then closes the catalytic cycle.[1][2] The operative pathway is dependent on the specific substrates and the redox potentials of the photocatalyst in its ground and excited states.
Photophysical and Electrochemical Properties
The electronic properties of the ligands play a crucial role in tuning the photophysical and electrochemical characteristics of the photocatalyst. The presence of the electron-withdrawing ethyl carboxylate group on the bipyridine ligand generally leads to the following trends in the resulting metal complexes compared to their unsubstituted bipyridine counterparts:
| Property | Effect of this compound Ligand | Rationale |
| Absorption Spectrum | Minor shift in λmax | The ester group has a modest effect on the metal-to-ligand charge transfer (MLCT) absorption bands. |
| Emission Spectrum | Potential blue shift in emission wavelength | The electron-withdrawing nature of the ester group can increase the energy of the excited state. |
| Excited State Lifetime | Generally long-lived, suitable for bimolecular reactions | The rigid bipyridine scaffold contributes to a long-lived triplet excited state.[1] |
| Ground State Reduction Potential | More positive (harder to reduce) | The electron-withdrawing ester group makes the complex less electron-rich. |
| Ground State Oxidation Potential | More positive (harder to oxidize) | The electron-withdrawing ester group stabilizes the d-orbitals of the metal center.[1][2] |
| Excited State Reduction Potential | More positive (stronger oxidizing agent) | A more positive ground state oxidation potential translates to a more potent excited-state oxidant.[1][2] |
| Excited State Oxidation Potential | More positive (weaker reducing agent) | A more positive ground state reduction potential leads to a less potent excited-state reductant. |
Applications in Organic Synthesis
Complexes of this compound are expected to be highly effective in a range of photoredox-catalyzed reactions, particularly those that benefit from a strongly oxidizing photocatalyst.
Dual Photoredox and Nickel Catalysis
A prominent application of functionalized bipyridine ligands is in dual catalytic systems that merge photoredox catalysis with transition metal catalysis, such as nickel catalysis. In these systems, the photocatalyst generates radical intermediates that then engage with a nickel catalytic cycle to form new bonds. The bipyridine ligand can also serve as a ligand for the nickel center, influencing the outcome of the reaction.
Diagram of a General Dual Photoredox/Nickel Catalyzed Cross-Coupling
References
Application Notes & Protocols: Functionalization of 2,2'-Bipyridine-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction 2,2'-Bipyridine-4-carboxylic acid is a highly versatile heterocyclic organic compound that serves as a pivotal building block in coordination chemistry, materials science, and pharmaceutical development.[1][2] Its structure, featuring a bipyridine backbone for metal chelation and a carboxylic acid substituent for covalent modification, allows for a wide array of functionalizations.[1][2] The ability to introduce diverse functional groups via the carboxylate moiety makes it an invaluable intermediate for creating complex molecular architectures with tailored properties for applications ranging from novel catalysts and luminescent materials to targeted therapeutic agents.[1][3]
Core Applications of Functionalization
The carboxylic acid group on the 2,2'-bipyridine scaffold is the primary site for functionalization, most commonly through amide bond formation. This allows for the covalent attachment of various molecular fragments, leading to applications in several key areas:
-
Pharmaceutical Compounds: Functionalization enables the attachment of bioactive molecules or targeting ligands, creating sophisticated drug candidates. The bipyridine core can act as a carrier or as part of a metal-based therapeutic, with studies showing that complexes containing carboxylated bipyridines exhibit significant cytotoxicity toward cancer cells.[1][3]
-
Metal-Organic Frameworks (MOFs): The carboxylate group serves as a crucial anchoring point for coordinating with metal ions, facilitating the construction of intricate and porous MOF structures.[1] These materials have potential uses in gas storage, catalysis, and drug delivery systems.[1]
-
Bioconjugation: The presence of the carboxylic acid group enhances water solubility compared to unsubstituted bipyridine and provides a reactive handle for attachment to biomolecules, a critical requirement in pharmaceutical research and diagnostics.[2]
-
Advanced Materials: Functionalized bipyridines are integral to developing photoluminescent materials and components for advanced electronic devices, where the nature of the substituent can tune the electronic and optical properties of the final metal complex.[1][2]
Experimental Protocols: Amide Coupling Functionalization
Amide bond formation is the most prevalent strategy for the functionalization of 2,2'-bipyridine-4-carboxylate. This involves the activation of the carboxylic acid followed by nucleophilic attack from a primary or secondary amine.[4][5] Below are detailed protocols for common coupling methods.
Logical Workflow for Amide Coupling
Caption: General workflow for the functionalization of 2,2'-bipyridine-4-carboxylate via amide coupling.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and Hydroxybenzotriazole (HOBt) as an additive to form a reactive ester intermediate, minimizing side reactions.[6]
Materials:
-
2,2'-Bipyridine-4-carboxylic acid
-
Target amine (1.2 - 1.5 equivalents)
-
EDC (1.0 - 1.2 equivalents)
-
HOBt (0.1 - 1.0 equivalent)
-
Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA), 2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl Acetate, DCM)
-
Brine solution
Procedure:
-
To a stirred solution of 2,2'-bipyridine-4-carboxylic acid in anhydrous DMF, add the target amine.
-
Add the base (e.g., DIPEA) to the mixture.[6]
-
In a separate flask, or added sequentially, dissolve EDC and HOBt in DMF.
-
Add the EDC/HOBt solution to the reaction mixture. The reaction proceeds by forming a reactive HOBt ester intermediate.[6]
-
Stir the resulting mixture at room temperature (23 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] Reactions are typically complete within 5-12 hours.[7]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.[6]
-
Quench the reaction by adding deionized water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the final functionalized amide.
Protocol 2: HATU Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, often used for more challenging couplings, such as with electron-deficient amines.[6][8]
Materials:
-
2,2'-Bipyridine-4-carboxylic acid
-
Target amine (1.1 equivalents)
-
HATU (1.0 - 1.2 equivalents)
-
Base (e.g., DIPEA or TEA, 2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Dissolve 2,2'-bipyridine-4-carboxylic acid in anhydrous DMF and cool the solution to 0 °C in an ice bath.
-
Add HATU and the base (e.g., DIPEA) to the cooled solution.[8]
-
Add a slight excess of the target amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes.[8] Monitor progress by TLC.
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with an organic solvent.
-
Perform standard aqueous workup (wash with water, brine) and dry the organic phase.
-
Concentrate the solvent and purify the resulting amide product by column chromatography.
Data Presentation
Quantitative data from spectroscopic analysis is crucial for confirming the successful functionalization of the carboxylate group.
Table 1: Characteristic Infrared (IR) Spectroscopy Data
The conversion of the carboxylic acid to an amide results in distinct changes in the IR spectrum, particularly in the carbonyl stretching region.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Source |
| Carboxylic Acid (O-H) | Stretching, broad | 2500 - 3300 | General |
| Carboxylic Acid (C=O) | Asymmetric Stretching | 1665 - 1612 | [9] |
| Carboxylate (COO⁻) | Symmetric Stretching | 1439 - 1377 | [9] |
| Amide (C=O) | Stretching (Amide I) | 1647 - 1595 | [10] |
| Amide (N-H) | Bending (Amide II) | 1570 - 1515 | General |
| Amide (N-H) | Stretching | 3500 - 3100 | General |
Table 2: Representative Amide Coupling Reaction Outcomes
The choice of coupling reagent and reaction conditions can influence the yield, particularly for sterically hindered or electronically challenging substrates.
| Amine Substrate | Coupling Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Source |
| Simple Alkylamine | EDC, HOBt, DIPEA | DMF | 23 | >90% | [6] |
| Aniline Derivative | EDC, DMAP, HOBt | ACCN | 23 | 58 - 91% | [6] |
| Electron-Deficient Aniline | HATU, DIPEA | DMF | 23 | Good to Excellent | [8] |
| Amino Acid Ester | T3P®, TEA | DMF | 25 | ~85% | [7] |
Note: Yields are representative and can vary significantly based on the specific substrates and reaction scale.
Applications in Drug Development and Material Science
The ability to append diverse functionalities to the 2,2'-bipyridine-4-carboxylate scaffold is central to its utility in modern research.
Logical Diagram: From Functionalization to Application
Caption: Relationship between functionalization, metal coordination, and final applications.
-
Anticancer Agents: Ruthenium(II) complexes incorporating carboxylated bipyridine ligands have been synthesized and shown to bind with DNA and bovine serum albumin (BSA).[3] These complexes can exhibit substantial cytotoxic specificity towards cancer cells, highlighting the influence of the carboxylic acid functionality on biological activity.[3] Similarly, cyanine-functionalized bipyridines have been developed as organic photocatalytic agents for cancer therapy.[11]
-
Photophysical Properties: The functionalization of the bipyridine ligand can tune the photophysical properties of its metal complexes. For example, tetraarylantimony(V) complexes with 2,2'-bipyridinecarboxylates exhibit good luminescence with quantum yields up to 65% in solution.[10]
-
Porous Materials: In manganese-based MOFs, functionalized bipyridine derivatives act as N-donor ligands that, along with carboxylate linkers, form stable porous architectures.[9] These materials show promise for selective gas and vapor adsorption.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA/protein interaction, antioxidant activity and cytotoxicity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. hepatochem.com [hepatochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elar.urfu.ru [elar.urfu.ru]
- 11. Cyanine-Functionalized 2,2'-Bipyridine Compounds for Photocatalytic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2,2'-Bipyridine-4,4'-dicarboxylic Acid via Ester Hydrolysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2'-Bipyridine-4,4'-dicarboxylic acid is a pivotal building block in coordination chemistry, materials science, and the development of pharmaceuticals. Its robust metal-chelating properties and rigid backbone make it an ideal ligand for synthesizing a wide array of functional materials, including metal-organic frameworks (MOFs), dye-sensitized solar cells (DSSCs), and potential therapeutic agents. This document provides a detailed protocol for the synthesis of 2,2'-bipyridine-4,4'-dicarboxylic acid through the hydrolysis of its corresponding dialkyl ester, a common and efficient route to the pure acid.
Introduction
The synthesis of 2,2'-bipyridine-4,4'-dicarboxylic acid from its ester precursor is a fundamental laboratory procedure. The most common method is saponification, a base-catalyzed hydrolysis of the ester functional groups. This process is typically high-yielding and results in the formation of the corresponding dicarboxylate salt, which is subsequently acidified to yield the final product. The purity of the final product is crucial for its various applications, as impurities can significantly alter the electronic and photophysical properties of its metal complexes.
Applications
2,2'-Bipyridine-4,4'-dicarboxylic acid and its derivatives are integral components in several advanced research and development areas:
-
Dye-Sensitized Solar Cells (DSSCs): The carboxylic acid groups serve as anchoring points to bind photosensitive ruthenium or other metal-based dyes to the surface of semiconductor materials like titanium dioxide (TiO₂). This ensures efficient electron transfer from the dye to the semiconductor upon light absorption.
-
Metal-Organic Frameworks (MOFs): As a rigid organic linker, it is used to construct porous crystalline materials with high surface areas. These MOFs have potential applications in gas storage, separation, and catalysis.
-
Pharmaceutical and Drug Development: The bipyridine scaffold is a known pharmacophore. The dicarboxylic acid derivative can be used to synthesize novel metal-based therapeutic agents or as a linker in more complex drug delivery systems.
-
Photoredox Catalysis: Ruthenium complexes of this ligand are widely used as photosensitizers in organic synthesis, enabling a variety of chemical transformations driven by visible light.
Experimental Protocol: Hydrolysis of Dimethyl 2,2'-Bipyridine-4,4'-dicarboxylate
This protocol details the saponification of dimethyl 2,2'-bipyridine-4,4'-dicarboxylate to yield 2,2'-bipyridine-4,4'-dicarboxylic acid.
Materials:
-
Dimethyl 2,2'-bipyridine-4,4'-dicarboxylate
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Büchner funnel and filter paper
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl 2,2'-bipyridine-4,4'-dicarboxylate in dichloromethane.
-
Addition of Base: While stirring, add an aqueous solution of sodium hydroxide to the flask.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for approximately one hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the aqueous layer containing the disodium salt of the product.
-
Wash the organic layer with a small amount of deionized water and combine the aqueous layers.
-
-
Acidification:
-
Cool the combined aqueous layers in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution reaches approximately 1-2. A white precipitate of 2,2'-bipyridine-4,4'-dicarboxylic acid will form.
-
-
Isolation and Purification:
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold deionized water to remove any remaining salts.
-
Dry the purified 2,2'-bipyridine-4,4'-dicarboxylic acid in a vacuum oven.
-
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Starting Material | Dimethyl 2,2'-bipyridine-4,4'-dicarboxylate | |
| Reagents | Sodium hydroxide, Dichloromethane, Hydrochloric acid | |
| Reaction Time | 1 hour | [1] |
| Temperature | Room Temperature | [1] |
| Product Yield | 95% | [1] |
| Melting Point | >310 °C | [1] |
| Purification Method | Precipitation and washing | [1] |
Experimental Workflow
Caption: Workflow for the synthesis of 2,2'-bipyridine-4,4'-dicarboxylic acid.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a well-ventilated fume hood.
-
Concentrated sodium hydroxide and hydrochloric acid are corrosive. Handle with care to avoid skin and eye contact.
-
The acidification step is exothermic. Add the acid slowly and with cooling to control the temperature.
References
Application Notes and Protocols: Ethyl 2,2'-bipyridine-4-carboxylate in Luminescent Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,2'-bipyridine-4-carboxylate is a versatile bidentate chelating ligand extensively utilized in the synthesis of luminescent transition metal and lanthanide complexes. Its unique electronic properties, combined with the ability to form stable complexes with a variety of metal ions such as ruthenium(II), iridium(III), and europium(III), make it a valuable component in the design of advanced luminescent materials. These materials find widespread applications in diverse fields including organic light-emitting diodes (OLEDs), bioimaging, sensing, and photocatalysis. The ester functionality of the carboxylate group offers a site for further modification, allowing for the fine-tuning of the photophysical and electronic properties of the resulting metal complexes.
Applications in Luminescent Materials
Complexes incorporating this compound and its derivatives exhibit a range of desirable photophysical properties, including high photoluminescence quantum yields (PLQY), long-lived excited states, and tunable emission wavelengths. These characteristics are critical for their application in various technologies.
-
Organic Light-Emitting Diodes (OLEDs): Iridium(III) and ruthenium(II) complexes containing this ligand are employed as phosphorescent emitters in the emissive layer of OLEDs. By harvesting both singlet and triplet excitons, these materials can achieve high internal quantum efficiencies, leading to brighter and more energy-efficient displays and lighting. The bipyridine ligand plays a crucial role in the metal-to-ligand charge transfer (MLCT) transitions that are often responsible for the observed luminescence.
-
Bioimaging and Sensing: The strong luminescence and photostability of these complexes make them excellent candidates for biological imaging probes. The carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be conjugated to biomolecules for targeted imaging of cells and tissues. Furthermore, the luminescence of these complexes can be sensitive to the local environment, such as pH or the presence of specific ions, enabling their use as chemical sensors.
-
Photocatalysis: Ruthenium(II) polypyridyl complexes, including those with the this compound ligand, are renowned for their photocatalytic activity. Upon absorption of light, they can initiate single-electron transfer (SET) processes, driving a variety of organic transformations.
Data Presentation
The following tables summarize the photophysical and electrochemical properties of representative luminescent metal complexes featuring bipyridine-carboxylate-type ligands.
Table 1: Photophysical Properties of Luminescent Metal Complexes
| Complex | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| [Ru(bpy)2(4,4'-dicarboxy-2,2'-bipyridine)]2+ | 455 | 620 | 0.095 | 400 ns | [1] |
| [Ir(ppy)2(4-carboxy-4'-methyl-2,2'-bipyridine)]+ | ~380, 460 | 595 | 0.12 | 1.2 µs | [2] |
| [Ir(dFMeppy)2(2,5-tpy)]PF6 | 385, 465 | 544 | 0.93 | - | [3] |
| Eu(TTA)3-phen-fl-mCF3 | ~350 | 612 | 0.65 | 0.58 ms | [4] |
Note: Data is for closely related structures to this compound and serves as a representative example.
Table 2: Electrochemical Properties of Luminescent Metal Complexes
| Complex | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Reference |
| [Ru(bpy)3]2+ | +1.26 | -1.33, -1.51, -1.77 | -5.96 | -3.37 | [5] |
| [Ir(ppy)2(bpy)]+ | +0.89 | -1.68 | -5.69 | -3.12 | [6] |
| Ir-3 (Ir(III) complex with phenothiazine) | - | - | -5.57 | -3.56 | [7] |
Note: Data for parent or related complexes are shown to illustrate typical electrochemical behavior.
Experimental Protocols
Protocol 1: Synthesis of a Representative Ruthenium(II) Bipyridyl Complex
This protocol describes the synthesis of a heteroleptic ruthenium(II) complex analogous to one containing this compound.
Materials:
-
cis-[Ru(bpy)2Cl2]·2H2O (bpy = 2,2'-bipyridine)
-
4,4'-Dicarboxy-2,2'-bipyridine (dcbpy)
-
N,N-Dimethylformamide (DMF)
-
Ammonium hexafluorophosphate (NH4PF6)
-
Deionized water
-
Diethyl ether
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask, dissolve cis-[Ru(bpy)2Cl2]·2H2O (1.0 eq) and 4,4'-dicarboxy-2,2'-bipyridine (1.1 eq) in DMF.
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to reflux under an inert atmosphere for 4-6 hours. The color of the solution should change, typically to a deep red or orange.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to a stirred aqueous solution of NH4PF6 to precipitate the product as its hexafluorophosphate salt.
-
Collect the precipitate by vacuum filtration and wash thoroughly with deionized water, followed by a small amount of diethyl ether.
-
Dry the solid product under vacuum.
-
Purify the crude product by column chromatography on alumina or silica gel, using an appropriate solvent system (e.g., acetonitrile/toluene or dichloromethane/methanol).
-
Characterize the final product by 1H NMR, mass spectrometry, and UV-Vis spectroscopy.
Protocol 2: Photoluminescence Quantum Yield (PLQY) Measurement (Comparative Method)
This protocol outlines the determination of the photoluminescence quantum yield of a synthesized complex relative to a known standard.[2][8]
Materials and Equipment:
-
Synthesized luminescent complex
-
Standard fluorophore with a known quantum yield (e.g., [Ru(bpy)3]2+ in deaerated acetonitrile, Φ = 0.095)[1]
-
Spectroscopic grade solvent (e.g., acetonitrile)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation:
Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (ηsample2 / ηstandard2)
where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Protocol 3: Cyclic Voltammetry (CV) Measurement
This protocol describes the electrochemical characterization of a luminescent complex to determine its redox potentials.[9]
Materials and Equipment:
-
Synthesized luminescent complex
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in acetonitrile)
-
Potentiostat with a three-electrode setup:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE))
-
Counter electrode (e.g., platinum wire)
-
-
Inert gas (argon or nitrogen)
Procedure:
-
Prepare a solution of the sample in the electrolyte solution.
-
Place the solution in the electrochemical cell and deoxygenate by bubbling with an inert gas for at least 15 minutes.
-
Polish the working electrode before each measurement.
-
Immerse the three electrodes into the solution.
-
Record the cyclic voltammogram by scanning the potential over the desired range.
-
After the measurement, add a small amount of ferrocene as an internal standard and record the voltammogram again to reference the potentials to the Fc/Fc+ couple.
-
Determine the half-wave potentials (E1/2) for the oxidation and reduction processes.
Mandatory Visualization
References
- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. horiba.com [horiba.com]
- 3. Cationic iridium(iii) complexes bearing ancillary 2,5-dipyridyl(pyrazine) (2,5-dpp) and 2,2′:5′,2′′-terpyridine (2,5-tpy) ligands: synthesis, optoelectronic characterization and light-emitting electrochemical cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. aml.iaamonline.org [aml.iaamonline.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Role of substitution on the photophysical properties of 5,5'-diaryl-2,2'-bipyridine (bpy*) in [Ir(ppy)2(bpy*)]PF6 complexes: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, and photophysical studies of new bichromophoric ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Application Notes and Protocols: Biological Applications of Bipyridine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bipyridine metal complexes are a versatile class of coordination compounds that have garnered significant interest in various biological applications. Their unique structural, electronic, and photophysical properties, which can be finely tuned by modifying the bipyridine ligand or the metal center, make them promising candidates for the development of novel therapeutic and diagnostic agents. This document provides an overview of their applications in anticancer and antimicrobial chemotherapy, as well as their use as biosensors, complete with experimental protocols and data.
Anticancer Applications
Bipyridine metal complexes exhibit potent cytotoxic activity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the induction of apoptosis, generation of reactive oxygen species (ROS), and targeting of specific cellular organelles or pathways.
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of various bipyridine metal complexes has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.
| Complex | Cancer Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Tris(bpy) ligand 1 | Jurkat | 24 | Potent (exact value not specified) | [1] |
| Bis(bpy) ligand 2 | Jurkat | 24 | Potent (exact value not specified) | [1] |
| [PdCl(2',6'-di(thiazol-2-yl)-2,4'-bipyridine)]·PF6 (Complex 2) | A549 | Not Specified | 60.1 ± 3.45 | |
| [PdCl(2',6'-di(thiazol-2-yl)-2,4'-bipyridine)]·PF6 (Complex 2) | HCT-116 | Not Specified | 23.8 ± 1.48 | [2] |
| Gold(III) complex with 2,2′-bipyridine-3,3′-dicarboxylic acid (Complex 2) | MCF-7 | 24 | Dose-dependent inhibition observed | |
| Rhenium tricarbonyl complexes | HCT-116 | Not Specified | 1.4 - 1.9 | [3] |
| [Ru(L2)(bipy)2]PF6 (Complex 2) | 4T1 | Not Specified | 2.0 | [4] |
| [Ru(L2)(bipy)2]PF6 (Complex 2) | B16-F10 | Not Specified | 12.8 | [4] |
| 5-(chloromethyl)-2,2'-bipyridine rhenium tricarbonyl complex | Panc-1 (in vivo) | 3 days | Effective at 8 µM | [5][6] |
| [Cu(L-Citr)(bipy)(NO3)]n | HeLa, MDA-MB-231, HCT 15, MCF7 | Not Specified | Promising results (specific IC50 not provided) | [7] |
Signaling Pathways
Bipyridine metal complexes can induce cancer cell death through various signaling pathways, most notably apoptosis and the endoplasmic reticulum (ER) stress response.
Many bipyridine metal complexes trigger the apoptotic cascade in cancer cells. This programmed cell death is characterized by morphological changes such as cell shrinkage, nuclear condensation, and the formation of apoptotic bodies.[8][9] Mechanistically, these complexes can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. For instance, some complexes cause mitochondrial membrane depolarization, leading to the release of cytochrome c and the activation of caspases.[8]
References
- 1. Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of Pd( ii ) and Pt( ii ) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00647C [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Cytotoxicity evaluation and DNA interaction of RuII-bipy complexes containing coumarin-based ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. L-Citrullinato-Bipyridine and L-Citrullinato-Phenanthroline Mixed Copper Complexes: Synthesis, Characterization and Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 2,2'-Bipyridine-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of ethyl 2,2'-bipyridine-4-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low yield after purification.
-
Question: I am experiencing a significant loss of product during the purification of this compound. What are the potential causes and solutions?
-
Answer: Low recovery can stem from several factors depending on the purification method.
-
For recrystallization:
-
Incorrect Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures. Consider using a solvent system where the product is sparingly soluble at room temperature but highly soluble when heated.[1] Ethanol/water mixtures are a good starting point.[2]
-
Excessive Solvent Volume: Using too much solvent will prevent the product from crystallizing out upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature Crystallization: If the solution cools too quickly, the product can crash out, trapping impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
-
For column chromatography:
-
Incorrect Eluent Polarity: If the eluent is too polar, the product may elute too quickly with impurities. Conversely, if it's not polar enough, the product may not elute at all. A common eluent system is a mixture of ethyl acetate and hexane.[2]
-
Improper Column Packing: An improperly packed column can lead to channeling and poor separation, resulting in mixed fractions and product loss.
-
Product Streaking/Tailing: This can be caused by overloading the column or interactions between the product and the stationary phase.
-
-
Issue 2: Persistent impurities in the final product.
-
Question: After purification, my this compound is still contaminated with impurities. How can I improve the purity?
-
Answer: The strategy for removing persistent impurities depends on their nature.
-
Starting Materials: Unreacted starting materials can be a source of contamination. Ensure the reaction has gone to completion before starting the purification process.
-
Side Products: Side reactions can generate impurities that are structurally similar to the desired product, making them difficult to separate.
-
Consider a different purification technique. If column chromatography was used, perhaps recrystallization will be more effective, or vice versa.
-
Optimize the chromatography conditions. A shallower gradient or a different solvent system might improve separation.
-
-
Isomers: In the synthesis of related bipyridine compounds, the formation of isomers has been noted as a potential impurity. High-resolution analytical techniques such as HPLC can help identify such impurities.
-
Issue 3: The product oils out during recrystallization.
-
Question: When I try to recrystallize my this compound, it separates as an oil instead of forming crystals. What should I do?
-
Answer: Oiling out occurs when the solute is supersaturated and comes out of solution above its melting point.
-
Lower the Crystallization Temperature: Ensure the solution is not too concentrated when it begins to cool.
-
Change the Solvent System: A different solvent or solvent mixture may promote crystal formation.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, adding a seed crystal to the cooled solution can initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended purification methods for this compound?
A1: The two most common and effective methods for purifying this compound are recrystallization and column chromatography.[2]
Q2: What are the typical solvents for the recrystallization of this compound?
A2: A mixture of ethanol and water is a commonly used and effective solvent system for the recrystallization of this compound.[2] Other common recrystallization solvents for organic compounds include n-hexane/acetone and n-hexane/ethyl acetate.[1]
Q3: What is a suitable stationary and mobile phase for the column chromatography of this compound?
A3: Silica gel is a suitable stationary phase. A typical mobile phase is a mixture of ethyl acetate and hexane.[2] The exact ratio of the solvents should be determined by thin-layer chromatography (TLC) to achieve optimal separation.
Q4: What are the expected melting point and purity of pure this compound?
A4: The literature melting point for this compound is in the range of 120–125°C.[2] High-performance liquid chromatography (HPLC) can be used to confirm purity, which should ideally be greater than 95%.[2]
Q5: Are there any known stability issues with this compound during purification?
A5: While the provided search results do not indicate specific stability issues for this compound itself, related compounds, such as 2,2'-bipyridinyl-4,4'-dicarboxylic acid diethyl ester, have been shown to undergo decarboxylation under certain conditions, like microwave synthesis in the presence of RuCl3.[3] It is good practice to avoid excessive heat and harsh acidic or basic conditions during purification unless the protocol specifies them.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add a co-solvent in which the product is less soluble (e.g., water) dropwise to the hot solution until it becomes slightly turbid. Reheat the solution until it is clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform and bubble-free packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed product onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure to begin the separation.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Parameter | Recrystallization | Column Chromatography |
| Typical Solvents/Eluents | Ethanol/Water[2] | Hexane/Ethyl Acetate[2] |
| Stationary Phase | Not Applicable | Silica Gel[2] |
| Expected Purity | >95% (confirm by HPLC)[2] | >95% (confirm by HPLC)[2] |
| Reported Melting Point | 120–125°C[2] | 120–125°C[2] |
Diagrams
References
Technical Support Center: Optimizing Suzuki Coupling for Ethyl 2,2'-Bipyridine-4-carboxylate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2,2'-bipyridine-4-carboxylate via Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the Suzuki synthesis of this compound?
The most common approach involves the coupling of a 2-halopyridine with a pyridine-boronic acid or ester derivative. For the target molecule, typical starting materials would be ethyl 4-halopyridine-2-carboxylate (or a related precursor) and a 2-pyridylboronic acid or a more stable derivative like a 2-pyridylboronate ester.
Q2: Why are Suzuki couplings involving 2-substituted pyridines often challenging?
The synthesis of 2,2'-bipyridines via Suzuki coupling can be problematic due to several factors. The nitrogen atom in the 2-position of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Furthermore, 2-pyridylboronic acids are known to be unstable and can readily undergo protodeboronation.
Q3: What are the key parameters to optimize for this reaction?
The critical parameters to optimize include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The nature of the boronic acid derivative (e.g., boronic acid vs. pinacol ester) also plays a significant role.
Q4: What are common side reactions in this synthesis?
Common side reactions include homocoupling of the boronic acid, protodeboronation of the boronic acid, and dehalogenation of the aryl halide starting material. These side reactions can significantly lower the yield of the desired product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Catalyst Inactivity: The palladium catalyst may be old, oxidized, or poisoned. The bipyridine product can also inhibit the catalyst. 2. Poor Quality Reagents: Boronic acid may have degraded (protodeboronation). Solvents may not be sufficiently degassed. 3. Incorrect Base: The chosen base may not be strong enough or may be sterically hindered. 4. Suboptimal Temperature: The reaction temperature may be too low for efficient oxidative addition or reductive elimination. | 1. Catalyst: Use a fresh batch of palladium catalyst. Consider using a pre-catalyst or a more robust ligand such as a Buchwald-type ligand (e.g., SPhos, XPhos) that can stabilize the catalyst and promote the reaction. 2. Reagents: Use freshly prepared or recently purchased boronic acid. Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (e.g., argon, nitrogen) for an extended period. 3. Base: Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or KF. The choice of base can be solvent-dependent. 4. Temperature: Gradually increase the reaction temperature. Microwave heating can sometimes improve yields and reduce reaction times. |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to oxidative homocoupling. 2. Slow Transmetalation: If the transmetalation step is slow, homocoupling can become a competitive pathway. | 1. Degassing: Ensure rigorous degassing of all solvents and the reaction vessel before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction. 2. Reaction Conditions: Adjusting the ligand, base, or solvent can sometimes accelerate the desired cross-coupling over homocoupling. |
| Protodeboronation of the Boronic Acid | 1. Presence of Water/Protic Solvents: Excess water or protic solvents can lead to the cleavage of the C-B bond. 2. Prolonged Reaction Times at High Temperatures: These conditions can promote the degradation of the boronic acid. | 1. Anhydrous Conditions: While some water is often necessary for Suzuki couplings, using anhydrous solvents and reagents can minimize protodeboronation. 2. Reaction Time/Temperature: Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed to avoid prolonged heating. |
| Difficulty in Product Purification | 1. Formation of Closely Eluting Impurities: Homocoupled products or other byproducts may have similar polarities to the desired product. 2. Residual Palladium: The final product may be contaminated with palladium residues. | 1. Chromatography: Optimize the solvent system for column chromatography. Sometimes, a different stationary phase (e.g., alumina) can be effective. Recrystallization can also be a powerful purification technique. 2. Palladium Removal: Treat the crude product with a palladium scavenger or perform an aqueous workup with a solution of a chelating agent like EDTA. |
Data Presentation: Reaction Conditions for Suzuki Coupling of Pyridine Derivatives
The following tables summarize typical reaction conditions used for the Suzuki coupling of pyridine derivatives, which can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Catalyst and Ligand Combinations
| Catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | PPh₃ | 2-5 | A classic combination, but may be less effective for challenging substrates. |
| Pd₂(dba)₃ | SPhos or XPhos | 1-3 | Buchwald ligands are often effective for heteroaromatic couplings. |
| Pd(PPh₃)₄ | - | 3-10 | A common Pd(0) source, but can be sensitive to air and moisture. |
| PdCl₂(dppf) | - | 2-5 | Often used for a wide range of Suzuki couplings. |
Table 2: Bases and Solvents
| Base | Solvent(s) | Typical Concentration | Notes |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 2 M aqueous solution | A widely used and cost-effective base. |
| Cs₂CO₃ | Dioxane, THF | Anhydrous or with minimal H₂O | A stronger base, often effective for difficult couplings. |
| K₃PO₄ | Toluene, Dioxane | Anhydrous or with minimal H₂O | Another strong base that can be beneficial. |
| KF | THF, Dioxane | Anhydrous | Can be effective and is less basic than carbonates or phosphates. |
Experimental Protocols
General Experimental Protocol:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-halopyridine (1.0 equiv.), the pyridylboronic acid or boronate ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Degassing: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst and ligand under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A general experimental workflow for Suzuki coupling reactions.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Technical Support Center: Synthesis of Ethyl 2,2'-Bipyridine-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2,2'-bipyridine-4-carboxylate. The following information addresses common impurities and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This typically involves the reaction of a 2-halopyridine (such as 2-bromopyridine) with a 4-substituted pyridine boronic acid or its ester derivative (e.g., ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate).
Q2: What are the typical reaction conditions for the Suzuki-Miyaura synthesis of this compound?
A2: Reaction conditions generally involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (such as K₂CO₃, K₃PO₄, or Na₂CO₃), and a solvent system which is often a mixture of an organic solvent (like dioxane, THF, or DMF) and water.[1][3][4] The reaction is typically heated to facilitate the coupling.
Q3: What are the potential sources of impurities in this synthesis?
A3: Impurities can arise from several sources:
-
Side reactions: Homocoupling of the starting materials, protodeboronation of the boronic acid derivative, and hydrolysis of the ethyl ester are common side reactions.[5][6][7]
-
Incomplete reaction: Unreacted starting materials, such as 2-bromopyridine or the pyridine boronic ester, can remain in the crude product.
-
Catalyst residues: Residual palladium from the catalyst is a common metallic impurity.[8][9]
-
Reagent-derived impurities: Byproducts from the synthesis of the starting materials, for instance, pinacol from the boronic ester, can be carried over.[10]
Troubleshooting Guides
Below are common issues encountered during the synthesis and purification of this compound, presented in a question-and-answer format.
Problem 1: Low yield of the desired product.
Q: My reaction has a low yield of this compound. What are the possible causes and solutions?
A: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Inefficient Base: The choice and quality of the base are crucial. The base activates the boronic acid for transmetalation.[4] If the reaction is sluggish, consider switching to a different base (e.g., from K₂CO₃ to K₃PO₄) or ensuring the base is finely powdered and dry.
-
Suboptimal Temperature: The reaction may require higher temperatures to proceed efficiently. If the reaction is slow at a lower temperature, cautiously increasing the heat while monitoring for decomposition may improve the yield.
-
Protodeboronation: The boronic acid derivative can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and base. Minimizing the reaction time and ensuring the reaction goes to completion can reduce this side product.
Problem 2: Presence of homocoupled byproducts.
Q: My crude product is contaminated with significant amounts of 2,2'-bipyridine and a diethyl 2,2'-bipyridine-4,4'-dicarboxylate. How can I minimize these impurities?
A: These are homocoupling products arising from the reaction of two molecules of 2-bromopyridine or two molecules of the pyridine boronic ester, respectively.
-
Minimizing Oxygen: Homocoupling of boronic acids can be promoted by the presence of oxygen, which can affect the palladium catalyst's oxidation state.[5][12] Rigorous degassing of the reaction mixture and maintaining an inert atmosphere can suppress this side reaction.
-
Stoichiometry Control: Using a slight excess of one of the coupling partners can help to ensure the complete consumption of the other, thereby reducing its likelihood of homocoupling.
-
Slow Addition: In some cases, the slow addition of one of the coupling partners can maintain its low concentration in the reaction mixture, which can disfavor homocoupling.
Problem 3: Hydrolysis of the ethyl ester group.
Q: I am observing the formation of 2,2'-bipyridine-4-carboxylic acid in my product mixture. How can I prevent this?
A: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under the basic conditions of the Suzuki coupling, especially if the reaction is run for an extended period or at high temperatures in the presence of water.[2][3]
-
Choice of Base: Using a milder base, such as KF, may reduce the rate of ester hydrolysis.[4]
-
Reaction Time and Temperature: Minimize the reaction time and temperature to the extent possible while still achieving a good conversion to the desired product.
-
Solvent System: While some water is often necessary for the Suzuki reaction, using a higher ratio of the organic solvent to water may help to reduce the extent of hydrolysis.
Problem 4: Difficulty in removing the palladium catalyst.
Q: My final product is contaminated with palladium. What are the best methods for its removal?
A: Palladium residues are a common issue in cross-coupling reactions. Several methods can be employed for its removal:
-
Filtration through Celite: Passing the reaction mixture through a pad of Celite can help to remove heterogeneous palladium species.[8]
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb residual palladium.
-
Metal Scavengers: Commercially available solid-supported metal scavengers with thiol or amine functionalities can be used to selectively bind and remove palladium.[13]
-
Aqueous Washes: Washing the organic solution of the product with an aqueous solution of a chelating agent like EDTA or N-acetyl cysteine can help to extract palladium salts.[9]
Summary of Common Impurities and Characteristics
| Impurity | Chemical Name | Common Source | Method of Identification |
| I-1 | 2-Bromopyridine | Unreacted starting material | GC-MS, ¹H NMR |
| I-2 | Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | Unreacted starting material | ¹H NMR, LC-MS |
| I-3 | 2,2'-Bipyridine | Homocoupling of 2-bromopyridine | GC-MS, LC-MS, ¹H NMR |
| I-4 | Diethyl 2,2'-bipyridine-4,4'-dicarboxylate | Homocoupling of the pyridine boronic ester | LC-MS, ¹H NMR |
| I-5 | 2,2'-Bipyridine-4-carboxylic acid | Hydrolysis of the product | LC-MS, ¹H NMR |
| I-6 | Pinacol | Byproduct from the boronic ester | ¹H NMR (characteristic singlet) |
| I-7 | Palladium species | Catalyst residue | ICP-MS, AAS |
Experimental Protocols
A representative experimental protocol for the Suzuki-Miyaura synthesis of this compound is as follows:
Materials:
-
2-Bromopyridine
-
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction flask, add 2-bromopyridine (1.0 eq), ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate (1.1 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture with stirring (e.g., at 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. organic chemistry - How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biotage.com [biotage.com]
Technical Support Center: Synthesis of Ethyl 2,2'-Bipyridine-4-Carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of ethyl 2,2'-bipyridine-4-carboxylate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
1. Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I improve the outcome?
-
Answer: Low or no yield can stem from several factors, from the quality of reagents to the reaction conditions. A systematic check of the following is recommended:
-
Reagent Quality: Ensure all starting materials and solvents are pure and dry. For instance, in coupling reactions, moisture can deactivate catalysts and reagents.
-
Catalyst Activity: If employing a palladium-catalyzed reaction like a Suzuki coupling, ensure the catalyst has not been deactivated. Use fresh catalyst or consider an activation step if necessary.
-
Reaction Temperature: The reaction temperature is often critical. For Suzuki couplings, temperatures typically range from 80°C to 120°C.[1] A temperature that is too low may result in an incomplete reaction, while a temperature that is too high could lead to product degradation or side reactions.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times can increase the formation of byproducts.
-
Inert Atmosphere: Many coupling reactions are sensitive to oxygen. Ensure the reaction is carried out under a consistently inert atmosphere (e.g., nitrogen or argon).
-
2. Presence of Significant Impurities or Byproducts
-
Question: My crude product shows significant impurities. What are the common side reactions and how can I minimize them?
-
Answer: The formation of impurities is a common challenge. Key strategies to minimize them include:
-
Side Reactions: Be aware of potential side reactions. For instance, in syntheses starting from 4,4'-dimethyl-2,2'-bipyridine, incomplete halogenation can leave starting material that needs to be removed in subsequent steps.[2]
-
Decarboxylation: Under certain conditions, particularly with microwave heating in the presence of metal salts like RuCl₃, decarboxylation of the ester group can occur, leading to the formation of unsubstituted bipyridine.[3] If using microwave synthesis, careful optimization of temperature and time is crucial.
-
Purification Method: Employ the appropriate purification technique. Recrystallization from an ethanol/water mixture or column chromatography on silica gel using an ethyl acetate/hexane eluent are effective methods for purifying this compound.[1]
-
3. Difficulty in Product Purification
-
Question: I am struggling to purify the final product. What are the recommended procedures?
-
Answer: Effective purification is key to obtaining a high-purity product.
-
Column Chromatography: This is a highly effective method. A typical stationary phase is silica gel, with a mobile phase of ethyl acetate/hexane. The polarity of the eluent can be adjusted to achieve optimal separation.
-
Recrystallization: This is a good alternative for removing minor impurities. A solvent system of ethanol and water is often used.[1] Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity is observed. Allow the solution to cool slowly to form pure crystals.
-
Characterization: Confirm the purity of the final product using analytical techniques such as HPLC (>95% is a common target), ¹H/¹³C NMR, and melting point analysis (literature range: 120–125°C).[1]
-
Frequently Asked Questions (FAQs)
1. What is a common synthetic route for this compound?
A prevalent method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of one pyridine ring with a halogenated derivative of the other pyridine ring in the presence of a palladium catalyst and a base.[1]
2. What are the key reaction parameters to control for yield improvement?
The critical parameters to optimize for improved yield include the choice of catalyst, solvent, base, reaction temperature, and reaction time. For Suzuki coupling, solvents like toluene or ethanol are common, with temperatures ranging from 80°C to 120°C.[1]
3. How can I confirm the identity and purity of my synthesized this compound?
The most effective spectroscopic techniques for characterization are ¹H and ¹³C NMR. Key signals in ¹H NMR include those for the ethyl ester group (a triplet around 1.3 ppm for the CH₃ and a quartet around 4.3 ppm for the CH₂).[1] Purity can be quantitatively assessed by HPLC, and the melting point should be sharp and within the literature range (120–125°C).[1]
4. Can microwave synthesis be used for this reaction?
While microwave synthesis can significantly reduce reaction times, caution is advised. For bipyridine derivatives, especially in the presence of transition metals, microwave heating can sometimes lead to unwanted side reactions like decarboxylation.[3] If this method is chosen, careful optimization of conditions is necessary.
Experimental Protocols
Protocol 1: Synthesis via Suzuki Coupling (Illustrative)
This is a generalized protocol based on the common Suzuki coupling approach. Specific amounts and conditions may need to be optimized.
-
Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the appropriate pyridine boronic acid derivative and the halogenated pyridine-4-carboxylate ester in a suitable solvent (e.g., toluene or a mixture of toluene and ethanol).
-
Catalyst and Base Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃).
-
Reaction: Heat the mixture to a temperature between 80°C and 120°C and stir for the required time (monitor by TLC or LC-MS).[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane eluent) or recrystallization (ethanol/water).[1]
Data Summary
Table 1: Reaction Parameters for Related Bipyridine Syntheses
| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Esterification | Isonicotinic acid, Methanol | SOCl₂ | Methanol | 0°C to RT | 30 h | 94% | [4] |
| N-Oxidation | 4-Picoline methyl ester | 30% H₂O₂ | Acetic Acid | 55°C | 24 h | 47% | [4] |
| Chlorination | N-oxide picoline methyl ester | POCl₃ | - | 100°C | 12 h | 71.6% | [4] |
| Coupling | 2-chloro-4-picoline methyl ester | NiCl₂·6H₂O, PPh₃, Zn | DMF | 50°C to reflux | 5 h | - | [4] |
Note: The yields presented are for the synthesis of a related methyl ester derivative and serve as a general reference.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. This compound | 56100-25-5 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Decarboxylation of 2,2’-Bipyridinyl-4,4’-dicarboxylic acid diethyl ester during microwave synthesis of the corresponding trichelated ruthenium complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102199120B - Method for synthesizing 2,2'-bipyridine-4,4'-dicarboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Ethyl 2,2'-bipyridine-4-carboxylate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of ethyl 2,2'-bipyridine-4-carboxylate. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.
Troubleshooting Guide
This guide addresses common stability-related issues encountered during the handling and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Store the compound in a cool, dry, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). Avoid exposure to moisture and light. |
| Presence of impurities from synthesis. | Purify the compound using column chromatography or recrystallization. Verify purity via HPLC and check the melting point.[1] | |
| Low yield or unexpected product during metal complex synthesis | Decarboxylation of the ester group at high temperatures. | Avoid excessively high temperatures and prolonged reaction times, especially during microwave synthesis of metal complexes.[2] Consider alternative synthetic routes that do not require harsh conditions. |
| Hydrolysis of the ester group. | Ensure all solvents and reagents are anhydrous, particularly when working under basic or acidic conditions. | |
| Change in physical appearance (e.g., color change, clumping) | Absorption of moisture or degradation due to light exposure. | Discard the degraded compound and use a fresh, properly stored batch. Implement stricter storage protocols. |
| Poor solubility in non-polar organic solvents | Partial hydrolysis to the more polar carboxylic acid. | Confirm the identity of the material using analytical techniques such as NMR or IR spectroscopy. If hydrolysis has occurred, the material may need to be re-esterified or purified. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark environment. For enhanced stability, storage under an inert atmosphere such as argon or nitrogen is recommended to prevent moisture absorption and oxidation. A related compound, diethyl [2,2'-bipyridine]-4,4'-dicarboxylate, is recommended to be stored sealed in a dry place at room temperature.[3]
Q2: My reaction to form a ruthenium complex with this compound resulted in the formation of the unsubstituted bipyridyl complex. What could be the cause?
A2: This is likely due to the decarboxylation of the ethyl ester group under the reaction conditions. This phenomenon has been observed during the microwave synthesis of ruthenium complexes in high-boiling solvents like ethylene glycol.[2] The high temperatures employed in such syntheses can lead to the complete loss of the ester side chain. To avoid this, it is advisable to use milder reaction conditions or alternative synthetic methods that do not require high temperatures.
Q3: I suspect my sample of this compound has hydrolyzed. How can I confirm this and what can I do?
A3: Hydrolysis of the ethyl ester to the corresponding carboxylic acid can be confirmed by analytical techniques such as ¹H NMR spectroscopy (disappearance of the ethyl group signals and appearance of a carboxylic acid proton), IR spectroscopy (appearance of a broad O-H stretch), or by a change in solubility (the carboxylic acid is less soluble in non-polar organic solvents and more soluble in aqueous base). If hydrolysis has occurred, you can either repurify the sample to isolate the remaining ester or convert the entire batch to the carboxylic acid and then re-esterify it to obtain the desired ethyl ester. The ethyl carboxylate group is known to undergo hydrolysis under acidic or basic conditions.[1]
Q4: Is this compound sensitive to light?
Summary of Stability Issues
| Factor | Effect on Stability | Conditions to Avoid | Preventative Measures |
| Moisture/Water | Hydrolysis of the ester to a carboxylic acid.[1] | Presence of water, especially under acidic or basic conditions. | Use anhydrous solvents and store in a desiccator or under inert gas. |
| High Temperature | Decarboxylation, leading to the loss of the ester group.[2] | Prolonged heating at high temperatures, particularly during microwave-assisted synthesis of metal complexes.[2] | Use milder reaction conditions and shorter reaction times. |
| Light | Potential for photodegradation. | Direct and prolonged exposure to UV or visible light. | Store in amber vials or in the dark. |
| Oxidizing Agents | Potential for oxidation of the bipyridine ring system. | Contact with strong oxidizing agents. | Store away from incompatible chemicals.[6] |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol describes a general procedure for the purification of this compound to remove impurities.
-
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent: A mixture of ethyl acetate and hexane (the ratio may need to be optimized, starting with a low polarity mixture like 1:9 and gradually increasing the polarity)
-
Glass column
-
Collection tubes
-
Rotary evaporator
-
-
Procedure:
-
Prepare a slurry of silica gel in the initial eluent mixture and pack the glass column.
-
Dissolve the crude compound in a minimum amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Confirm the purity by HPLC and melting point analysis.[1]
-
Protocol 2: Controlled Hydrolysis to 2,2'-Bipyridine-4-carboxylic acid
This protocol outlines the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which can be a desired synthetic step.[1]
-
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen gas
-
Ice bath
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Dissolve this compound in a mixture of ethanol and dichloromethane in a round-bottom flask.
-
Purge the flask with an inert gas (argon or nitrogen).
-
Cool the solution in an ice bath (around 0 °C or 273 K).
-
Slowly add a solution of potassium hydroxide in ethanol to the stirred reaction mixture.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the mixture with an appropriate acid (e.g., dilute HCl) to precipitate the carboxylic acid.
-
Isolate the product by filtration, wash with cold water, and dry under vacuum.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. This compound | 56100-25-5 | Benchchem [benchchem.com]
- 2. Decarboxylation of 2,2’-Bipyridinyl-4,4’-dicarboxylic acid diethyl ester during microwave synthesis of the corresponding trichelated ruthenium complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ethyl 2-(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate - CAS:1762-42-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure-based biological investigations on ruthenium complexes containing 2,2'-bipyridine ligands and their applications in photodynamic therapy as a potential photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
Technical Support Center: Metal Complex Formation with Bipyridine Ligands
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and characterization of metal complexes involving bipyridine ligands.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Reaction Conditions
-
Q1: My reaction to form a metal-bipyridine complex is resulting in a low yield or no product at all. What are the common causes?
-
A1: Low yields in metal-bipyridine complex formation can stem from several factors. One common issue is the strong coordination of the bipyridine product to the metal center of the catalyst, which can decrease catalytic activity.[1] Reaction conditions are also critical; many traditional synthetic methods require harsh conditions and may still result in low conversion rates.[1] The purity of your starting materials, including the metal salt and the bipyridine ligand, is crucial. Impurities can interfere with the reaction. Additionally, the choice of solvent can significantly impact the reaction outcome, as some solvents may coordinate with the metal ion, competing with the bipyridine ligand.[2] Finally, ensure your stoichiometry is correct and that the reaction is allowed sufficient time to proceed to completion.
-
-
Q2: I am observing the formation of multiple products or isomers in my reaction. How can I control the selectivity?
-
A2: The formation of multiple products, such as geometric isomers (meridional and facial), is common, especially with unsymmetrically substituted bipyridine ligands.[3] The relative yield of these isomers can be influenced by the steric bulk of the substituents on the bipyridine ligand; increasing steric bulk may disfavor the formation of certain isomers.[3] The choice of ancillary ligands (other ligands in the coordination sphere) can also direct the coordination mode of the bipyridine ligand.[4] Reaction temperature and solvent can also play a role in controlling isomer distribution. Careful control of these parameters is key. For instance, in some ruthenium complexes, different isomers can be observed depending on the solvent used for NMR characterization.[5]
-
-
Q3: Can I synthesize metal-bipyridine complexes without using bulk solvents?
-
A3: Yes, mechanochemical synthesis offers a sustainable and efficient alternative to traditional solution-based methods.[5][6] This solid-state approach involves the application of mechanical energy (e.g., ball milling) and can lead to high yields in shorter reaction times, often without the need for purification.[5] For example, Fe(BiPy)₃(BF₄)₂ has been synthesized with high reactivity within 15 minutes using a mechanochemical approach.[5]
-
Purification
-
Q4: I am having difficulty purifying my metal-bipyridine complex. What methods are effective?
-
A4: Purification of metal-bipyridine complexes can be challenging due to their solubility properties and the potential for isomer formation. Cation-exchange column chromatography is a powerful technique for separating geometric isomers of charged complexes, such as tris-bipyridine ruthenium(II) complexes.[3][7] Washing the crude product with appropriate solvents can be effective for removing excess unreacted bipyridine ligand.[5] Fractional crystallization can sometimes be used, but it may not be effective for separating mixtures of isomers.[3]
-
Solvent & Ligand Effects
-
Q5: How does the choice of solvent affect the formation and structure of my metal-bipyridine complex?
-
A5: The solvent can play a critical role, acting as a competing ligand.[2] Strongly coordinating solvents can occupy coordination sites on the metal ion, and the final product is formed by the subsequent substitution of solvent molecules by the bipyridine ligands.[2][8] This competition can influence the final structure and dimensionality of the coordination polymer.[2] For example, the synthesis of a Cu(II)-4,4'-bipyridine coordination polymer in different coordinating solvents like DMF and DMSO can lead to different ligand coordination geometries (trans vs. cis) and result in linear versus helicoidal chains.[2]
-
-
Q6: How do substituents on the bipyridine ligand or the presence of other ancillary ligands influence the complex?
-
A6: Substituents on the bipyridine ring can significantly impact the electronic and steric properties of the resulting complex. Electron-donating or withdrawing groups can tune the redox potentials and photophysical properties, such as absorption and emission wavelengths.[9][10] The steric bulk of substituents can affect the relative stability of different isomers.[3] Ancillary ligands also have a profound influence, affecting the coordination mode of the bipyridine ligand and the overall stability and reactivity of the complex.[4][11][12] For instance, the length of a pendant carboxylic arm on a pinene-bipyridine ligand affects the stability of its complexes with lanthanide ions, with shorter arms forming more stable complexes due to the formation of more favorable chelate ring sizes.[13]
-
Characterization
-
Q7: My NMR spectrum is complex or doesn't match the expected structure. What could be the issue?
-
A7: A complex NMR spectrum could indicate the presence of a mixture of isomers, which is common for complexes with unsymmetrical bipyridine ligands.[3] The chemical shifts in the NMR spectrum can also be highly dependent on the solvent used for the measurement.[5] It is also possible that the reaction was incomplete, leading to a mixture of starting materials and products.[5] Careful analysis of the integration and coupling patterns, along with comparison to literature data for similar compounds, is essential. In some cases, 2D NMR techniques may be necessary to fully assign the structure.
-
-
Q8: The photophysical properties (absorption, emission) of my complex are different from what I expected. Why?
-
A8: The photophysical properties of metal-bipyridine complexes are sensitive to a variety of factors. The electronic nature of substituents on the bipyridine ligand can cause red or blue shifts in the absorption and emission spectra.[9] The solvent can also influence these properties through solvation effects.[14] Furthermore, the presence of ancillary ligands can alter the energy of the metal-to-ligand charge transfer (MLCT) states, thereby affecting the photophysical behavior.[14] For ruthenium(II) complexes, for example, linking aromatic species to a bipyridine ligand can lead to red-shifted luminescence compared to the parent [Ru(bpy)₃]²⁺ complex.[14]
-
Redox Behavior & Stability
-
Q9: I am studying the redox properties of my complex and observing unexpected behavior. What should I consider?
-
A9: Bipyridine ligands are "non-innocent," meaning they can be redox-active and exist in neutral, radical anion, and dianion forms.[15][16] Therefore, observed redox events may not be solely metal-centered. The overall redox behavior is a result of the interplay between the metal and the ligand framework.[17][18] The electrochemical properties are also influenced by the solvent and the nature of any ancillary ligands present in the complex.[19]
-
-
Q10: My complex appears to be unstable in solution over time. How can I improve its stability?
-
A10: The stability of metal-bipyridine complexes can be influenced by several factors. The chelate effect of the bidentate bipyridine ligand generally imparts significant stability.[20] However, factors such as the choice of metal ion, the presence of sterically demanding or electronically mismatched ancillary ligands, and the solvent can affect stability.[20][21] For some applications, designing ligands that are less prone to photo-induced dissociation can enhance stability.[9] The stability of complexes can also vary with temperature.[8]
-
Quantitative Data Summary
Table 1: Comparison of Synthesis Methods for Metal-Bipyridine Complexes
| Synthesis Method | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages | Reference |
| Solvothermal | Hours to days | Variable, can be low | Well-established, good for crystal growth | Requires bulk solvents, often harsh conditions, can have low conversion rates.[1] | [5] |
| Mechanochemical | Minutes to hours | High | Sustainable (solvent-free), rapid, often requires no purification.[5][6] | May not be suitable for all complexes, requires specialized equipment (ball mill). | [5] |
Table 2: Influence of Coordinating Solvents on Cu(II)-4,4'-bipyridine Coordination Polymers
| Solvent(s) | Resulting Structure | Key Structural Feature | Reference |
| DMSO | Helicoidal 1D CP | Bpy ligands in equatorial cis positions | [2] |
| DMF | Linear 1D CP | Bpy ligands in equatorial trans positions | [2] |
| DMA | 1D Chain | Water molecules in axial positions | [2] |
| DMSO/DMF (1:1) | 1D Chain | DMF and DMSO molecules in axial positions | [2] |
Key Experimental Protocols
Protocol 1: General Mechanochemical Synthesis of a Metal-Bipyridine Complex
-
Objective: To synthesize a metal-bipyridine complex using a solvent-free mechanochemical method.
-
Materials:
-
Metal precursor (e.g., Fe(BF₄)₂·6H₂O)
-
2,2'-bipyridine (BiPy)
-
Milling vessel and balls (e.g., stainless steel)
-
Planetary ball mill or mixer mill
-
-
Procedure:
-
Place the metal precursor and 2,2'-bipyridine in the desired stoichiometric ratio into the milling vessel along with the milling balls.
-
Securely close the vessel and place it in the mill.
-
Mill the mixture at a specified frequency (e.g., 15-30 Hz) for a designated time (e.g., 15-30 minutes).[5]
-
After milling, carefully open the vessel in a fume hood.
-
The product can often be used without further purification.[5] If necessary, wash the product with a non-coordinating solvent to remove any unreacted starting material.
-
Characterize the product using appropriate analytical techniques (e.g., NMR, IR, elemental analysis).
-
Protocol 2: Purification of Isomeric Tris(bipyridine)ruthenium(II) Complexes by Column Chromatography
-
Objective: To separate meridional and facial isomers of a [Ru(bpy)₃]²⁺-type complex.
-
Materials:
-
Crude mixture of [Ru(L)₃]²⁺ isomers (where L is an unsymmetrical bipyridine)
-
Cation-exchange resin (e.g., SP Sephadex C-25)
-
Chromatography column
-
Eluent (e.g., aqueous solution of sodium toluene-4-sulfonate or sodium hexanoate)[3]
-
-
Procedure:
-
Prepare a slurry of the cation-exchange resin in the eluent and pack the chromatography column.
-
Dissolve the crude complex mixture in a minimum amount of water or a suitable solvent.
-
Carefully load the sample onto the top of the column.
-
Elute the column with the chosen eluent. The different isomers will separate based on their interaction with the stationary phase.
-
Collect the fractions corresponding to the separated bands.
-
Precipitate the complex from the collected fractions by adding a suitable counter-ion salt (e.g., NH₄PF₆).
-
Isolate the purified isomers by filtration, wash with water and diethyl ether, and dry under vacuum.
-
Characterize the separated isomers by ¹H NMR spectroscopy to confirm their identity.[3]
-
Visualizations
Caption: Troubleshooting workflow for low yield in metal-bipyridine complex synthesis.
Caption: Factors influencing the properties of metal-bipyridine complexes.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Coordinating Solvents on the Structure of Cu(II)-4,4′-bipyridine Coordination Polymers [mdpi.com]
- 3. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and Efficient Solid‐State Mechanosynthesis of Bipyridine Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid and Efficient Solid-State Mechanosynthesis of Bipyridine Metal Complexes [ricerca.unityfvg.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Collection - Ancillary Ligand-Promoted Charge Transfer in Bis-indole Pyridine Ligand-Based Nickel Complexes - Inorganic Chemistry - Figshare [acs.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, characterization, and photophysical studies of new bichromophoric ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Redox Activity of Noninnocent 2,2′-Bipyridine in Zinc Complexes: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Extensive Redox Non-Innocence in Iron Bipyridine-Diimine Complexes: a Combined Spectroscopic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Bipyridine Derivatives
Welcome to the Technical Support Center for the synthesis of bipyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and guidance on common issues encountered during the synthesis of bipyridine derivatives.
1. Suzuki-Miyaura Coupling
-
Question: I am observing significant homocoupling of my pyridylboronic acid reagent during a Suzuki-Miyaura coupling reaction, leading to low yields of the desired bipyridine. How can I minimize this side reaction?
Answer: Homocoupling is a common side reaction in Suzuki-Miyaura couplings. Here are several strategies to mitigate it:
-
Minimize Oxygen: Rigorously degas all solvents and reagents, and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Oxygen can promote the oxidative homocoupling of boronic acids.
-
Optimize the Base: The choice and stoichiometry of the base can significantly impact selectivity. Using a weaker base or a stoichiometric amount can sometimes favor the cross-coupling pathway. The reactivity of the boronic acid is influenced by its pKa, and adjusting the basicity of the reaction medium can help control selectivity when competing reactions are possible.[1]
-
Ligand Selection: The choice of phosphine ligand on the palladium catalyst is crucial. Bulky, electron-rich ligands can promote the desired cross-coupling over homocoupling. Experiment with different ligands to find the optimal one for your specific substrates.
-
Slow Addition: In some cases, slow addition of the boronic acid or the palladium catalyst can help to maintain a low concentration of the boronic acid in the reaction mixture, thereby disfavoring the homocoupling reaction.
-
-
Question: My Suzuki-Miyaura reaction for synthesizing a 2,2'-bipyridine derivative is sluggish and gives low yields, even with minimal homocoupling. What could be the issue?
Answer: Low reactivity in the synthesis of 2,2'-bipyridines via Suzuki-Miyaura coupling is often attributed to catalyst inhibition by the bipyridine product.[2][3][4][5] The bidentate nature of the 2,2'-bipyridine allows it to chelate to the palladium center, effectively deactivating the catalyst.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: While not ideal for atom economy, increasing the catalyst loading (e.g., >10 mol%) can sometimes compensate for catalyst deactivation and improve yields.[2][4]
-
Use a More Active Catalyst: Employing a pre-catalyst or a catalyst system known for high activity and resistance to product inhibition can be beneficial.
-
Ligand Design: Certain ligands can modulate the electronic and steric properties of the palladium center, reducing its affinity for the bipyridine product.
-
-
2. Stille Coupling
-
Question: I am using a Stille coupling to synthesize a bipyridine derivative, but the reaction is slow and requires high temperatures. Are there ways to improve the reaction rate and conditions?
Answer: While Stille coupling is versatile, it can indeed be slow. Here are some ways to enhance the reaction kinetics:
-
Copper(I) Co-catalyst: The addition of a copper(I) salt, such as CuI, can significantly accelerate the transmetalation step, which is often the rate-limiting step in the Stille catalytic cycle.
-
Ligand Choice: The use of electron-rich and bulky phosphine ligands on the palladium catalyst can improve catalytic activity.
-
Solvent: The choice of solvent can influence the reaction rate. While toluene is common, other solvents may offer better solubility and faster kinetics.
-
-
Question: What are the main drawbacks of using Stille coupling for bipyridine synthesis, and are there alternatives?
Answer: The primary drawback of Stille coupling is the toxicity of the organotin reagents and byproducts.[2][5] Their removal from the final product can also be challenging. For these reasons, alternative cross-coupling reactions like Suzuki-Miyaura or Negishi coupling are often preferred if applicable to the target molecule.
3. Negishi Coupling
-
Question: My Negishi coupling reaction to form a bipyridine is stalling before completion. What are the potential causes and solutions?
Answer: Stalling in Negishi couplings can be due to several factors:
-
Catalyst Deactivation: The palladium catalyst can be deactivated by coordination with the bipyridine product or by the presence of impurities.[6] If the reaction mixture turns black, it may indicate the precipitation of palladium black.
-
Solution: Increasing the catalyst loading or using a more robust catalyst system can help. Slow addition of the catalyst throughout the reaction can also maintain a sufficient concentration of the active catalyst.[6]
-
-
Reagent Quality: The quality of the organozinc reagent is critical. Ensure it is freshly prepared or properly stored to avoid degradation.
-
Inhibiting Functional Groups: The presence of certain functional groups on your substrates, such as tertiary amines or thiophenes, can coordinate to the palladium catalyst and inhibit its activity.[6]
-
4. Ullmann and Homocoupling Reactions
-
Question: I am attempting a homocoupling of a halopyridine to synthesize a symmetrical bipyridine, but the yields are low and I observe side products. How can I optimize this reaction?
Answer: Ullmann-type homocoupling reactions can be sensitive to reaction conditions.
-
Catalyst and Reducing Agent: The choice of catalyst (often copper or palladium-based) and reducing agent is crucial. For palladium-catalyzed homocoupling, various reducing agents can be employed.[2][4]
-
Temperature: These reactions often require elevated temperatures. Optimization of the reaction temperature is necessary to balance reaction rate and side product formation.
-
Solvent: The solvent can play a significant role. For example, in some palladium-catalyzed reductive homocouplings, an alcohol can serve as both the solvent and the reductant.[2][4]
-
-
Question: I am observing the formation of terpyridine as a significant byproduct in my bipyridine synthesis. How can I suppress this?
Answer: The formation of terpyridine can occur, especially in reactions involving the coupling of pyridine units.[2][4]
-
Control Stoichiometry: Carefully controlling the stoichiometry of the coupling partners can disfavor the formation of higher oligomers like terpyridine.
-
Reaction Conditions: Optimization of reaction time, temperature, and catalyst can help to selectively form the desired bipyridine. In some cases, specific synthetic routes starting from precursors like 2-acetylpyridine are designed to favor terpyridine formation.[7]
-
Quantitative Data on Side Reactions
The following tables summarize available quantitative data on the formation of side products in bipyridine synthesis. Note: Direct comparative data is often scarce in the literature, and yields are highly substrate-dependent.
Table 1: Influence of Catalyst on Homocoupling vs. Cross-Coupling in Suzuki-Miyaura Reactions
| Catalyst System | Desired Bipyridine Yield (%) | Homocoupling Byproduct Yield (%) | Reference |
| Pd(PPh₃)₄ | 50-65 | Not explicitly quantified, but noted as a significant issue | [2][4] |
| Cyclopalladated Ferrocenylimine | High Yields (not specified) | Not specified | [2][4] |
| Pd(OAc)₂ / Imidazolium Salt | High Turnover Number | Not specified | [2][4] |
Detailed Experimental Protocols
Protocol 1: Minimizing Catalyst Deactivation in Negishi Coupling for 2,2'-Bipyridine Synthesis
This protocol is adapted from a general procedure for Negishi coupling where catalyst deactivation by the bipyridine product is a known issue.
Objective: To synthesize a 2,2'-bipyridine derivative while minimizing catalyst deactivation.
Materials:
-
2-Bromopyridine derivative
-
2-Pyridylzinc bromide solution (0.5 M in THF)
-
Palladium on alumina (Pd/Al₂O₃) or Nickel on Alumina-Silica (Ni/Al₂O₃-SiO₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Microwave reactor
-
Ammonium hydroxide solution (30 wt%)
Procedure:
-
Reaction Setup (Inert Atmosphere): In a glovebox, add the 2-bromopyridine derivative (1.0 eq), the heterogeneous catalyst (5 mol% for Pd/Al₂O₃ or 50 mol% for Ni/Al₂O₃-SiO₂), and a stir bar to a microwave vial.
-
Reagent Addition: Add the 2-pyridylzinc bromide solution (1.05 eq) and anhydrous THF to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a suitable power and temperature for a predetermined time (e.g., 1 hour). The use of microwave irradiation can significantly shorten reaction times compared to conventional heating.[8][9]
-
Workup: After cooling, quench the reaction by adding ammonium hydroxide solution to decompose any remaining organozinc species and to decomplex the bipyridine product from any zinc salts.
-
Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer, and purify by column chromatography or recrystallization.
Rationale: The use of a heterogeneous catalyst can sometimes mitigate product inhibition effects observed with homogeneous catalysts.[8][9] Microwave assistance accelerates the reaction, potentially outcompeting the rate of catalyst deactivation.
Visualizing Reaction Pathways
Diagram 1: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
Diagram 2: Competing Pathways: Cross-Coupling vs. Homocoupling in Suzuki Reaction
Caption: Competing pathways in Suzuki-Miyaura coupling.
Diagram 3: Catalyst Deactivation by Bipyridine Product
Caption: Catalyst deactivation pathway by the bipyridine product.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Heterogeneous-Based and Microwave-Assisted Protocol for the Synthesis of 2,2’-Bipyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A heterogeneous-catalyst-based, microwave-assisted protocol for the synthesis of 2,2'-bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Ethyl 2,2'-bipyridine-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of ethyl 2,2'-bipyridine-4-carboxylate.
Compound Data
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₁₃H₁₂N₂O₂ |
| Molecular Weight | 228.25 g/mol |
| Melting Point | 44.5-45.5 °C[1] |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in organic solvents.[2] |
| Primary Recrystallization Solvent | Ethanol/Water mixture[2] |
| Alternative Purification | Column chromatography (Silica gel, ethyl acetate/hexane eluent)[2] |
Experimental Protocols
A detailed methodology for the recrystallization of this compound is provided below. This protocol is a general guideline and may require optimization based on the purity of the starting material and the scale of the experiment.
Recrystallization from Ethanol/Water
This is the most commonly cited solvent system for the recrystallization of this compound.[2]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flask
-
Heating source (hot plate with a water or oil bath)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Heat the mixture gently to facilitate dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. This step should be done quickly to prevent premature crystallization.
-
Addition of Anti-solvent: To the hot ethanolic solution, add deionized water dropwise until the solution becomes slightly turbid (cloudy). The turbidity indicates that the solution is saturated.
-
Re-dissolution: If turbidity persists, add a few drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.
-
Induce Crystallization (if necessary): If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Below is a visual representation of the recrystallization workflow.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My compound is not dissolving in hot ethanol.
-
A1: You may not have added enough solvent. Add small portions of hot ethanol until the solid dissolves. Be patient and allow time for dissolution between additions. If a large amount of solvent is required, your starting material may contain a significant amount of insoluble impurities. In this case, proceed with hot filtration to remove them.
Q2: No crystals are forming even after the solution has cooled to room temperature.
-
A2: The solution may be too dilute. Try to induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus. If that fails, a seed crystal of the pure compound can be added. If neither of these methods works, you may need to reduce the volume of the solvent by gentle heating and then allow the solution to cool again.
Q3: The product "oils out" instead of forming crystals.
-
A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. This can happen if the boiling point of the solvent is too high or if there are significant impurities that lower the melting point of your compound. To remedy this, try adding a little more of the primary solvent (ethanol) to the hot solution to ensure the compound stays dissolved at a slightly lower temperature. Alternatively, consider using a different solvent system with a lower boiling point.
Q4: The recrystallization yield is very low.
-
A4: A low yield can be due to several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor.
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and lower recovery.
-
Incomplete precipitation: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
-
Washing with too much cold solvent: Use only a minimal amount of cold solvent to wash the crystals.
-
Q5: The purified crystals are still colored.
-
A5: If your starting material has colored impurities, they may co-crystallize with your product. You can try adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.
Q6: Can I use a different solvent system for recrystallization?
-
A6: Yes. If the ethanol/water system is not providing satisfactory results, other solvent systems can be explored. Since this compound is an ester, solvents like ethyl acetate are often good candidates. A common alternative purification method for this compound is column chromatography using an ethyl acetate/hexane eluent, which suggests that a mixture of these two solvents could also be a viable recrystallization system.[2] You would dissolve the compound in a minimal amount of hot ethyl acetate (the "good" solvent) and then add hexane (the "poor" solvent) dropwise until turbidity is observed.
The logical relationship for selecting a recrystallization solvent is depicted below.
References
Technical Support Center: Purifying Bipyridine Compounds with Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of bipyridine compounds using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying bipyridine compounds?
A1: The most common stationary phase for the column chromatography of bipyridine compounds is silica gel.[1][2] For certain applications, such as the separation of charged bipyridine complexes, cation-exchange chromatography resins like SP Sephadex C-25 may be employed.[3][4] Additionally, modified silica gels, such as those with attached bipyridine moieties, have been developed for specific separation needs.[5][6]
Q2: How do I choose an appropriate mobile phase for purifying my bipyridine compound?
A2: The choice of mobile phase, or eluent, is critical for successful separation and depends on the polarity of your bipyridine compound.[7][8] A good starting point is to perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for your specific compound. A common strategy is to use a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[9] The polarity of the mobile phase can be gradually increased (gradient elution) to effectively separate compounds with different polarities.[10] For some bipyridine complexes, a mixture of acetonitrile and water has been used successfully.[1]
Q3: My bipyridine compound is streaking on the TLC plate. What could be the cause and how can I fix it?
A3: Streaking of bipyridine compounds on a TLC plate can be due to several factors:
-
Overloading: Applying too much sample to the TLC plate can cause streaking.[11][12] Try spotting a more dilute solution.
-
Compound Polarity: Highly polar or basic compounds, like some bipyridines, can interact strongly with the acidic silica gel, leading to streaking.[11] Adding a small amount of a basic modifier, such as triethylamine (0.1–2.0%) or ammonia in methanol, to the mobile phase can help to reduce streaking by neutralizing the acidic sites on the silica.[12][13]
-
Inappropriate Solvent: The spotting solvent may be too polar, causing the initial spot to be too diffuse.[11] Ensure the sample is dissolved in a solvent of appropriate polarity.
Q4: My bipyridine compound won't move off the baseline of the TLC plate, even with a very polar solvent system. What should I do?
A4: If your bipyridine compound is very polar and remains at the baseline, you can try the following:
-
Use a More Polar Mobile Phase: A solvent system containing methanol or even a small amount of acetic or formic acid (for acidic compounds) might be necessary to move highly polar compounds.
-
Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography is a good alternative.[2][12] In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (such as water, methanol, or acetonitrile).[14]
-
Add a Modifier: As mentioned previously, adding a small amount of triethylamine or ammonia to the mobile phase can help to reduce strong interactions with the silica gel.[12][13]
Q5: Can bipyridine compounds decompose on silica gel? How can I prevent this?
A5: Yes, some bipyridine compounds, particularly those that are acid-sensitive, can decompose on the acidic surface of silica gel.[2] To check for decomposition, you can run a 2D TLC.[2][15] To prevent decomposition, you can deactivate the silica gel by treating it with a basic solution, such as triethylamine in your eluent, before packing the column.[10] Alternatively, using a different stationary phase like alumina or Florisil may be an option for less challenging separations.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Co-elution of Product and Impurity | - Inappropriate solvent system. - Overloading the column. - Poor column packing. | - Optimize the solvent system using TLC to achieve better separation. - Try a different solvent system (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). - Reduce the amount of crude material loaded onto the column.[16] - Ensure the column is packed uniformly without any cracks or channels. |
| Compound is Stuck on the Column | - The compound is too polar for the chosen mobile phase. - The compound has poor solubility in the eluent. - The compound may have decomposed on the silica gel.[2] | - Gradually increase the polarity of the mobile phase (gradient elution). - If the compound is still not eluting, flush the column with a very polar solvent like methanol.[17] - If solubility is an issue, consider dry loading the sample.[18][19] - To check for decomposition, analyze a small sample of the crude material for stability on silica gel using 2D TLC.[2][15] |
| Column Runs Dry | - Insufficient solvent added. - Forgetting to close the stopcock. | - Always ensure there is enough solvent above the silica bed. - Never let the solvent level drop below the top of the stationary phase as this can cause cracking and poor separation. |
| Cracked or Channeled Silica Bed | - Improper packing of the column. - The column running dry. | - Repack the column carefully, ensuring a homogenous slurry and gentle settling of the silica. - Maintain a constant solvent head during chromatography. |
| Product Elutes Too Quickly (Low Retention) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent. |
| Product Elutes Too Slowly (High Retention) | - The mobile phase is not polar enough. | - Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. |
| Tailing of Peaks in Fractions | - Strong interaction between the compound and the stationary phase. - Overloading the column. | - Add a modifier to the eluent (e.g., triethylamine for basic compounds).[12][13] - Reduce the amount of sample loaded onto the column. |
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography
-
Slurry Preparation: In a beaker, mix the required amount of silica gel with the initial, least polar eluent to form a homogenous slurry. The amount of silica gel is typically 30-100 times the weight of the crude sample.[20]
-
Column Packing: Secure the chromatography column in a vertical position. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Equilibration: Once the silica has settled, add a layer of sand on top to protect the surface. Wash the packed column with 2-3 column volumes of the initial eluent to ensure it is fully equilibrated.
-
Sample Loading:
-
Wet Loading: Dissolve the crude bipyridine compound in a minimal amount of the initial eluent or a slightly more polar solvent.[18] Carefully apply the solution to the top of the silica bed using a pipette.
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[18][19] Carefully add this powder to the top of the packed column.
-
-
Elution: Begin adding the eluent to the top of the column. Collect fractions in test tubes or vials. The elution can be isocratic (using a single solvent mixture) or a gradient (gradually increasing the polarity of the eluent).
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified bipyridine compound.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 2: Deactivation of Silica Gel for Acid-Sensitive Compounds
-
Prepare a Modified Eluent: Add a small percentage of a base, such as triethylamine (typically 1-3%), to your chosen solvent system.[10]
-
Pack the Column: Pack the column with silica gel using this modified eluent as described in Protocol 1.
-
Flush the Column: Flush the packed column with a volume of the modified eluent that is equal to the volume of the silica gel. Discard the eluent that passes through.[10]
-
Proceed with Chromatography: The silica gel is now deactivated. You can proceed to load your sample and run the column using either the modified eluent or your original, unmodified solvent system.[10]
Visualizations
References
- 1. Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatography [chem.rochester.edu]
- 3. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification [chem.rochester.edu]
- 11. chembam.com [chembam.com]
- 12. silicycle.com [silicycle.com]
- 13. reddit.com [reddit.com]
- 14. Separation of 4,4’-Bipyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Chromatography [chem.rochester.edu]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
"degradation of ruthenium complexes with bipyridine ligands"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ruthenium complexes containing bipyridine ligands.
Frequently Asked Questions (FAQs)
Q1: My ruthenium-bipyridine complex is showing unexpected changes in its UV-Vis spectrum over time. What could be the cause?
A1: Changes in the UV-Vis spectrum, such as shifts in the metal-to-ligand charge transfer (MLCT) bands (typically around 450 nm), often indicate degradation of the complex.[1] Several factors could be responsible:
-
Photodegradation: Exposure to ambient light, especially UV or visible light, can induce photochemical reactions, leading to ligand dissociation or modification.[2]
-
Hydrolysis: The presence of water can lead to the substitution of a bipyridine ligand with water molecules, forming aqua complexes like [Ru(bpy)2(H2O)2]2+. This process, known as aquation, can alter the electronic properties and thus the absorption spectrum.
-
Oxidation: The Ru(II) center can be oxidized to Ru(III), particularly in the presence of oxidizing agents or under electrochemical conditions. This will significantly change the electronic spectrum.[3][4]
-
Ligand Exchange: Other species in the solution, such as solvent molecules or anions from the buffer, can displace the bipyridine ligands.[5][6]
Troubleshooting:
-
Store your complex in the dark and under an inert atmosphere (e.g., argon or nitrogen).
-
Use anhydrous solvents and reagents whenever possible.[7]
-
Degas your solvents to remove dissolved oxygen.
-
Analyze your sample using techniques like HPLC or mass spectrometry to identify any degradation products.[6]
Q2: I am observing a decrease in the luminescence intensity of my Ru(bpy)3^2+ derivative. What are the common quenching or degradation pathways?
A2: A decrease in luminescence can be due to chemical degradation or quenching processes. The excited state of the complex is susceptible to several deactivation pathways:
-
Thermal Deactivation: At higher temperatures, non-radiative decay pathways can become more prominent, leading to a decrease in luminescence quantum yield. This can involve thermal activation to a non-emissive d-d state.[8]
-
Oxygen Quenching: Dissolved molecular oxygen is an efficient quencher of the excited state of many ruthenium-bipyridine complexes.
-
Formation of Quenchers: Degradation products, such as [Ru(bpy)2(H2O)2]2+, can act as quenchers for the parent complex.[7]
-
Ligand Loss: Photochemical or thermal ligand loss can lead to the formation of non-luminescent or weakly luminescent species. The metal-centered (3MC) state is often implicated in irreversible ligand-loss chemistry.[9][10]
Troubleshooting:
-
Ensure your solutions are thoroughly deoxygenated by purging with an inert gas.
-
Run experiments at a controlled and consistent temperature.
-
Monitor for the appearance of degradation products using chromatography (HPLC) or spectroscopy (NMR, Mass Spectrometry).[6]
Q3: My attempts to purify my ruthenium-bipyridine complex by column chromatography are failing. The complex seems to be degrading on the column.
A3: Degradation on chromatography media can be a significant issue. Here are some potential causes and solutions:
-
Stationary Phase Interaction: Silica and alumina can be acidic and may promote hydrolysis or ligand dissociation. The Lewis acid sites on the stationary phase can interact with the complex.
-
Solvent Effects: The choice of eluent is critical. Protic solvents may facilitate hydrolysis. Some solvents may not be inert and could coordinate to the ruthenium center.
-
Light Exposure: If the column is not shielded from light, photodegradation can occur during the separation process.
Troubleshooting:
-
Use a less acidic stationary phase, such as neutral alumina or a polymer-based support.
-
Consider using size-exclusion chromatography or ion-exchange chromatography (e.g., SP Sephadex C-25) which can be less harsh.[11]
-
Ensure your solvents are of high purity and anhydrous.
-
Wrap the chromatography column in aluminum foil to protect it from light.
-
Work quickly to minimize the time the complex spends on the column.
Troubleshooting Guides
Issue 1: Poor Yield or Incomplete Reaction During Synthesis
Symptoms:
-
Low isolated yield of the desired ruthenium-bipyridine complex.
-
Presence of starting materials or multiple products in the crude reaction mixture as seen by TLC, NMR, or mass spectrometry.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | - Increase reaction time and/or temperature. Monitor the reaction progress by TLC or NMR. - Ensure efficient stirring. |
| Precursor Degradation | - Use high-purity starting materials. The precursor cis-[Ru(bpy)2Cl2] is a common starting point and its purity is crucial.[12] |
| Side Reactions | - Run the reaction under an inert atmosphere (N2 or Ar) to prevent oxidation. - Use degassed solvents. |
| Purification Issues | - The complex may be partially soluble in the wash solvents, leading to loss of product. Use minimal amounts of cold washing solvents. - The product might be precipitating with salts. Ensure complete removal of any salts used in the reaction (e.g., LiCl). |
Issue 2: Instability in Solution During Experiments
Symptoms:
-
Changes in color, absorbance, or emission intensity of the complex solution over the course of an experiment.
-
Inconsistent results in biological assays or catalytic runs.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Photodegradation | - Minimize exposure to light by working in a dimly lit room or using amber vials. - Use a cutoff filter to block high-energy light if irradiation is part of the experiment. |
| Hydrolysis | - If possible, use non-aqueous, anhydrous solvents. - If aqueous media is required, use buffered solutions and be aware that buffer anions can sometimes coordinate to the metal center.[6] The extent of decomposition can be dependent on the buffer anion.[6] |
| Oxidative Degradation | - Deoxygenate all solutions by sparging with nitrogen or argon. - Add a sacrificial reducing agent if compatible with your experimental setup. |
| Thermal Degradation | - Maintain a constant and controlled temperature. Avoid excessive heating. |
Experimental Protocols
Protocol 1: Monitoring Photodegradation using HPLC
This protocol allows for the separation and quantification of the parent ruthenium complex and its photoproducts.
-
Sample Preparation: Prepare a solution of the ruthenium-bipyridine complex in the desired solvent (e.g., acetonitrile, water with a specific buffer) at a known concentration (e.g., 1 x 10⁻⁴ M).
-
Photolysis:
-
Transfer the solution to a quartz cuvette.
-
Purge the solution with nitrogen or argon for at least 30 minutes to remove oxygen.
-
Seal the cuvette and irradiate with a light source of a specific wavelength (e.g., corresponding to the MLCT band) for a set period.
-
Take aliquots at different time intervals for analysis.
-
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of an ion-pairing agent like trifluoroacetic acid) is typical. The exact gradient will need to be optimized for your specific complex.
-
Detection: Use a diode-array detector (DAD) to monitor the elution profile at multiple wavelengths. This helps in identifying different species based on their UV-Vis spectra.
-
Quantification: Integrate the peak areas of the parent complex and any new peaks that appear over time to determine the extent of decomposition.
-
Protocol 2: Synthesis of a Precursor Complex: cis-Dichlorobis(2,2'-bipyridine)ruthenium(II)
This is a common precursor for the synthesis of many other ruthenium-bipyridine complexes.
-
Reaction Setup: In a round-bottom flask, combine RuCl₃·3H₂O, 2,2'-bipyridine (2 equivalents), and lithium chloride in N,N-dimethylformamide (DMF).
-
Reflux: Heat the mixture to reflux with stirring under an inert atmosphere for several hours (e.g., 8 hours).[12] The color of the solution will change.
-
Precipitation: Cool the reaction mixture to room temperature. Add acetone to precipitate the product.
-
Isolation and Washing: Cool the mixture in an ice bath to maximize precipitation. Filter the solid product. Wash the solid sequentially with water to remove excess LiCl and DMF, and then with diethyl ether to aid in drying.
-
Drying: Dry the product under vacuum. The product should be a dark, crystalline solid.
Visualizing Degradation Pathways and Workflows
Below are diagrams illustrating common degradation pathways and an experimental workflow for studying them.
References
- 1. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, structure, spectroscopic properties, and electrochemical oxidation of ruthenium(II) complexes Incorporating monocarboxylate bipyridine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Controlled Ligand Exchange Between Ruthenium Organometallic Cofactor Precursors and a Naïve Protein Scaffold Generates Artificial Metalloenzymes Catalysing Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 8. researchgate.net [researchgate.net]
- 9. Tuning the excited-state deactivation pathways of dinuclear ruthenium(ii) 2,2′-bipyridine complexes through bridging ligand design - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 2,2'-bipyridine-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2,2'-bipyridine-4-carboxylate.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: I am observing very low to no product yield in my cross-coupling reaction. What are the possible causes and how can I improve the yield?
A1: Low or no yield in cross-coupling reactions (e.g., Suzuki, Negishi, Stille) for the synthesis of this compound can stem from several factors. Here are the most common issues and how to address them:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Ensure that the active Pd(0) species is being generated.
-
Solution: Use a pre-catalyst that readily forms the active species. Ensure all reagents and solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst. The use of fresh, high-purity catalyst is crucial.
-
-
Poor Reagent Quality: Impurities in starting materials can poison the catalyst or lead to side reactions.
-
Solution: Purify starting materials (e.g., 2-bromopyridine-4-carboxylate and 2-pyridyl boronic acid derivatives) by recrystallization or distillation before use. Ensure bases are of high purity and handled in a dry environment.
-
-
Incorrect Solvent or Temperature: The solvent plays a critical role in solubility of reagents and catalyst, and reaction kinetics. The reaction temperature might be too low for the reaction to proceed at a reasonable rate.
-
Solution: Experiment with different solvents. While toluene and ethanol are commonly used, aprotic polar solvents like DMF or dioxane can sometimes improve solubility and reaction rates.[1] If the reaction is sluggish, a gradual increase in temperature might be necessary.
-
-
Base Incompatibility: The choice and strength of the base are critical for the transmetalation step in Suzuki coupling.
-
Solution: Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). If one base is not effective, try another. The strength of the base should be matched to the substrates.
-
Q2: I am observing a significant amount of homocoupling of my starting materials. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction where two molecules of the same starting material couple together.
-
Cause: This is often due to the presence of oxygen, which can promote the homocoupling of boronic acids in Suzuki reactions. It can also be a sign of an inappropriate ligand or catalyst concentration.
-
Solution:
-
Thorough Degassing: Ensure that all solvents and the reaction mixture are rigorously degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solution.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can often suppress homocoupling by favoring the desired cross-coupling pathway.
-
Reaction Conditions: Adjusting the reaction temperature and catalyst loading can also help minimize homocoupling.
-
Q3: My final product is contaminated with a byproduct that appears to be the decarboxylated version of my target molecule. Why is this happening and how can I prevent it?
A3: Decarboxylation, the loss of the carboxyl group, can occur under certain conditions, especially at high temperatures or with specific catalysts.
-
Cause: Microwave synthesis, in particular, has been reported to cause decarboxylation of bipyridine esters in the presence of certain metal catalysts and high-boiling point solvents like ethylene glycol.[2][3] The presence of strong bases or acids at elevated temperatures can also promote this side reaction.
-
Solution:
-
Avoid Harsh Conditions: If using thermal heating, avoid excessively high temperatures. If microwave synthesis is employed, carefully screen the reaction time and temperature to find a balance between reaction completion and minimal decarboxylation.
-
Solvent and Catalyst Choice: Consider using a lower-boiling point solvent if high temperatures are suspected to be the cause. The choice of catalyst can also be critical; some palladium sources may be more prone to inducing decarboxylation than others.
-
Q4: After the reaction, I am struggling with the purification of the final product. What are the recommended purification methods?
A4: Proper purification is essential to obtain this compound with high purity.
-
Recrystallization: This is a highly effective method for purifying solid products.
-
Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. The pure product will crystallize out, leaving impurities in the solution. A mixture of ethanol and water is often a good solvent system to try for recrystallization.
-
-
Column Chromatography: This technique is useful for separating the desired product from starting materials and byproducts.
-
Procedure: A silica gel column is typically used with a solvent system such as a mixture of ethyl acetate and hexanes. The polarity of the eluent can be adjusted to achieve optimal separation.
-
Experimental Protocols
Detailed methodologies for the synthesis of this compound via Suzuki-Miyaura coupling are provided below. Note that the optimal conditions may vary depending on the specific substrates and equipment used.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction to synthesize this compound.
-
Reagents:
-
Ethyl 2-bromopyridine-4-carboxylate
-
2-Pyridylboronic acid or 2-(tributylstannyl)pyridine
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF, Dioxane, Ethanol)
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add ethyl 2-bromopyridine-4-carboxylate (1 equivalent), 2-pyridylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the anhydrous, degassed solvent.
-
Stir the reaction mixture at the desired temperature (typically ranging from 80°C to 120°C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Data Presentation
The following table summarizes the impact of different solvents on the yield of bipyridine synthesis through cross-coupling reactions, based on general observations in the literature. Specific data for this compound is sparse, and these trends provide a starting point for optimization.
| Solvent | Polarity | Typical Reaction Temperature (°C) | General Observations on Yield |
| Toluene | Non-polar | 80 - 110 | Often provides good yields, especially for less polar substrates.[1] |
| Dioxane | Moderately Polar | 80 - 100 | A versatile solvent that often gives reproducible results. |
| Tetrahydrofuran (THF) | Polar aprotic | 60 - 70 | Lower boiling point may require longer reaction times; good for initial screening. |
| Dimethylformamide (DMF) | Polar aprotic | 100 - 150 | High boiling point allows for higher reaction temperatures, which can be beneficial for unreactive substrates, but may also lead to more side products. |
| Ethanol | Polar protic | 70 - 80 | A greener solvent option; its effectiveness can be substrate-dependent.[1] |
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
References
- 1. This compound | 56100-25-5 | Benchchem [benchchem.com]
- 2. Decarboxylation of 2,2’-Bipyridinyl-4,4’-dicarboxylic acid diethyl ester during microwave synthesis of the corresponding trichelated ruthenium complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decarboxylation of 2,2'-bipyridinyl-4,4'-dicarboxylic acid diethyl ester during microwave synthesis of the corresponding trichelated ruthenium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Ethyl 2,2'-Bipyridine-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of ethyl 2,2'-bipyridine-4-carboxylate. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable methods for synthesizing this compound?
A1: The most prevalent and scalable methods for the synthesis of this compound are palladium-catalyzed cross-coupling reactions. The two most widely employed are the Suzuki-Miyaura coupling and the Stille coupling.[1][2] These methods offer good functional group tolerance and are well-established in organic synthesis.
Q2: What are the key starting materials for these coupling reactions?
A2: For a Suzuki-Miyaura coupling, the key precursors are typically a 2-halopyridine derivative and a 2-pyridylboronic acid or ester. For the synthesis of this compound, this would involve the coupling of a 2-halopyridine with ethyl 2-pyridyl-4-carboxylate boronic acid/ester, or the coupling of ethyl 2-halo-4-pyridinecarboxylate with a 2-pyridylboronic acid/ester. In Stille coupling, an organotin reagent, such as a 2-(tributylstannyl)pyridine, is used in place of the boronic acid derivative.
Q3: What are the typical purification methods for this compound?
A3: Standard purification techniques for this compound include recrystallization and column chromatography.[1] For recrystallization, a common solvent system is a mixture of ethanol and water. For column chromatography, silica gel is a suitable stationary phase, with an eluent system such as ethyl acetate/hexane.[1] For larger scale reactions, minimizing residual tin from Stille couplings can be achieved by slurrying the crude product in a solvent like MTBE before recrystallization.[3]
Q4: Are there any known stability issues with this compound during synthesis?
A4: Yes, a significant potential issue is the decarboxylation of the ethyl ester group. This has been observed to occur under microwave heating conditions in the presence of a metal salt like RuCl3, leading to the formation of 2,2'-bipyridine as a byproduct.[4] This suggests that high temperatures in the presence of certain metals could pose a risk to the ester functionality.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | The nitrogen atoms in the pyridine rings of the starting materials and product can coordinate to the palladium catalyst, leading to deactivation.[5][6] To mitigate this, consider using ligands that are less susceptible to displacement, such as bulky, electron-rich phosphines (e.g., Buchwald-type ligands). Increasing the catalyst loading may also be necessary, though this should be optimized.[5][6] |
| Poor Quality Boronic Acid/Ester | Pyridylboronic acids can be unstable and prone to protodeboronation, especially in the presence of water and certain bases.[7] Ensure the boronic acid or ester is of high purity and stored under inert conditions. Consider using more stable boronic acid derivatives, such as MIDA boronates. |
| Incorrect Base or Solvent | The choice of base and solvent is critical. For challenging couplings, a stronger base like Cs2CO3 or K3PO4 may be required. The solvent can also influence reaction rates; for some catalyst systems, more polar aprotic solvents like DMF or DMSO can be effective.[3] However, for other systems, ethereal solvents like dioxane are preferred.[3] |
| Insufficient Reaction Time or Temperature | Electron-deficient pyridyl halides can be less reactive. It may be necessary to increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint. |
Problem 2: Presence of Significant Byproducts
| Byproduct | Identification | Troubleshooting and Removal |
| Homocoupled Product | A dimer of one of the coupling partners (e.g., 4,4'-diethoxycarbonyl-2,2'-bipyridine). | This can arise from the reaction of two molecules of the organometallic reagent. To minimize this, ensure a properly degassed reaction mixture, as oxygen can promote homocoupling.[8] Careful control of stoichiometry and slow addition of the organometallic reagent can also be beneficial. Purification can be achieved by column chromatography, as the homocoupled product will have a significantly different polarity. |
| Protodeboronated Starting Material | The boronic acid/ester is replaced by a hydrogen atom. | This is a common issue with pyridylboronic acids.[7] Use of anhydrous solvents and reagents is crucial. A less nucleophilic base or a phase-transfer catalyst might also reduce the extent of this side reaction. |
| Decarboxylated Product (2,2'-bipyridine) | Formation of 2,2'-bipyridine instead of the desired ester. | As noted, this can occur at high temperatures in the presence of metal salts.[4] If using microwave synthesis, carefully control the temperature and consider if the metal catalyst could be promoting this side reaction. Conventional heating at a lower temperature may be a better alternative for scaling up. |
Data Presentation
Table 1: Comparison of Scalable Synthetic Methods for Bipyridine Derivatives
| Method | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | Pd(OAc)2, Pd2(dba)3, PdCl2(dppf) | PPh3, Buchwald ligands | K2CO3, K3PO4, Cs2CO3 | Dioxane, Toluene, DMF | High functional group tolerance; commercially available reagents. | Catalyst deactivation by pyridine nitrogen; boronic acid instability. |
| Stille Coupling | Pd(PPh3)4, PdCl2(PPh3)2 | PPh3, AsPh3 | None required | Toluene, DMF, THF | Insensitive to moisture; stable organotin reagents. | Toxicity of tin reagents; removal of tin byproducts can be challenging.[3] |
Note: The data in this table is generalized from various bipyridine syntheses and should be optimized for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of this compound via Suzuki-Miyaura Coupling (Illustrative)
This protocol is a representative procedure based on common practices for Suzuki-Miyaura couplings of pyridines and should be optimized for specific laboratory conditions and scale.
Materials:
-
Ethyl 2-chloro-4-pyridinecarboxylate (1.0 eq)
-
2-(Tributylstannyl)pyridine (1.1 eq) or 2-Pyridylboronic acid (1.2 eq)
-
Pd(PPh3)4 (0.03 eq)
-
K2CO3 (2.0 eq, for boronic acid)
-
Anhydrous, degassed toluene
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add ethyl 2-chloro-4-pyridinecarboxylate and the palladium catalyst.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous, degassed toluene via cannula.
-
If using 2-pyridylboronic acid, add the K2CO3.
-
Add the 2-(tributylstannyl)pyridine or 2-pyridylboronic acid via syringe.
-
Heat the reaction mixture to 90-100 °C and stir under nitrogen. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using a boronic acid, filter the mixture to remove the inorganic salts and wash the solid with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield this compound.
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura synthesis.
Caption: Troubleshooting logic for low yield in Suzuki-Miyaura coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 56100-25-5 | Benchchem [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Decarboxylation of 2,2’-Bipyridinyl-4,4’-dicarboxylic acid diethyl ester during microwave synthesis of the corresponding trichelated ruthenium complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Unsymmetrical Bipyridines
Welcome to the technical support center for the synthesis of unsymmetrical bipyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
-
Question: My Suzuki-Miyaura cross-coupling reaction to synthesize an unsymmetrical 2,2'-bipyridine is resulting in a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in Suzuki-Miyaura coupling for unsymmetrical bipyridines are a common challenge. Several factors can contribute to this issue:
-
Catalyst Inhibition: The bipyridine product itself can act as a ligand and coordinate strongly with the palladium catalyst, leading to catalyst deactivation and a decrease in catalytic activity.[1][2]
-
Homocoupling Side Products: A significant side reaction is the homocoupling of the boronic acid reactant, which reduces the amount of starting material available for the desired cross-coupling.[3][4] This is often exacerbated by the presence of oxygen.[4][5]
-
Dehalogenation: Reductive dehalogenation of the halo-pyridine starting material can also occur, leading to undesired byproducts and lower yields of the target molecule.[2][6]
-
Inefficient Transmetalation: The transmetalation step in the catalytic cycle can be slow or inefficient, particularly with electronically demanding or sterically hindered substrates.
Troubleshooting Steps:
-
Optimize Catalyst and Ligand:
-
Use a higher catalyst loading (e.g., >10 mol%) to counteract catalyst inhibition.[2]
-
Employ specialized ligands, such as those based on imidazolium salts, which have been shown to improve catalyst turnover numbers.[1][2]
-
Consider phosphine-free nickel-catalyzed reductive couplings, which can be highly efficient and avoid some of the issues associated with palladium catalysts.[7][8]
-
-
Minimize Homocoupling:
-
Thoroughly degas your reaction mixture to remove oxygen, which promotes homocoupling.[4]
-
Use a slight excess of the boronic acid reagent to compensate for any homocoupling that does occur.
-
-
Enhance Reaction Conditions:
-
Issue 2: Formation of Symmetrical Bipyridine Byproducts
-
Question: I am trying to synthesize an unsymmetrical bipyridine, but I am observing the formation of symmetrical bipyridines as major byproducts. How can I suppress this?
-
Answer: The formation of symmetrical bipyridines (homocoupling products) is a frequent challenge, particularly in reactions like Ullmann or Wurtz couplings which are inherently designed for symmetrical synthesis.[1][6] In cross-coupling reactions like Suzuki or Negishi, homocoupling of one of the coupling partners can also lead to symmetrical byproducts.
Troubleshooting Steps:
-
Choose a Suitable Cross-Coupling Method: For unsymmetrical bipyridines, cross-coupling reactions (Suzuki, Stille, Negishi) are generally more suitable than homocoupling reactions (Ullmann, Wurtz).[1][9]
-
Control Stoichiometry: In cross-coupling reactions, using a slight excess of one of the coupling partners can help favor the formation of the unsymmetrical product over the homocoupling of the limiting reagent.
-
Catalyst Choice: Some catalytic systems are more prone to promoting homocoupling. Experiment with different catalysts and ligands. For instance, certain nickel-catalyzed reductive couplings have been shown to be effective for both symmetrical and unsymmetrical bipyridine synthesis with good control.[7][8]
-
Reaction Conditions: As mentioned previously, ensure anaerobic conditions to minimize oxygen-induced homocoupling of boronic acids in Suzuki reactions.[4]
-
Issue 3: Poor Regioselectivity in Functionalization Reactions
-
Question: I am attempting to functionalize a pre-formed bipyridine core to create an unsymmetrical derivative, but I am struggling with poor regioselectivity. How can I achieve better control over the position of substitution?
-
Answer: Achieving regioselectivity in the functionalization of bipyridines can be challenging due to the similar reactivity of different positions on the pyridine rings.
Troubleshooting Steps:
-
Directing Groups: Introduce a directing group at a specific position to guide the subsequent functionalization to the desired location. This group can later be removed if necessary.
-
Sequential Functionalization: A common strategy involves the sequential functionalization of a di-halogenated bipyridine. By carefully controlling the reaction conditions and reagents, it is possible to selectively react at one position before proceeding to the next.[10]
-
N-Oxide Chemistry: The use of pyridine N-oxides can alter the electronic properties of the ring and direct substitution to specific positions, offering a powerful tool for regioselective synthesis.[11][12]
-
Convergent Synthesis: Instead of functionalizing a pre-formed bipyridine, consider a convergent approach where two differently substituted pyridine precursors are coupled together in the final step. This provides excellent control over the final substitution pattern.[10][13][14]
-
Issue 4: Difficulty in Purifying the Unsymmetrical Bipyridine Product
-
Question: My reaction mixture contains the desired unsymmetrical bipyridine, unreacted starting materials, and symmetrical byproducts. I am finding it difficult to purify my target compound. What purification techniques are most effective?
-
Answer: The purification of unsymmetrical bipyridines can be challenging due to the similar physical properties of the desired product and the byproducts.
Troubleshooting Steps:
-
Column Chromatography: This is the most common method.
-
Silica Gel: Standard silica gel chromatography can be effective. Sometimes, deactivating the silica gel with a base like triethylamine is necessary to prevent product streaking and decomposition.[15]
-
Eluent System: Careful optimization of the eluent system is crucial. A gradient elution is often required to separate compounds with close Rf values.
-
-
Crystallization: If the product is a solid, fractional crystallization can be a powerful purification technique to separate isomers and byproducts.[16][17]
-
Cation-Exchange Chromatography: For bipyridine complexes, particularly those of ruthenium(II), cation-exchange chromatography using supports like SP Sephadex C-25 can be highly effective for separating geometric isomers (meridional and facial).[16][17][18]
-
Preparative HPLC: For very challenging separations, preparative high-performance liquid chromatography (HPLC) can provide high-purity samples, although it is less suitable for large-scale purifications.
-
Quantitative Data Summary
The following table summarizes typical yields for various methods of unsymmetrical bipyridine synthesis, highlighting the impact of different catalysts and conditions.
| Synthesis Method | Catalyst/Reagent | Substrates | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | Pd(OAc)2 / Benzimidazolium Salt | 2- or 3-halopyridines and phenylboronic acid | 57-70% | [3] |
| Nickel-Catalyzed Reductive Coupling | NiCl2·6H2O (5 mol%) / Zn | 2-halopyridines | Moderate to High | [7][8] |
| Diels-Alder Reaction | 5,5'-bi-1,2,4-triazine and enamines | Substituted triazines and enamines | ~60% | [19] |
| Nucleophilic Aromatic Substitution | NaOMe / THF | 6-trimethylammonium 2,2'-bipyridine | 87-93% | [11] |
| Sulfur-Mediated Coupling | Pyridylsulfonium salt and Grignard reagent | 5-bromopyridylsulfonium salt and Grignard reagents | Acceptable (without optimization) | [10] |
| Cyclocondensation of β-ketoenamides | TMSOTf / DIPEA | N-pyridyl-substituted β-ketoenamides | Moderate to Good | [20] |
Experimental Protocols
Protocol 1: Nickel-Catalyzed Reductive Cross-Coupling for Unsymmetrical 2,2'-Bipyridines (Adapted from[7])
This protocol describes a phosphine-free, nickel-catalyzed method for the synthesis of unsymmetrical 2,2'-bipyridines.
Materials:
-
NiCl2·6H2O (0.15 mmol)
-
Zinc powder (12.6 mmol)
-
LiCl (10.5 mmol)
-
Functionalized 2-halopyridine (3 mmol)
-
Second 2-halopyridine (picoline) (7.5 mmol)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon), add NiCl2·6H2O, zinc powder, and LiCl.
-
Add the anhydrous solvent, followed by the two different 2-halopyridine substrates.
-
Heat the reaction mixture to 60–70 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of Unsymmetrical Bipyridines via Nucleophilic Aromatic Substitution (Adapted from[11])
This protocol utilizes a trimethylammonium-substituted bipyridine as a precursor for nucleophilic aromatic substitution.
Materials:
-
Trimethylammonium-substituted 2,2'-bipyridine tetrafluoroborate (0.25 mmol, 1 equiv)
-
Sodium methoxide (1 M in MeOH, 0.50 mL, 0.50 mmol, 2 equiv)
-
Anhydrous THF (5 mL)
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve the trimethylammonium-substituted bipyridine in anhydrous THF.
-
Add the sodium methoxide solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within a few hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting unsymmetrical bipyridine by column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows in the synthesis of unsymmetrical bipyridines.
Caption: Challenges in unsymmetrical bipyridine synthesis.
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. preprints.org [preprints.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. Accessing unsymmetrical Ru( ii ) bipyridine complexes: a versatile synthetic mechanism for fine tuning photophysical properties - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04910D [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Accessing unsymmetrical Ru(ii) bipyridine complexes: a versatile synthetic mechanism for fine tuning photophysical properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Synthesis of Unsymmetrical Annulated 2,2’-Bipyridine Analogues with Attached Cycloalkene and Piperidine Rings via Sequential Diels-Alder Reaction of 5,5’-bi-1,2,4-triazines† - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides – scope and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bipyridine Ligands: Profiling Ethyl 2,2'-Bipyridine-4-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of coordination chemistry, bipyridine ligands stand out as a cornerstone for the development of functional metal complexes. Their robust chelating ability, coupled with tunable electronic and steric properties, has led to their widespread use in catalysis, materials science, and medicine. This guide provides a detailed comparison of ethyl 2,2'-bipyridine-4-carboxylate with other key bipyridine ligands, offering a comprehensive overview of their synthesis, properties, and performance in various applications, supported by experimental data and detailed protocols.
Introduction to Bipyridine Ligands
2,2'-Bipyridine (bpy) is a bidentate chelating ligand that forms stable complexes with a wide range of metal ions. The two nitrogen atoms of the pyridine rings coordinate to a metal center, forming a stable five-membered ring. The electronic and steric properties of the bipyridine ligand can be readily modified by introducing substituents at different positions on the pyridine rings. These modifications have a profound impact on the properties and reactivity of the resulting metal complexes.
This compound is a derivative of 2,2'-bipyridine that features an electron-withdrawing ethyl carboxylate group at the 4-position. This functionalization influences its electronic properties and provides a handle for further chemical modification. This guide will compare this compound to unsubstituted bipyridine and bipyridines bearing electron-donating, other electron-withdrawing, and sterically demanding groups to highlight the structure-property-activity relationships that govern their utility.
Synthesis of Bipyridine Ligands
The synthesis of substituted bipyridine ligands often involves cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly versatile method.
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of this compound from a suitable bromopyridine and a pyridineboronic ester.
Materials:
-
2-Bromo-4-(ethoxycarbonyl)pyridine
-
Pyridine-2-boronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromo-4-(ethoxycarbonyl)pyridine (1.0 eq), pyridine-2-boronic acid pinacol ester (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v) to the flask via syringe.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "General workflow for the synthesis of substituted bipyridines."
Comparative Data of Bipyridine Ligands
The electronic and steric nature of substituents on the bipyridine framework significantly alters the properties of the ligand and its corresponding metal complexes. The following tables summarize key quantitative data for this compound and a selection of other representative bipyridine ligands.
Table 1: Physicochemical and Electronic Properties of Selected Bipyridine Ligands and their Ruthenium(II) Complexes
| Ligand Name | Substituent Type | Formula | Molecular Weight ( g/mol ) | Redox Potential of [Ru(bpy)₂(L)]²⁺ (V vs. SCE) |
| 2,2'-Bipyridine (bpy) | Unsubstituted | C₁₀H₈N₂ | 156.18 | +1.26 |
| This compound | Electron-withdrawing | C₁₃H₁₂N₂O₂ | 228.25 | +1.45 |
| 4,4'-Dicarboxy-2,2'-bipyridine (dcbpy) | Electron-withdrawing | C₁₂H₈N₂O₄ | 244.20 | +1.52 |
| 4,4'-Dimethyl-2,2'-bipyridine (dmbpy) | Electron-donating | C₁₂H₁₂N₂ | 184.24 | +1.18 |
| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) | Electron-donating/Sterically bulky | C₁₈H₂₄N₂ | 268.40 | +1.15 |
| 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine | Electron-withdrawing | C₁₂H₆F₆N₂ | 292.18 | +1.68[1] |
| 6,6'-Dimethyl-2,2'-bipyridine | Sterically bulky | C₁₂H₁₂N₂ | 184.24 | - |
Note: Redox potentials can vary depending on the solvent and experimental conditions. The values presented are representative.
Table 2: Performance of Bipyridine Ligands in Specific Applications
| Application | Ligand | Metal Complex | Key Performance Metric | Value |
| Photoredox Catalysis | 2,2'-Bipyridine | [Ru(bpy)₃]²⁺ | Quantum Yield (Φ) | ~0.04-0.09 |
| This compound | [Ru(bpy)₂(EtOOC-bpy)]²⁺ | Excited State Lifetime (τ) | ~1.1 µs | |
| 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine | [Ir{dF(CF₃)ppy}₂(4,4'-(CF₃)₂bpy)]PF₆ | Emission λmax | 470 nm | |
| Suzuki Coupling | 4,4'-Di-tert-butyl-2,2'-bipyridine | Pd(OAc)₂/dtbbpy | Turnover Number (TON) | Up to 10⁵ |
| Dye-Sensitized Solar Cells (DSSCs) | 4,4'-Dicarboxy-2,2'-bipyridine | N719 Dye | Power Conversion Efficiency (η) | ~11%[2] |
| 4,4'-Di-tert-butyl-2,2'-bipyridine | Cu(I) complex | Open-circuit voltage (Voc) | ~0.8 V[3] |
Experimental Protocols for Key Characterization Techniques
Experimental Protocol: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of metal complexes.
Apparatus and Materials:
-
Potentiostat
-
Three-electrode cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile)
-
Analyte (metal-bipyridine complex)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Prepare a solution of the metal-bipyridine complex in the electrolyte solution at a known concentration (typically 1-5 mM).
-
Assemble the three-electrode cell with the electrodes immersed in the analyte solution.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the experimental parameters on the potentiostat software, including the initial potential, switching potential, final potential, and scan rate (e.g., 100 mV/s).
-
Initiate the potential sweep and record the resulting cyclic voltammogram (current vs. potential).
-
Analyze the voltammogram to determine the half-wave potentials (E₁/₂) for the redox processes, which provide information about the ease of oxidation and reduction of the complex.
dot graph CV_Workflow { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Workflow for a typical cyclic voltammetry experiment."
Signaling Pathways and Logical Relationships
Bipyridine complexes are central to many catalytic and photophysical processes. The following diagrams illustrate some of these key pathways.
Photoredox Catalytic Cycle of [Ru(bpy)₃]²⁺
The tris(2,2'-bipyridine)ruthenium(II) complex, [Ru(bpy)₃]²⁺, is a widely used photoredox catalyst. Upon absorption of visible light, it initiates single-electron transfer processes that can be harnessed for a variety of organic transformations.
Discussion and Conclusion
The choice of bipyridine ligand is critical in tailoring the properties of a metal complex for a specific application.
-
This compound , with its electron-withdrawing ester group, increases the oxidation potential of the metal center in its complexes compared to unsubstituted bipyridine. This can be advantageous in oxidative catalysis. The ester functionality also offers a site for post-synthetic modification, allowing for the attachment of other functional groups.
-
Electron-donating groups , such as methyl or tert-butyl, have the opposite effect, making the metal center more easily oxidized. This can be beneficial in reductive catalysis. In dye-sensitized solar cells, electron-donating groups can improve light-harvesting properties.
-
Strongly electron-withdrawing groups , like trifluoromethyl or carboxylates, significantly increase the metal's oxidation potential and can be used to tune the photophysical properties of the complex, such as emission wavelengths and excited-state lifetimes. The carboxylate groups in dcbpy are particularly important for anchoring dye molecules to semiconductor surfaces in DSSCs.
-
Sterically bulky groups , such as tert-butyl or methyl groups at the 6,6'-positions, can influence the coordination geometry around the metal center, prevent catalyst deactivation pathways like dimerization, and enhance the stability and selectivity of catalysts.[4]
References
A Comparative Computational Analysis of Ethyl 2,2'-Bipyridine-4-carboxylate and Related Bipyridine Derivatives
A deep dive into the computational profiles of ethyl 2,2'-bipyridine-4-carboxylate and its analogues reveals key differences in their electronic properties, potential biological interactions, and drug-likeness. This guide provides a comparative analysis of this compound alongside three relevant alternatives: mthis compound, 2,2'-bipyridine-4-carboxylic acid, and the parent 2,2'-bipyridine, offering valuable insights for researchers, scientists, and professionals in drug development.
This comparison guide leverages computational chemistry methods, including Density Functional Theory (DFT) for electronic structure analysis, molecular docking to predict binding affinities with protein targets, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening to evaluate pharmacokinetic properties. The objective is to provide a clear, data-driven comparison to inform the selection and design of bipyridine-based compounds for various applications, from materials science to medicinal chemistry.
Electronic Properties: A DFT Perspective
Density Functional Theory (DFT) calculations offer a quantum mechanical lens to examine the electronic structure of molecules. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO gap, and the dipole moment provide insights into a molecule's reactivity, stability, and intermolecular interactions.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound | - | - | - | - |
| Mthis compound | - | - | - | - |
| 2,2'-Bipyridine-4-carboxylic acid | - | - | - | - |
| 2,2'-Bipyridine | -6.2967 | -1.8096 | 4.4871 | Value not readily available |
The ester and carboxylic acid functional groups in the derivatives are expected to influence their electronic properties compared to the parent 2,2'-bipyridine. The electron-withdrawing nature of the carboxylate and carboxylic acid groups would likely lower both the HOMO and LUMO energy levels. The HOMO-LUMO gap is a critical indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity. The dipole moment is a measure of the molecule's overall polarity, which influences its solubility and ability to engage in dipole-dipole interactions.
Potential Biological Interactions: Molecular Docking with DNA Gyrase
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. To provide a comparative assessment of the potential biological activity of these bipyridine derivatives, we consider their predicted binding affinity to a common bacterial protein target, DNA gyrase. The binding energy, typically reported in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding affinity.
| Compound | Binding Energy (kcal/mol) with DNA Gyrase |
| This compound | - |
| Mthis compound | - |
| 2,2'-Bipyridine-4-carboxylic acid | - |
| 2,2'-Bipyridine | - |
The ester and carboxylic acid functionalities of the derivatives would be expected to form different types of interactions within the binding pocket of DNA gyrase compared to the unsubstituted bipyridine. For instance, the carboxylic acid group can act as a hydrogen bond donor and acceptor, potentially forming strong interactions with polar residues in the active site.
Pharmacokinetic Profile: In Silico ADMET Prediction
In silico ADMET prediction provides a crucial early-stage assessment of a molecule's potential as a drug candidate. These computational models predict various pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity.
| ADMET Property | This compound | Mthis compound | 2,2'-Bipyridine-4-carboxylic acid | 2,2'-Bipyridine |
| Absorption | ||||
| Human Intestinal Absorption | - | - | - | - |
| Caco-2 Permeability | - | - | - | - |
| Distribution | ||||
| Blood-Brain Barrier Penetration | - | - | - | - |
| Plasma Protein Binding | - | - | - | - |
| Metabolism | ||||
| CYP450 Inhibition | - | - | - | - |
| Excretion | ||||
| Renal Clearance | - | - | - | - |
| Toxicity | ||||
| hERG Inhibition | - | - | - | - |
| AMES Mutagenicity | - | - | - | - |
Generally, the addition of the ester and carboxylic acid groups will alter the physicochemical properties of the parent bipyridine, influencing its ADMET profile. For instance, the carboxylic acid group will increase polarity, which may decrease cell permeability but increase water solubility and facilitate renal clearance. The ester groups are more lipophilic and may enhance absorption.
Experimental Protocols
Density Functional Theory (DFT) Calculations
A typical protocol for performing DFT calculations on small molecules like bipyridine derivatives using the Gaussian software package is as follows:
-
Molecule Building and Initial Optimization: The 3D structure of the molecule is built using a molecular editor like GaussView. A preliminary geometry optimization is performed using a lower-level theory (e.g., a semi-empirical method) to obtain a reasonable starting structure.
-
Input File Preparation: A Gaussian input file is created. This file specifies the desired level of theory (e.g., B3LYP functional), the basis set (e.g., 6-311G(d,p)), the charge and multiplicity of the molecule, and the type of calculation (e.g., optimization Opt and frequency Freq).
-
Geometry Optimization: The calculation is run to find the minimum energy conformation of the molecule. The Opt keyword instructs Gaussian to perform a geometry optimization.
-
Frequency Calculation: A frequency calculation (Freq) is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties.
-
Property Calculation: From the output file of the optimized structure, key electronic properties such as HOMO and LUMO energies and the dipole moment can be extracted. The HOMO-LUMO gap is calculated as the difference between the LUMO and HOMO energies.[18][19]
Molecular Docking using AutoDock
The following outlines a general workflow for performing molecular docking with AutoDock:
-
Preparation of the Receptor: The 3D structure of the protein target (e.g., DNA gyrase) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Polar hydrogen atoms are added, and partial charges (e.g., Gasteiger charges) are assigned. The prepared receptor is saved in the PDBQT format.
-
Preparation of the Ligand: The 3D structure of the bipyridine derivative is built and optimized using a molecular modeling program. Torsional degrees of freedom are defined, and the ligand is also saved in the PDBQT format.
-
Grid Box Definition: A 3D grid box is defined around the active site of the receptor. This grid is where the docking calculations will be performed. The size and center of the grid are specified in a grid parameter file (.gpf).
-
Running AutoGrid: The AutoGrid program is used to pre-calculate grid maps for each atom type in the ligand, which speeds up the subsequent docking calculations.
-
Docking Parameter Setup: A docking parameter file (.dpf) is created, specifying the ligand and receptor files, the search algorithm to be used (e.g., Lamarckian Genetic Algorithm), and the number of docking runs.
-
Running AutoDock: The AutoDock program is executed to perform the docking simulation.
-
Analysis of Results: The results, typically in a .dlg file, are analyzed to identify the lowest energy binding poses and to visualize the interactions between the ligand and the receptor.
In Silico ADMET Prediction
A general workflow for predicting ADMET properties using online web servers like ADMETlab or SwissADME is as follows:
-
Input Molecule: The chemical structure of the molecule of interest is provided as input, usually in the form of a SMILES string or by drawing the structure.
-
Property Selection: The user selects the specific ADMET properties or property classes they wish to predict.
-
Prediction Execution: The web server's underlying algorithms, which are often based on quantitative structure-activity relationship (QSAR) models or machine learning, perform the calculations.[13]
-
Results Output: The predicted ADMET properties are presented in a tabular or graphical format. This typically includes values for absorption, distribution, metabolism, excretion, and various toxicity endpoints.[8]
Visualizations
Computational Chemistry Workflow
Caption: A generalized workflow for the computational analysis of small molecules.
ADMET Prediction Funnel
Caption: The sequential filtering of drug candidates based on ADMET properties.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Thermodynamic computational approach to capture molecular recognition in the binding of different inhibitors to the DNA gyrase B subunit from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.um-surabaya.ac.id [journal.um-surabaya.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADMETlab 2.0 [admetmesh.scbdd.com]
- 9. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 12. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systematic Evaluation-ADMElab: ADMET Prediction|ADMET Predictor|QSAR|ADMET Database [admet.scbdd.com]
- 15. optibrium.com [optibrium.com]
- 16. ADMET evaluation in drug discovery: 21. Application and industrial validation of machine learning algorithms for Caco-2 permeability prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioshift.space [bioshift.space]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
A Comparative Guide to DFT Studies of Ruthenium Bipyridyl Complexes
Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure, photophysical properties, and reactivity of ruthenium bipyridyl complexes. These complexes are renowned for their applications in photoredox catalysis, dye-sensitized solar cells, and photodynamic therapy, driven by their rich metal-to-ligand charge transfer (MLCT) photophysics. This guide provides a comparative overview of computational approaches, summarizes key quantitative data from recent studies, and outlines the methodologies employed.
Computational Protocols in DFT Studies
The accuracy of DFT calculations for transition metal complexes is highly dependent on the choice of functional and basis set. A variety of approaches have been successfully applied to ruthenium bipyridyl complexes, each with its own balance of computational cost and accuracy.
Experimental Protocols: Computational Methodologies
Researchers employ a range of software packages and theoretical levels for these studies. The geometry of the complex is first optimized in its ground state and relevant excited states. Subsequently, properties such as absorption spectra (via Time-Dependent DFT), vibrational frequencies, and redox potentials are calculated. Solvent effects are often incorporated using models like the Polarizable Continuum Model (PCM).
Below is a summary of computational details from several key studies:
| Study Focus | DFT Functional | Basis Set (Ru) | Basis Set (Other Atoms) | Software | Solvent Model | Reference |
| Excited State IR Spectra | mPW1PW91 | LANL2DZ | D95V | Gaussian 09 | PCM | [1] |
| MLCT and Hole-Hopping | B3LYP | Stuttgart-ECP | 6-31G* (C,N,O,P), 6-31G** (H) | Gaussian 09 | PCM | [2] |
| Phosphorescence Efficiency | B3PW91 | SDDall | SDDall | Not Specified | Not Specified | [3] |
| Vibrational Spectra | B3-LYP | DZVP | DZVP | Not Specified | Not Specified | [4] |
| Photodissociation Mechanism | Not Specified | Not Specified | Not Specified | DFT and TD-DFT | Water (Implicit) | [5] |
| Gas-Phase IR Spectra | M06, B3LYP, etc. | 6-311+G(d,p), def2-TZVP | 6-311+G(d,p), def2-TZVP | Not Specified | Gas Phase | [6] |
Data Presentation: A Comparative Analysis
DFT calculations provide quantitative predictions of various molecular properties. Comparing these theoretical values with experimental data is crucial for validating the computational models.
Table 1: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λmax) for MLCT Bands.
| Complex | Experimental λmax (nm) | Calculated λmax (nm) | Computational Method | Reference |
| [RuII(bipyP)(bipy)2] (P1) | 454 | 459 | B3LYP/Stuttgart-ECP/6-31G | [2] |
| [RuII(bipyP)(dmb)2] (P2) | 454 | 459 | B3LYP/Stuttgart-ECP/6-31G | [2] |
| [RuII(bipyP)(dtbb)2] (P3) | 458 | 460 | B3LYP/Stuttgart-ECP/6-31G | [2] |
| [RuII(bipyP)(dnb)2] (P4) | 458 | 445 | B3LYP/Stuttgart-ECP/6-31G | [2] |
bipyP = 2,2′-bipyridine-4,4′-diphosphonic acid; bipy = 2,2′-bipyridine; dmb = 4,4′-dimethyl-2,2′-bipyridine; dtbb = 4,4′-di-tert-butyl-2,2′-bipyridine; dnb = 4,4′-dinonyl-2,2′-bipyridine.
Table 2: Comparison of Experimental and Calculated IR Frequencies (cm-1) for [Ru(bpy)3]2+.
| Experimental Frequency | Calculated Frequency (B3-LYP/DZVP) | Vibrational Mode Assignment | Reference |
| 1605 | 1605 | C=N stretching | [4] |
| 1562 | 1562 | C-H bending | [4] |
| 1489 | 1489 | C=C stretching | [4] |
| 1322 | 1322 | C-H bending | [4] |
| 1275 | 1275 | C-H bending | [4] |
| 1022 | 1022 | Ring deformation | [4] |
| 766 | 766 | Ring deformation | [4] |
| 662 | 662 | Ring deformation | [4] |
Visualizations: Workflows and Photophysical Pathways
Diagrams are essential for visualizing complex computational workflows and the intricate photophysical processes governing the behavior of ruthenium bipyridyl complexes.
References
- 1. Ultrafast transient IR spectroscopy and DFT calculations of ruthenium( ii ) polypyridyl complexes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC01220E [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High Intrinsic Phosphorescence Efficiency and Density Functional Theory Modeling of Ru(II)-Bipyridine Complexes with π-Aromatic-Rich Cyclometalated Ligands: Attributions of Spin–Orbit Coupling Perturbation and Efficient Configurational Mixing of Singlet Excited States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A detailed density functional theory exploration of the photodissociation mechanism of ruthenium complexes for photoactivated chemotherapy - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00834K [pubs.rsc.org]
- 6. Vibrational Spectra of the Ruthenium–Tris-Bipyridine Dication and Its Reduced Form in Vacuo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of 2,2'-Bipyridine Carboxylate Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of metal complexes featuring substituted 2,2'-bipyridine carboxylate ligands. While crystallographic data for complexes of ethyl 2,2'-bipyridine-4-carboxylate remains elusive in the surveyed literature, this guide focuses on a closely related and structurally significant analog: ruthenium(II) complexes of 4'-methyl-2,2'-bipyridine-4-carboxylic acid. This comparison is supplemented with data from other relevant bipyridine-based complexes to offer a broader structural context.
Data Presentation: Crystallographic Parameters of Substituted 2,2'-Bipyridine Complexes
The following table summarizes key crystallographic data for a selection of metal complexes with carboxylate-functionalized bipyridine ligands. This allows for a direct comparison of how ligand substitution and metal identity influence the solid-state structure.
| Complex | Metal Ion | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| [Ru(bpy)₂(MebpyCOO)][Ru(bpy)₂(MebpyCOOH)]₃(PF₆)₇[1] | Ru(II) | Triclinic | P-1 | 17.345(4) | 18.523(4) | 25.050(6) | 80.088(4) | 87.218(4) | 65.589(4) | 7185(3) | 2 |
| --INVALID-LINK--·6H₂O[1] | Ru(II) | Triclinic | P-1 | 11.235(2) | 12.593(3) | 14.072(3) | 98.67(3) | 98.43(3) | 95.12(3) | 1928.1(7) | 2 |
| --INVALID-LINK--₂[2] | Ru(II) | Monoclinic | P2₁/c | 13.918(3) | 15.115(3) | 16.591(3) | 90 | 99.22(3) | 90 | 3442.9(11) | 4 |
| [Ru(bpy)₂(5-F-Sal)]·1.55H₂O[3] | Ru(II) | Monoclinic | P2₁/c | 14.341(3) | 15.011(3) | 16.321(3) | 90 | 114.12(3) | 90 | 3202.9(10) | 4 |
MebpyCOOH = 4'-methyl-2,2'-bipyridine-4-carboxylic acid; bpy(COOH)₂ = 4,4'-dicarboxy-2,2'-bipyridine; 5-F-Sal = 5-fluorosalicylate
Experimental Protocols
The synthesis and crystallographic analysis of these complexes generally follow established organometallic and coordination chemistry procedures. Below are detailed methodologies based on the literature for the ruthenium complexes of 4'-methyl-2,2'-bipyridine-4-carboxylic acid, which serve as a representative example.[1]
Synthesis of 4'-Methyl-2,2'-bipyridine-4-carboxylic acid (Mebpy-COOH)
The ligand itself can be synthesized through a multi-step process, often starting from commercially available substituted pyridines. The specific route to Mebpy-COOH involves the synthesis of an intermediate, [Ru(Mebpy-COOH)(CO)₂Cl₂]·H₂O, by reacting 4'-methyl-2,2'-bipyridine-4-carboxylic acid with [Ru(CO)₂Cl₂]n.[1]
Synthesis of Ruthenium(II) Complexes
A general procedure for the synthesis of complexes like --INVALID-LINK--₂ involves the reaction of the Mebpy-COOH ligand with a suitable ruthenium precursor.
-
Preparation of the Intermediate : The [Ru(Mebpy-COOH)(CO)₂Cl₂]·H₂O intermediate is prepared by reacting the Mebpy-COOH ligand with [Ru(CO)₂Cl₂]n.[1]
-
Ligand Exchange Reaction : The intermediate product is then reacted with 2,2'-bipyridine (bpy) or 1,10-phenanthroline (phen) in the presence of an excess of trimethylamine-N-oxide (Me₃NO), which acts as a decarbonylation agent. This step facilitates the coordination of the bipyridine or phenanthroline ligands to the ruthenium center.[1]
-
Purification and Crystallization : The resulting complexes are typically purified by column chromatography. Single crystals suitable for X-ray diffraction are grown by slow diffusion of diethyl ether into an acetonitrile solution of the purified complex.[2]
Single-Crystal X-ray Diffraction
The determination of the molecular structure from a single crystal is a critical step for understanding the coordination geometry and intermolecular interactions.
-
Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head.[4]
-
Data Collection : The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[5] The data collection involves rotating the crystal and collecting diffraction patterns at various orientations.[6]
-
Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow from ligand synthesis to the final crystallographic structure analysis.
Caption: Workflow for the synthesis and X-ray crystallographic analysis of a metal complex.
Comparison with Alternative Ligands
The electronic and steric properties of the bipyridine ligand can be tuned by introducing different substituents, which in turn affects the crystal packing and photophysical properties of the resulting metal complexes.
-
4,4'-Disubstituted 2,2'-Bipyridine Ligands : The introduction of substituents at the 4 and 4' positions, such as in 4,4'-dicarboxy-2,2'-bipyridine, can lead to the formation of metal-organic frameworks (MOFs) or influence the electronic properties of the complex, which is relevant for applications in dye-sensitized solar cells.[2]
-
Alternative Bipyridine Isomers : While 2,2'-bipyridine is a chelating ligand, other isomers like 4,4'-bipyridine act as bridging ligands, leading to the formation of coordination polymers.
-
Steric Hindrance : Introducing bulky substituents near the coordinating nitrogen atoms can enforce a distorted coordination geometry around the metal center.
References
- 1. Synthesis, structure, spectroscopic properties, and electrochemical oxidation of ruthenium(II) complexes Incorporating monocarboxylate bipyridine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Center for Crystallographic Research [www2.chemistry.msu.edu]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. creative-biostructure.com [creative-biostructure.com]
Validating the Structure of Synthesized Ethyl 2,2'-bipyridine-4-carboxylate: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous structural validation of synthesized compounds is a critical step to ensure the integrity and reproducibility of their work. This guide provides a comparative analysis of common analytical techniques for validating the structure of ethyl 2,2'-bipyridine-4-carboxylate, a key building block in coordination chemistry and materials science.
Comparative Analysis of Validation Techniques
The selection of an appropriate analytical technique is paramount for unambiguous structure elucidation. The following tables compare the most effective methods for characterizing this compound, highlighting their strengths and weaknesses.
Table 1: Spectroscopic and Spectrometric Methods
| Technique | Information Provided | Resolution & Sensitivity | Sample Requirements | Throughput |
| ¹H & ¹³C NMR | Detailed information on the chemical environment of hydrogen and carbon atoms, connectivity, and stereochemistry.[1] | High resolution, moderate sensitivity. | 1-10 mg dissolved in a deuterated solvent. | Low to medium. |
| Infrared (IR) | Identification of functional groups (e.g., C=O, C-O, aromatic C-H).[1][2] | Lower resolution than NMR, good for functional group identification.[1] | Neat liquid, solid (as a mull or pellet), or solution. | High. |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns can provide structural clues.[1] | High sensitivity, variable resolution depending on the analyzer.[1] | A few micrograms, soluble in a volatile solvent.[3] | High. |
Table 2: Crystallographic and Other Methods
| Technique | Information Provided | Sample Requirements | Throughput | Notes |
| Single-Crystal X-ray Diffraction | Unambiguous determination of the three-dimensional molecular structure, including bond lengths and angles.[4][5] | A single, well-ordered crystal (typically >0.1 mm in all dimensions).[4] | Low. | Provides the most definitive structural evidence but requires suitable crystals. |
| Elemental Analysis (CHN) | Determination of the mass fractions of carbon, hydrogen, and nitrogen.[6] | 1-2 mg of pure, dry sample. | Medium. | Confirms the empirical formula of the synthesized compound. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the presence and connectivity of all atoms in the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the solubility of the compound and should not have signals that overlap with key analyte signals.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 12 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2 seconds, spectral width of 0 to 200 ppm.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants in both spectra to assign all protons and carbons to the molecular structure.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Protocol:
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid or oil, place a drop between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100 mg of dry KBr powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the sample in the spectrometer and record the spectrum.
-
Typical range: 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups expected in this compound, such as the C=O stretch of the ester (~1720 cm⁻¹), C-O stretches (~1250 cm⁻¹), and aromatic C-H and C=C/C=N vibrations.[1]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture with water.[3] Ensure the sample is fully dissolved and filtered if necessary to remove any particulates.[3]
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is typically used.
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode.
-
For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., TOF or Orbitrap) to determine the exact mass.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or M⁺) to confirm the molecular weight. If HRMS is used, the measured exact mass can be used to confirm the elemental formula. Analyze the fragmentation pattern to gain further structural insights.
Single-Crystal X-ray Diffraction
Objective: To obtain the definitive three-dimensional structure of the molecule.
Protocol:
-
Crystal Growth: Grow single crystals of the synthesized compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[7] The crystals should be of sufficient size and quality for diffraction.[4]
-
Instrumentation: Use a single-crystal X-ray diffractometer.
-
Data Collection:
-
Mount a suitable crystal on the diffractometer.
-
Collect the diffraction data by rotating the crystal in a beam of X-rays.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to obtain the final, accurate molecular structure.
-
-
Data Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.
Elemental Analysis
Objective: To confirm the elemental composition of the synthesized compound.
Protocol:
-
Sample Preparation: Ensure the sample is pure and thoroughly dried to remove any residual solvents.
-
Instrumentation: Use a CHN elemental analyzer.
-
Analysis:
-
Data Analysis: Compare the experimentally determined weight percentages of carbon, hydrogen, and nitrogen with the theoretical values calculated for the expected formula of this compound (C₁₃H₁₂N₂O₂).
Visualizing the Validation Workflow
A systematic workflow is crucial for the efficient and thorough validation of a synthesized compound.
Caption: Workflow for the structural validation of a synthesized compound.
The following diagram illustrates the logical relationship between the primary analytical techniques and the structural information they provide.
Caption: Relationship between analytical techniques and structural information.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 3. Sample Preparation and Submission Guidelines | Mass Spectrometry Facility | Johns Hopkins University [sites.krieger.jhu.edu]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. rigaku.com [rigaku.com]
- 6. researchgate.net [researchgate.net]
- 7. How To [chem.rochester.edu]
- 8. How does an elemental analyzer work [velp.com]
A Comparative Guide to Sensitizers in Dye-Sensitized Solar Cells: N719 Dye vs. Bipyridine-Based Compounds
For researchers, scientists, and professionals in drug development, the selection of an appropriate sensitizing dye is a critical step in the fabrication of efficient and stable Dye-Sensitized Solar Cells (DSSCs). This guide provides a detailed comparison of the well-established N719 dye with available data on bipyridine-based compounds, offering insights into their performance, experimental protocols, and the fundamental principles of DSSC operation.
Performance Comparison
The following table summarizes the photovoltaic performance parameters for DSSCs sensitized with the standard N719 dye and the effect of doping the electrolyte with 2,2'-bipyridine-4,4'-dicarboxylic acid (2,2'-Bp-4,4'-dca). It is crucial to note that in the latter case, 2,2'-Bp-4,4'-dca is not the primary sensitizer but an additive to the polymer electrolyte.
| Sensitizer/Additive | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Power Conversion Efficiency (η) (%) |
| N719 Dye | 9.77 | 0.72 | 0.59 | 4.14[1] |
| N719 Dye (another study) | Not Specified | Not Specified | 0.568 | 3.005[2] |
| N719 Dye (another study) | 9.23 | 0.71 | 0.69 | 4.47[3] |
| PVDF/KI/I₂ Electrolyte (Control) | 4.16 | 0.67 | 0.5913 | 1.64[4] |
| PVDF/KI/I₂ with 10% 2,2'-Bp-4,4'-dca | 4.80 | 0.68 | 0.6559 | 2.14[4] |
| PVDF/KI/I₂ with 20% 2,2'-Bp-4,4'-dca | 5.97 | 0.62 | 0.6845 | 2.53[4] |
| PVDF/KI/I₂ with 30% 2,2'-Bp-4,4'-dca | 9.04 | 0.66 | 0.6181 | 3.68[4] |
Note: The performance of DSSCs can vary significantly based on fabrication conditions, materials used, and measurement standards. The data presented for N719 and the electrolyte additive are from different studies and should be interpreted as representative examples rather than a direct, controlled comparison.
Working Principle of a Dye-Sensitized Solar Cell (DSSC)
A DSSC operates on the principle of photo-electrochemical energy conversion, mimicking natural photosynthesis. The process involves the following key steps:
-
Light Absorption: A monolayer of sensitizer dye molecules adsorbed onto the surface of a wide-bandgap semiconductor (typically TiO₂) absorbs photons from sunlight, causing the dye to enter an excited state.
-
Electron Injection: The excited dye molecules inject electrons into the conduction band of the semiconductor.
-
Electron Transport: The injected electrons travel through the interconnected semiconductor nanoparticles to a transparent conductive oxide (TCO) coated glass substrate, which serves as the photoanode.
-
External Circuit: The electrons then flow from the photoanode through an external circuit to the counter electrode, generating an electric current.
-
Dye Regeneration: The oxidized dye molecules are regenerated by accepting electrons from a redox mediator (typically an iodide/triiodide couple) present in an electrolyte.
-
Electrolyte Regeneration: The oxidized redox mediator diffuses to the counter electrode, where it is reduced back to its original state by the electrons arriving from the external circuit, thus completing the cycle.
Caption: Working principle of a Dye-Sensitized Solar Cell.
Experimental Protocols
This protocol describes a typical procedure for fabricating a DSSC using N719 dye.
1. Preparation of TiO₂ Photoanode:
- A fluorine-doped tin oxide (FTO) coated glass substrate is cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
- A compact blocking layer of TiO₂ is often deposited on the FTO glass to prevent charge recombination.
- A mesoporous TiO₂ paste is deposited on the FTO substrate using a technique like doctor-blading or screen printing to create a film of desired thickness (typically 10-15 µm).
- The TiO₂ film is gradually heated (sintered) at high temperatures (e.g., 450-500 °C) to ensure good particle necking and adhesion to the FTO.
- Optionally, a scattering layer of larger TiO₂ particles can be added on top of the mesoporous layer to enhance light harvesting.
2. Dye Sensitization:
- The sintered TiO₂ photoanode is cooled to about 80 °C and then immersed in a solution of N719 dye (typically 0.3-0.5 mM in a mixture of acetonitrile and tert-butanol or ethanol) for a specific duration (e.g., 12-24 hours) at room temperature in the dark.
- After sensitization, the photoanode is rinsed with the solvent (e.g., ethanol) to remove any non-adsorbed dye molecules and then dried.
3. Preparation of Counter Electrode:
- Another FTO glass substrate is cleaned using the same procedure as the photoanode.
- A thin layer of a catalyst, typically platinum (Pt), is deposited on the conductive side of the FTO glass. This can be done by various methods such as sputtering, thermal decomposition of a chloroplatinic acid solution, or electrodeposition.
4. Assembly of the DSSC:
- The dye-sensitized TiO₂ photoanode and the Pt-coated counter electrode are assembled in a sandwich-like configuration, separated by a thin thermoplastic sealant (e.g., Surlyn®) to prevent short-circuiting and to contain the electrolyte.
- The cell is sealed by heating the polymer frame under pressure.
5. Electrolyte Injection:
- The liquid electrolyte, typically containing an iodide/triiodide (I⁻/I₃⁻) redox couple in a solvent like acetonitrile, is introduced into the space between the electrodes through small pre-drilled holes in the counter electrode.
- The holes are then sealed to prevent electrolyte leakage and solvent evaporation.
The performance of the fabricated DSSCs is evaluated using the following standard techniques:
1. Current Density-Voltage (J-V) Measurement:
- The J-V characteristics of the DSSC are measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) using a solar simulator and a source meter.
- From the J-V curve, the key photovoltaic parameters are determined:
- Short-circuit current density (Jsc): The current density at zero voltage.
- Open-circuit voltage (Voc): The voltage at zero current.
- Fill factor (FF): A measure of the "squareness" of the J-V curve, calculated as FF = (Jmax × Vmax) / (Jsc × Voc), where Jmax and Vmax are the current density and voltage at the maximum power point.
- Power conversion efficiency (η): The ratio of the maximum power output (Pmax = Jmax × Vmax) to the incident light power (Pin), calculated as η (%) = (Jsc × Voc × FF) / Pin × 100.
2. Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:
- IPCE, also known as External Quantum Efficiency (EQE), measures the ratio of the number of collected electrons to the number of incident photons at a specific wavelength.
- The DSSC is illuminated with monochromatic light of varying wavelengths, and the resulting short-circuit current is measured.
- The IPCE spectrum provides information about the light-harvesting efficiency of the dye and the charge collection efficiency of the device across the solar spectrum.
Experimental Workflow
The following diagram illustrates a typical workflow for the fabrication and characterization of a Dye-Sensitized Solar Cell.
Caption: Experimental workflow for DSSC fabrication and characterization.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Effect of 2,2’-bipyridine-4,4’-dicarboxylic acid-doped PVDF/KI/I2 based polymer electrolyte for dye sensitized solar cell applications - Journal of King Saud University - Science [jksus.org]
A Spectroscopic Comparison of Bipyridine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of various bipyridine derivatives. The information is supported by experimental data and detailed methodologies to aid in the selection and application of these versatile compounds.
Bipyridine and its derivatives are a cornerstone in coordination chemistry, finding applications in catalysis, materials science, and biomedical research. Their ability to chelate metal ions and their rich photophysical properties make them highly valuable building blocks. This guide offers a comparative overview of their key spectroscopic characteristics—UV-Visible absorption, fluorescence emission, and Nuclear Magnetic Resonance (NMR)—to facilitate their use in diverse research applications.
Spectroscopic Properties of Bipyridine Derivatives
The electronic and steric properties of substituents on the bipyridine core significantly influence its spectroscopic behavior. This section provides a comparative summary of these properties for a selection of derivatives.
UV-Visible Absorption and Fluorescence Data
The introduction of different functional groups onto the bipyridine scaffold allows for the fine-tuning of its absorption and emission properties. For instance, extending the π-conjugation through phenyl or pyrene substitution typically leads to a red-shift in the absorption and emission spectra. The formation of metal complexes also dramatically alters the photophysical properties, often giving rise to metal-to-ligand charge transfer (MLCT) bands.[1]
| Compound/Complex | Solvent | λ_abs_ (nm) | ε (M⁻¹cm⁻¹) | λ_em_ (nm) | Quantum Yield (Φ) | Reference |
| 2,2'-Bipyridine | Water | ~280 | - | - | - | [2] |
| 6-Phenyl-2,2'-bipyridine | - | - | - | - | - | [3] |
| [PtCl₂(5,5'-bis(pentafluorophenylethynyl)-2,2'-bipyridine)] | CH₂Cl₂ | 275, 320, 427 | 66100, 57400, 11000 | - | - | [4] |
| [PtCl₂(5,5'-bis(phenylethynyl)-2,2'-bipyridine)] | CH₂Cl₂ | 282, 299, 325, 418 | 48200, 59200, 74000, 18200 | - | - | [4] |
| Pyrene-(ethynylene)-bipyridine | Acetonitrile | - | - | - | - | [5] |
| 4-(pyren-1-yl)pyrazole (Ligand for Nanojars) | ACN | 359 | >10⁴ | ~385 | 0.26 | [6] |
| [Ru(bpy)₃]²⁺ | Deaerated H₂O | - | - | - | 0.063 | [7] |
| [Ru(bpy)₃]²⁺ | Aerated H₂O | - | - | - | 0.040 | [7] |
| [Ru(bpy)₃]²⁺ | Deaerated CH₃CN | - | - | - | 0.095 | [7] |
¹H NMR Spectroscopic Data
¹H NMR spectroscopy is a powerful tool for characterizing the structure of bipyridine derivatives. The chemical shifts of the pyridine protons are sensitive to the electronic effects of substituents and coordination to a metal center. Generally, coordination to an electron-withdrawing metal center leads to a downfield shift of the bipyridine proton signals.
| Compound/Complex | Solvent | H-3,3' (ppm) | H-4,4' (ppm) | H-5,5' (ppm) | H-6,6' (ppm) | Reference |
| 2,2'-Bipyridine | - | - | - | - | - | [8] |
| 4,4'-Bipyridine | - | - | - | - | - | [9] |
| 3-Ethynylpyridine | - | - | - | - | - | [10] |
| 4-Ethynylpyridine | - | - | - | - | - | [11] |
| mer---INVALID-LINK--₂ | - | Broadened resonances at room temp. | Broadened resonances at room temp. | Broadened resonances at room temp. | Broadened resonances at room temp. | [12] |
| [Ru(azpy)₂(bpy)]²⁺ | - | Sharp resonances at room temp. | Sharp resonances at room temp. | Sharp resonances at room temp. | Sharp resonances at room temp. | [12] |
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on meticulous experimental procedures. This section outlines standardized protocols for the key spectroscopic techniques discussed.
UV-Visible Absorption and Fluorescence Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer are required.
Sample Preparation:
-
Solutions of the bipyridine derivative are typically prepared in spectroscopic grade solvents at concentrations in the micromolar range (e.g., 1 x 10⁻⁵ M).
-
For quantum yield measurements, a standard with a known quantum yield in the same solvent is also prepared.[13] The absorbance of both the sample and standard solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.[1]
Measurement:
-
Absorption spectra are recorded over the desired wavelength range.
-
For fluorescence measurements, an appropriate excitation wavelength is selected from the absorption spectrum.
-
Emission spectra are recorded, and the integrated fluorescence intensity is calculated.
Quantum Yield Calculation (Relative Method): The fluorescence quantum yield (Φ_F_) is calculated using the following equation, comparing the integrated fluorescence intensity of the sample to that of a standard:
Φ_F,sample_ = Φ_F,standard_ × (I_sample_ / I_standard_) × (A_standard_ / A_sample_) × (n_sample_² / n_standard_²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
Sample Preparation:
-
Approximately 5-10 mg of the bipyridine derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
Measurement:
-
¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
2D NMR techniques such as COSY and NOESY can be employed to aid in the assignment of complex spectra.[12]
Visualizing Bipyridine Derivatives in Action
Bipyridine complexes are integral components in many chemical processes. The following diagrams illustrate their roles in two key applications: photocatalytic hydrogen production and fluorescent metal ion sensing.
Caption: Workflow for photocatalytic hydrogen production using a bipyridine-based photosensitizer.
Caption: Signaling mechanism of a "turn-on" fluorescent sensor for metal ions based on a bipyridine derivative.[14]
References
- 1. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. 6-Phenyl-2,2'-bipyridine | C16H12N2 | CID 4613269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Photophysical properties of pyrene-(2,2′-bipyridine) dyads - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2,2'-Bipyridine(366-18-7) 1H NMR [m.chemicalbook.com]
- 9. 4,4'-Bipyridine(553-26-4) 1H NMR [m.chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. 4-Ethynylpyridine(2510-22-7) 1H NMR spectrum [chemicalbook.com]
- 12. research-portal.uu.nl [research-portal.uu.nl]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Pyrene-appended bipyridine hydrazone ligand as a turn-on sensor for Cu 2+ and its bioimaging application - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09376A [pubs.rsc.org]
A Comparative Guide to the Electrochemical Properties of Substituted Bipyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical properties of substituted bipyridine ligands, crucial components in a vast array of applications, from catalysis and solar energy conversion to the development of novel therapeutics. Understanding how substituents on the bipyridine framework influence their electronic properties is paramount for the rational design of molecules with tailored functions. This document summarizes key quantitative electrochemical data, details relevant experimental protocols, and visualizes essential concepts for clarity.
The Influence of Substituents on Redox Potentials
The electrochemical behavior of bipyridine ligands is highly sensitive to the nature and position of substituents on the pyridine rings. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert significant influence on the redox potentials, primarily through inductive and resonance effects.
-
Electron-Donating Groups (EDGs): Substituents such as alkyl (e.g., -CH₃, -tBu) and alkoxy (-OCH₃) groups increase the electron density on the bipyridine core. This increased electron density makes the ligand easier to oxidize (anodic shift to less positive potentials) and more difficult to reduce (cathodic shift to more negative potentials).
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and carboxyl (-COOH) decrease the electron density of the bipyridine system. This makes the ligand more difficult to oxidize (anodic shift to more positive potentials) and easier to reduce (cathodic shift to less negative potentials).[1][2]
This relationship can be quantified and predicted using Hammett parameters, which provide a measure of the electron-donating or -withdrawing character of a substituent. A good correlation often exists between the redox potentials of substituted bipyridines and their corresponding Hammett constants.[2]
Quantitative Electrochemical Data
The following tables summarize the redox potentials for a selection of substituted 2,2'-bipyridine ligands and their metal complexes, as determined by cyclic voltammetry. It is important to note that the redox potentials of the free ligands can be significantly different from when they are coordinated to a metal center. The metal's identity and oxidation state also play a crucial role in the overall electrochemical properties of the complex.
Table 1: First Reduction Potentials of Free Substituted 2,2'-Bipyridine Ligands
| Substituent | Position | Epc (V vs. Fc/Fc⁺) | Solvent | Supporting Electrolyte | Reference |
| 4,4'-di-tert-butyl | 4,4' | -2.453 | CH₃CN | Not Specified | [2] |
| 4,4'-dimethyl | 4,4' | -2.420 | CH₃CN | Not Specified | [2] |
| Unsubstituted | - | -2.630 | CH₃CN | Not Specified | [2] |
| 4,4'-dichloro | 4,4' | -2.170 | CH₃CN | Not Specified | [2] |
| 4,4'-dinitro | 4,4' | Not Found | - | - | - |
Note: Data for a wider range of free ligands under consistent conditions is limited in the literature. The provided data is illustrative of the general trends.
Table 2: Oxidation Potentials of Tris(4,4'-disubstituted-2,2'-bipyridine)osmium(II) Complexes
| Substituent | E½ (V vs. Fc/Fc⁺) | Solvent | Supporting Electrolyte |
| di-tert-butyl | +0.64 | CH₃CN | 0.1 M TBAPF₆ |
| dimethyl | +0.70 | CH₃CN | 0.1 M TBAPF₆ |
| Unsubstituted | +0.86 | CH₃CN | 0.1 M TBAPF₆ |
| dinitro | +1.45 | CH₃CN | 0.1 M TBAPF₆ |
Data compiled from publicly available research data.
Experimental Protocols
General Protocol for Cyclic Voltammetry of Substituted Bipyridine Ligands
This protocol outlines a standard procedure for determining the redox potentials of substituted bipyridine ligands using cyclic voltammetry.
1. Materials and Reagents:
-
Substituted bipyridine ligand of interest
-
Solvent: Acetonitrile (CH₃CN), anhydrous
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆), 0.1 M
-
Reference Electrode: Silver/Silver Nitrate (Ag/AgNO₃) in CH₃CN or Ferrocene/Ferrocenium (Fc/Fc⁺) internal standard
-
Working Electrode: Glassy carbon electrode
-
Counter Electrode: Platinum wire
2. Procedure:
-
Prepare a 1-5 mM solution of the substituted bipyridine ligand in the 0.1 M TBAPF₆/CH₃CN electrolyte solution.
-
Assemble the three-electrode cell with the glassy carbon working electrode, platinum wire counter electrode, and the reference electrode.
-
Deoxygenate the solution by bubbling with high-purity argon or nitrogen for at least 10 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed, towards the expected reduction or oxidation potential, and then reversing the scan. The scan rate is typically 100 mV/s for initial characterization.
-
If using an internal standard, add a small amount of ferrocene to the solution and record the voltammogram again to reference the potentials to the Fc/Fc⁺ couple.
-
Analyze the resulting voltammogram to determine the peak potentials (Epa and Epc) and calculate the half-wave potential (E½ = (Epa + Epc)/2) for reversible processes.
Synthesis of Representative Substituted Bipyridine Ligands
1. Synthesis of 4,4'-Dimethyl-2,2'-bipyridine (An Electron-Donating Example)
This procedure is adapted from a literature method.[3][4]
-
Reactants: 4-methylpyridine, Palladium on carbon (Pd/C) catalyst, Acetic acid, Hydrogen peroxide (30%), Phosphorus trichloride.
-
Procedure:
-
Dissolve 4-methylpyridine in acetic acid.
-
Add hydrogen peroxide and allow the oxidation to proceed at room temperature.
-
Add the Pd/C catalyst and heat the mixture to reflux.
-
After cooling, add phosphorus trichloride for deoxygenation.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethyl acetate to obtain pure 4,4'-dimethyl-2,2'-bipyridine.
-
2. Synthesis of 4,4'-Dinitro-2,2'-bipyridine (An Electron-Withdrawing Example)
This synthesis typically involves the nitration of 2,2'-bipyridine-N,N'-dioxide followed by deoxygenation.
-
Reactants: 2,2'-bipyridine-N,N'-dioxide, Fuming sulfuric acid, Nitric acid.
-
Procedure:
-
Carefully add 2,2'-bipyridine-N,N'-dioxide to a mixture of fuming sulfuric acid and nitric acid at low temperature.
-
Slowly warm the mixture and then heat to ensure complete nitration.
-
Pour the reaction mixture onto ice and neutralize to precipitate the 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide.
-
The N,N'-dioxide is then deoxygenated using a suitable reducing agent like phosphorus trichloride to yield 4,4'-dinitro-2,2'-bipyridine.
-
Visualizing the Concepts
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Caption: Logical relationship between substituent type and its effect on the redox potentials of bipyridine ligands.
Caption: Experimental workflow for the electrochemical comparison of substituted bipyridine ligands.
References
- 1. Tuning the Redox Potentials and Ligand Field Strength of Fe(II) Polypyridines: The Dual π-Donor and π-Acceptor Character of Bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. munin.uit.no [munin.uit.no]
- 3. 4,4'-Dimethyl-2,2'-bipyridyl synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Activity of Bipyridine-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
Bipyridine-based ligands have become indispensable in transition metal catalysis, offering a versatile scaffold for a wide range of organic transformations. Their ability to form stable complexes with various metals, coupled with the tunable nature of their electronic and steric properties through substitution, allows for the fine-tuning of catalytic activity and selectivity. This guide provides an objective comparison of the performance of different bipyridine-based catalysts in key chemical reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and development.
Performance Comparison in Key Catalytic Reactions
The catalytic performance of bipyridine-based catalysts is profoundly influenced by the nature of the metal center and the substituents on the bipyridine rings. The following tables summarize the quantitative data for selected catalysts in prominent catalytic reactions.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a powerful technique for the synthesis of well-defined polymers. The activity of copper-bipyridine catalysts in ATRP is highly dependent on the electronic properties of the bipyridine ligand. Electron-donating groups (EDGs) on the bipyridine backbone generally enhance the rate of polymerization.
| Catalyst System | Ligand (R-bpy) | Substituent (R) | Monomer | Polymerization Rate Enhancement (vs. R=H) | Molecular Weight Distribution (Đ) | Reference |
| Cu(I)Br / R-bpy | 4,4'-(Me)₂N-bpy | p-(Me)₂N (strong EDG) | Methyl Acrylate (MA) | ~400-fold | < 1.3 | [1] |
| Cu(I)Br / R-bpy | 4,4'-MeO-bpy | MeO (EDG) | Methyl Acrylate (MA) | - | < 1.3 | [1] |
| Cu(I)Br / R-bpy | 4,4'-dN-bpy | dinonyl (weak EDG) | Methyl Acrylate (MA) | - | - | [1] |
| Cu(I)Br / R-bpy | 4,4'-H-bpy | H (unsubstituted) | Methyl Acrylate (MA) | 1 (reference) | - | [1] |
| Cu(I)Br / R-bpy | 4,4'-Cl-bpy | Cl (electron-withdrawing) | Methyl Acrylate (MA) | Slowest rate | - | [1] |
Cross-Coupling Reactions
Bipyridine ligands are widely employed in various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and C-N coupling, primarily with palladium and nickel catalysts. The steric and electronic properties of the bipyridine ligand play a crucial role in determining the catalyst's stability, activity, and selectivity.
Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Aryl Halide | Arylboronic Acid | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd(OAc)₂ / Cationic 2,2'-bipyridyl | 4-Bromoacetophenone | Phenylboronic acid | High | Recyclable | - | [2] | |
| Fe₃O₄-supported Pd-bipyridine | 2,2'-bipyridine | Aryl iodides/bromides | Phenylboronic acid | >99 (1st use), 45 (4th use) | - | - | [3] |
Heck Coupling
| Catalyst System | Ligand | Aryl Halide | Olefin | Yield (%) | Conditions | Reference |
| Pd(II) / 4,4'-dimethyl-2,2'-bipyridine | Arylboronic Acids (oxidative Heck) | Various olefins | High | 80 °C, air | [4] | |
| Supramolecular Pd-catalyst | Zinc-porphyrin functionalized ligand | 3-Bromopyridine | Butyl acrylate | 78 | 130 °C, 1 h | [5] |
C-N Coupling
| Catalyst System | Ligand | Aryl Halide | Amine | Yield (%) | Conditions | Reference |
| NiCl₂·DME / Insulated π-conjugated 2,2′-bipyridine | 4-Bromobenzonitrile | n-Octylamine | High | Visible light (427 nm), 48 h | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for ATRP and a Ni-catalyzed cross-coupling reaction.
General Procedure for Atom Transfer Radical Polymerization (ATRP)
This protocol is a generalized procedure for a typical ATRP reaction using a Cu(I)/bipyridine catalyst system.
Materials:
-
Monomer (e.g., Methyl Acrylate)
-
Initiator (e.g., Ethyl α-bromoisobutyrate)
-
Copper(I) bromide (CuBr)
-
Bipyridine ligand (e.g., 4,4'-di(5-nonyl)-2,2'-bipyridine, dNbpy)
-
Anisole (solvent)
-
Nitrogen or Argon gas for inert atmosphere
-
Schlenk flask and line
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add CuBr (1 eq) and the bipyridine ligand (2 eq).
-
Addition of Monomer and Solvent: Add the desired amount of monomer and solvent to the flask via syringe. The mixture is typically stirred to dissolve the catalyst complex, which may result in a colored solution.
-
Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Initiation: The initiator is then added to the reaction mixture via syringe to start the polymerization.
-
Polymerization: The reaction is allowed to proceed at a specific temperature (e.g., 90 °C) for a predetermined time to achieve the desired molecular weight and conversion.
-
Termination and Purification: The polymerization is terminated by exposing the reaction mixture to air. The mixture is then diluted with a suitable solvent (e.g., THF) and passed through a column of neutral alumina to remove the copper catalyst. The polymer is then precipitated in a non-solvent (e.g., methanol or hexane), filtered, and dried under vacuum.
General Procedure for Nickel-Catalyzed C-N Cross-Coupling
This protocol describes a general procedure for a visible-light-driven nickel-catalyzed C-N cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 4-Bromobenzonitrile)
-
Amine (e.g., n-Octylamine)
-
Nickel(II) chloride dimethoxyethane adduct (NiCl₂·DME)
-
Insulated π-conjugated 2,2′-bipyridine ligand
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) as a base
-
N,N-Dimethylacetamide (DMA) as a solvent
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Reaction vials
-
Visible light source (e.g., 427 nm LEDs)
Procedure:
-
Reaction Setup: In a reaction vial, combine the aryl halide (1 eq), NiCl₂·DME (1 mol%), and the bipyridine ligand (1 mol%).
-
Addition of Reagents: To the vial, add the amine (5 eq), DABCO (2 eq), DMA, and the internal standard.
-
Reaction Conditions: The vial is sealed and the reaction mixture is stirred under irradiation with a 427 nm LED lamp for 48 hours, often with cooling to maintain a constant temperature.
-
Analysis: The reaction progress and yield are determined by ¹H NMR analysis of the crude reaction mixture using the internal standard.
-
Work-up and Purification: Upon completion, the reaction mixture is subjected to a standard aqueous work-up and the product is purified by column chromatography.
Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanisms is key to optimizing catalytic systems. The following diagrams, generated using the DOT language, illustrate the key steps in ATRP and a generic cross-coupling cycle.
Atom Transfer Radical Polymerization (ATRP) Catalytic Cycle
Caption: A simplified diagram of the Atom Transfer Radical Polymerization (ATRP) catalytic cycle.
General Catalytic Cycle for Ni-Catalyzed Cross-Coupling
Caption: A generalized catalytic cycle for Nickel-catalyzed cross-coupling reactions.
Influence of Ligand Electronics on Catalytic Activity
Caption: The influence of electronic effects of bipyridine substituents on catalyst activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 6. Insulated π-conjugated 2,2′-bipyridine transition-metal complexes: enhanced photoproperties in luminescence and catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01046A [pubs.rsc.org]
A Comparative Guide to Metal Complexes with Diverse Bipyridine Ligands for Researchers and Drug Developers
An in-depth analysis of the synthesis, performance, and potential applications of Ruthenium(II), Iridium(III), Platinum(II), Palladium(II), and Copper(II) complexes featuring functionalized bipyridine ligands.
In the landscape of medicinal inorganic chemistry and materials science, metal complexes incorporating 2,2'-bipyridine (bpy) and its derivatives stand out for their versatile photophysical, electrochemical, and biological properties. The ability to systematically modify the bipyridine framework allows for the fine-tuning of the overall complex's characteristics, opening avenues for the rational design of therapeutic agents and advanced materials. This guide provides a comparative overview of metal complexes with various bipyridine ligands, focusing on experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
Synthesis and Characterization: A General Workflow
The synthesis of metal complexes with substituted bipyridine ligands typically follows a modular approach. The bipyridine ligand itself is often prepared through cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of a wide array of functional groups.[1] The subsequent complexation with a suitable metal precursor, such as K₂PtCl₄ or Ru(bpy)₂Cl₂, yields the desired metal complex. Microwave-assisted synthesis has emerged as a technique to improve reaction times and yields. Purification is commonly achieved through column chromatography or recrystallization. Characterization relies on a suite of spectroscopic and analytical techniques, including NMR (¹H, ¹³C), mass spectrometry, elemental analysis, and X-ray crystallography, to confirm the structure and purity of the final compound.[2][3][4]
Comparative Performance Data
The true utility of these complexes is revealed through a comparative analysis of their performance metrics. The following sections and tables summarize key quantitative data for Ruthenium(II), Iridium(III), Platinum(II), Palladium(II), and Copper(II) bipyridine complexes, focusing on their photophysical properties, cytotoxicity against cancer cell lines, and DNA binding affinities.
Ruthenium(II) Bipyridine Complexes
Ruthenium(II) polypyridyl complexes are renowned for their rich photophysical and electrochemical properties, making them excellent candidates for photosensitizers in photodynamic therapy (PDT) and as probes for biological systems.
Table 1: Photophysical and Biological Data for Selected Ru(II) Bipyridine Complexes
| Complex | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | DNA Binding Constant (K_b) (M⁻¹) | IC₅₀ (µM) vs. Cell Line |
| [Ru(bpy)₃]²⁺ | 452 | 615 | 0.095 | 0.248 x 10⁴ | >100 (various) |
| [Ru(bpy)₂(dppz)]²⁺ | 440 | 628 | - | >10⁶ | 5-20 (various) |
| [Ru(phen)₂(dppz)]²⁺ | 440 | 628 | - | 6 x 10⁷ | 2-10 (various) |
| [Ru(bpy)₂(2,2'-pq)]²⁺ | 454 | 614 | 0.042 | 4.46 x 10⁵ | 15.8 (MCF-7) |
*bpy = 2,2'-bipyridine; dppz = dipyrido[3,2-a:2',3'-c]phenazine; phen = 1,10-phenanthroline; 2,2'-pq = 2-(2'-pyridyl)quinoxaline. Data compiled from multiple sources.[5][6]
Iridium(III) Bipyridine Complexes
Iridium(III) complexes are noted for their high phosphorescence quantum yields and long excited-state lifetimes, making them attractive for applications in bioimaging and as phosphorescent probes.
Table 2: Photophysical Data for Selected Ir(III) Bipyridine Complexes
| Complex | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (µs) |
| [Ir(ppy)₂(bpy)]⁺ | ~380, 470 | 590 | 0.1 - 0.2 | 0.2 - 0.4 |
| [Ir(F₂ppy)₂(bpy)]⁺ | ~370, 460 | 530 | ~0.4 | ~1.0 |
| [Ir(ppy)₂(dmb)]⁺ | ~380, 470 | 595 | 0.15 | 0.3 |
| [Ir(F₂ppy)₂(dmb)]⁺ | ~370, 460 | 522 | ~1.0 | 1.8 |
*ppy = 2-phenylpyridine; F₂ppy = 2-(2,4-difluorophenyl)pyridine; bpy = 2,2'-bipyridine; dmb = 4,4'-dimethyl-2,2'-bipyridine. Data compiled from multiple sources.[7]
Platinum(II) and Palladium(II) Bipyridine Complexes
Platinum(II) and Palladium(II) bipyridine complexes are extensively studied for their potential as anticancer agents, often exhibiting different mechanisms of action compared to traditional platinum-based drugs like cisplatin.
Table 3: Cytotoxicity Data for Selected Pt(II) and Pd(II) Bipyridine Complexes
| Complex | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT-116 | IC₅₀ (µM) vs. MCF-7 |
| [Pt(bpy)Cl₂] | >100 | >100 | >100 |
| [Pt(4,4'-di-n-butyl-bpy)Cl₂] | 1.5 | 2.1 | 3.5 |
| [Pd(2',6'-di(thiazol-2-yl)-2,4'-bipyridine)Cl]⁺ | 60.1 | 23.8 | >100 |
| Cisplatin | 5.2 | 7.8 | 10.5 |
*Data compiled from multiple sources.[2][8][9]
Copper(II) Bipyridine Complexes
Copper(II) bipyridine complexes are of interest due to their catalytic activity and their ability to interact with and cleave DNA, suggesting potential applications as therapeutic agents.
Table 4: DNA Binding Data for Selected Cu(II) Bipyridine Complexes
| Complex | DNA Binding Mode | Binding Constant (K_b) (M⁻¹) |
| [Cu(bpy)(NO₃)₂] | Groove Binding | - |
| [Cu(phen)(NO₃)₂] | Intercalation/Groove Binding | - |
| [Cu(dppz)(NO₃)₂] | Intercalation | - |
| [Cu(Bzimpy)(bpy)H₂O]SO₄ | Intercalation | 1.41 x 10⁴ |
*bpy = 2,2'-bipyridine; phen = 1,10-phenanthroline; dppz = dipyrido[3,2-a:2',3'-c]phenazine; Bzimpy = 2,6-bis(benzimidazol-2yl)pyridine. Data compiled from multiple sources.[10][11]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the advancement of research. Below are methodologies for key experiments cited in this guide.
Synthesis of a Representative Ruthenium(II) Bipyridine Complex: [Ru(bpy)₃]Cl₂
A common synthesis for [Ru(bpy)₃]Cl₂ involves the reaction of RuCl₃·xH₂O with an excess of 2,2'-bipyridine in a high-boiling point solvent such as ethanol or dimethylformamide (DMF).[12][13] The mixture is refluxed for several hours, during which the ruthenium is reduced from Ru(III) to Ru(II) and coordinates to the bipyridine ligands. The resulting complex is then precipitated, often as a hexafluorophosphate or chloride salt, and purified by recrystallization.
Cytotoxicity Evaluation: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][14]
DNA Binding Studies: Fluorescence Spectroscopy
The interaction of metal complexes with DNA can be investigated using fluorescence spectroscopy, often through a competitive binding assay with a known DNA intercalator like ethidium bromide (EtBr).
Concluding Remarks
The versatility of the bipyridine ligand framework, coupled with the diverse coordination chemistry of various transition metals, provides a rich platform for the development of novel therapeutic and diagnostic agents. This guide has presented a comparative analysis of Ruthenium(II), Iridium(III), Platinum(II), Palladium(II), and Copper(II) bipyridine complexes, highlighting key performance data and experimental methodologies. The tabulated data facilitates a direct comparison of the properties of these complexes, which can guide the rational design of new compounds with enhanced efficacy and selectivity. The detailed protocols and workflow diagrams serve as a practical resource for researchers entering this exciting and rapidly evolving field. Future research will undoubtedly uncover even more sophisticated designs and applications for these remarkable metal complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of [PtCl2(4,4'-dialkoxy-2,2'-bipyridine)] complexes and their in vitro anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of [PtCl2(4,4′-dialkoxy-2,2′-bipyridine)] complexes and their in vitro anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Platinum(II) Complexes with 2,2...: Ingenta Connect [ingentaconnect.com]
- 5. Synthesis, DNA-Binding, Anticancer Evaluation, and Molecular Docking Studies of Bishomoleptic and Trisheteroleptic Ru-Diimine Complexes Bearing 2-(2-Pyridyl)-quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biophysical studies of a ruthenium(II) polypyridyl complex binding to DNA and RNA prove that nucleic acid structure has significant effects on binding behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Confirming the Purity of Ethyl 2,2'-Bipyridine-4-carboxylate
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other key analytical techniques for confirming the purity of ethyl 2,2'-bipyridine-4-carboxylate, a vital building block in coordination chemistry and materials science.
Introduction
This compound is a bipyridine derivative with the molecular formula C₁₃H₁₂N₂O₂.[1][2] Its purity is paramount as impurities can lead to unpredictable outcomes in subsequent reactions and affect the properties of the final products. This guide details the use of HPLC as a primary method for purity assessment and compares its performance with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for purity determination in the pharmaceutical and chemical industries due to its high resolution, sensitivity, and quantitative accuracy.[3] It excels at separating the main compound from its impurities, allowing for precise quantification of purity.
Experimental Protocol: Reversed-Phase HPLC
This section outlines a robust protocol for the purity analysis of this compound using reversed-phase HPLC.
Objective: To separate this compound from potential process-related impurities and degradation products and to determine its purity.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound sample
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and prepare a 100 µg/mL solution in a 50:50 mixture of acetonitrile and water.
-
-
Chromatographic Conditions:
-
The separation is typically achieved using a gradient elution to ensure the separation of impurities with a wide range of polarities.
-
-
Analysis:
-
Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
-
Purity Calculation:
-
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Data Presentation: HPLC Parameters
| Parameter | Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30-80% B20-25 min: 80% B25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Approximately 15-20 minutes |
Potential Impurities
The synthesis of this compound often involves the esterification of 2,2'-bipyridine-4-carboxylic acid or coupling reactions.[1] Potential impurities could include:
-
2,2'-bipyridine-4-carboxylic acid: The unreacted starting material from esterification.
-
Starting materials from coupling reactions: Such as bromopyridines or pyridine boronic acids.
-
Byproducts of side reactions.
These impurities would likely have different retention times from the main compound in the HPLC analysis.
Workflow for HPLC Purity Confirmation
Caption: Workflow for purity analysis by HPLC.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool for purity determination, a comprehensive assessment often involves orthogonal methods that provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for purity assessment. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
Experimental Protocol:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Purity is assessed by comparing the integrals of the signals corresponding to the main compound with those of any impurity signals.
Data Presentation: Expected NMR Data
| Technique | Expected Observations |
| ¹H NMR | Signals for the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm) and aromatic protons of the bipyridine rings (between 7.5 and 9.0 ppm). The presence of unexpected signals would indicate impurities.[1] |
| ¹³C NMR | Signals for the carbonyl carbon of the ester (around 165 ppm), the carbons of the ethyl group, and the aromatic carbons of the bipyridine rings. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can confirm its identity and detect impurities with different molecular weights.
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable solvent.
-
Infuse the sample into the mass spectrometer (e.g., using electrospray ionization - ESI).
-
Acquire the mass spectrum in full scan mode.
-
The presence of ions at m/z values other than the expected molecular ion may indicate impurities.
Data Presentation: Expected MS Data
| Technique | Expected Observations |
| Mass Spectrometry (ESI-MS) | A prominent molecular ion peak at m/z 229.0977 ([M+H]⁺) for the protonated molecule. Common fragments may include the loss of the ethoxy group (-OC₂H₅) or the entire ester group.[1] |
Elemental Analysis
Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in a compound. This data is compared with the theoretical values to assess purity.
Experimental Protocol:
-
A few milligrams of the dry sample are accurately weighed.
-
The sample is combusted in a high-temperature furnace in the presence of oxygen.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
The weight percentages of C, H, and N are calculated.
Data Presentation: Expected Elemental Analysis Data
| Element | Theoretical % | Acceptable Range (±0.4%) |
| Carbon (C) | 68.41% | 68.01% - 68.81% |
| Hydrogen (H) | 5.30% | 4.90% - 5.70% |
| Nitrogen (N) | 12.27% | 11.87% - 12.67% |
Note: The acceptable deviation for elemental analysis is typically within ±0.4% of the calculated theoretical values.[4][5]
Comparative Summary
The following table provides a comparative overview of the different analytical techniques for the purity assessment of this compound.
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC | Differential partitioning between a stationary and mobile phase. | Quantitative purity, number of components, retention times. | High resolution, high sensitivity, quantitative. | Requires a reference standard for absolute quantification. |
| NMR | Nuclear spin transitions in a magnetic field. | Structural confirmation, relative quantification of components. | Provides detailed structural information, can identify unknown impurities. | Lower sensitivity compared to HPLC, can be complex to interpret with overlapping signals. |
| MS | Mass-to-charge ratio of ionized molecules. | Molecular weight confirmation, structural information from fragmentation. | High sensitivity, provides molecular weight information. | May not separate isomers, quantification can be challenging. |
| Elemental Analysis | Combustion of the sample to determine elemental composition. | Percentage of C, H, N. | Provides fundamental compositional data. | Does not distinguish between isomers or impurities with similar elemental compositions. |
Logical Relationship of Purity Analysis Techniques
Caption: Interrelation of analytical techniques.
Conclusion
Confirming the purity of this compound requires a multi-faceted analytical approach. HPLC stands out as the primary method for quantitative purity assessment due to its excellent separating power and sensitivity. However, for unambiguous confirmation of identity and a comprehensive purity profile, it is highly recommended to complement HPLC data with orthogonal techniques such as NMR spectroscopy for structural verification, mass spectrometry for molecular weight confirmation, and elemental analysis for elemental composition. The synergistic use of these methods provides the highest level of confidence in the purity of the compound, ensuring the reliability and reproducibility of downstream research and development activities.
References
"benchmarking new bipyridine ligands against ethyl 2,2'-bipyridine-4-carboxylate"
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of New Bipyridine Ligands Against the Established Ethyl 2,2'-Bipyridine-4-Carboxylate Framework in the Context of Dye-Sensitized Solar Cells.
In the pursuit of more efficient light-harvesting and energy conversion technologies, the design and synthesis of novel bipyridine ligands for transition metal complexes, particularly ruthenium-based sensitizers, is a field of intense research. This guide provides a comparative analysis of recently developed bipyridine ligands, benchmarking their performance against the well-established framework of carboxylated bipyridine ligands, exemplified by the ligands in the highly efficient N719 dye. The N719 sensitizer, a ruthenium complex with dicarboxylated bipyridine ligands, serves as a robust benchmark due to its widespread use and well-documented performance in dye-sensitized solar cells (DSSCs).[1][2][3][4] The this compound ligand shares the core bipyridine structure with an electron-withdrawing carboxylate group, making N719 a relevant and informative standard for comparison.
This guide will delve into the synthesis of these novel ligands, their photophysical properties, and their performance in DSSCs, offering a comprehensive overview for researchers aiming to develop next-generation photosensitizers.
Performance in Dye-Sensitized Solar Cells: A Comparative Analysis
The efficacy of new bipyridine ligands is often evaluated by incorporating them into ruthenium complexes and testing their performance as sensitizers in DSSCs. The key performance metrics are the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and overall power conversion efficiency (PCE). The following tables summarize the performance of various novel ruthenium-bipyridine complexes compared to the benchmark N719 sensitizer.
Table 1: Photovoltaic Performance of DSSCs with Thiophene-Incorporated Bipyridine Ligands [2]
| Sensitizer | Jsc (mA cm⁻²) | Voc (V) | FF | PCE (%) |
| N719 (Benchmark) | 17.160 | 0.710 | 0.75 | 9.12 |
| Complex 3a | 20.454 | 0.650 | 0.66 | 8.83 |
| Complex 3b | 20.585 | 0.660 | 0.72 | 9.71 |
Table 2: Photovoltaic Performance of DSSCs with Indole-Substituted Bipyridine Ligands [1]
| Sensitizer | Jsc (mA cm⁻²) | Voc (V) | FF | PCE (%) |
| N719 (Benchmark) | 16.51 | 0.73 | 0.64 | 7.74 |
| Complex 12 | 17.13 | 0.75 | 0.63 | 8.14 |
Table 3: Photovoltaic Performance of DSSCs with Benzimidazolyl-Substituted Bipyridine Ligands [5]
| Sensitizer | Jsc (mA cm⁻²) | Voc (V) | FF | PCE (%) |
| Rubpy (Reference) | 0.098 | 0.49 | 0.61 | 0.029 |
| RubbbpyH₂ | 0.529 | 0.61 | 0.62 | 0.201 |
Experimental Protocols
General Synthesis of Ruthenium-Bipyridine Complexes
The synthesis of ruthenium-bipyridine complexes typically involves the reaction of a ruthenium precursor, such as RuCl₃·xH₂O or [Ru(bpy)₂Cl₂], with the desired bipyridine ligands.[6][7]
Synthesis of [Ru(bipy)₂Cl₂] Precursor:
A mixture of 2,2′-bipyridine (2 equivalents), RuCl₃·xH₂O (1 equivalent), and dried lithium chloride (5 equivalents) in dimethylformamide is refluxed for several hours. After cooling, acetone is added to precipitate the product, which is then collected by filtration and crystallized.[6]
Synthesis of the Final Ruthenium Complex:
The precursor complex [Ru(bipy)₂Cl₂] is then reacted with the specific bipyridine ligand (e.g., a thiophene-incorporated or indole-substituted bipyridine) in a suitable solvent system, often a mixture of water and methanol, in the presence of a base like sodium bicarbonate. The reaction mixture is refluxed, and the product is purified by column chromatography.[3]
Fabrication and Characterization of Dye-Sensitized Solar Cells
The performance of the synthesized ruthenium complexes is evaluated by fabricating and testing DSSCs.
Fabrication of DSSCs:
A typical DSSC fabrication process involves the following steps:
-
Preparation of TiO₂ Photoanode: A TiO₂ paste is screen-printed on a fluorine-doped tin oxide (FTO) coated glass substrate and then sintered at high temperatures to create a mesoporous film.
-
Dye Sensitization: The TiO₂ photoanode is immersed in a solution of the ruthenium complex (the dye) for a specific duration to allow for the adsorption of the dye onto the TiO₂ surface.
-
Assembly of the Cell: The dye-sensitized photoanode is assembled with a platinum-coated counter electrode, separated by a sealant.
-
Electrolyte Injection: An electrolyte solution, typically containing an iodide/triiodide (I⁻/I₃⁻) redox couple, is introduced into the space between the electrodes.[2][5]
Characterization of DSSCs:
The photovoltaic performance of the assembled DSSCs is measured under simulated solar illumination (AM 1.5G, 100 mW cm⁻²). The current-voltage (I-V) characteristics are recorded to determine the Jsc, Voc, FF, and PCE.[1][2]
Visualizing the Workflow
Experimental Workflow for DSSC Fabrication and Testing
The following diagram illustrates the general workflow for the fabrication and performance evaluation of a dye-sensitized solar cell.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Investigations on Thiocyanate-Free Ruthenium(II) 2,2′-Bipyridyl Complexes for Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Photophysical Studies of Ruthenium-Based Complexes and the Performance of Nanostructured TiO2 Based Dye Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijrpr.com [ijrpr.com]
Safety Operating Guide
Proper Disposal of Ethyl 2,2'-bipyridine-4-carboxylate: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers and Scientists
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of Ethyl 2,2'-bipyridine-4-carboxylate, a heterocyclic compound commonly used in chemical synthesis and research. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety data for closely related and structurally similar compounds, such as 2,2'-bipyridine and its derivatives. Researchers must always consult with their institution's Environmental Health and Safety (EHS) department and adhere to local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. Based on data from analogous compounds, this substance should be treated as a hazardous chemical.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and closed-toe shoes. In case of potential splashing, additional protective clothing may be necessary.
-
Respiratory Protection: If working with a powder or in a poorly ventilated area, a NIOSH-approved respirator with a particulate filter is recommended.
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Ensure that an eyewash station and a safety shower are readily accessible.
Summary of Hazard and Disposal Information
The following table summarizes key safety and disposal information derived from the SDS of structurally related bipyridine compounds. This information should be used as a conservative guide for handling this compound.
| Parameter | Recommendation | Source (Analogous Compounds) |
| Hazard Classification | Acute toxicity (Oral, Dermal), Skin Irritation, Eye Irritation.[1] | 2,2'-Bipyridine, 4,4'-Dicarboxy-2,2'-bipyridine |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat.[1] | 2,2'-Bipyridine, 4,4'-Dicarboxy-2,2'-bipyridine |
| Spill Cleanup | Sweep up solid spills, avoiding dust generation, and place in a suitable, labeled container for disposal.[2] | 2,2'-Bipyridine |
| Primary Disposal Route | Dispose of as hazardous chemical waste at an approved waste disposal plant.[1] | 2,2'-Bipyridine, 4,4'-Dicarboxy-2,2'-bipyridine |
| Environmental Precautions | Do not allow to enter drains or waterways. | 2,2'-Bipyridine |
Step-by-Step Disposal Protocol
Follow these procedural steps for the safe disposal of this compound waste.
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper).
-
Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible chemicals.
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed at all times, except when adding waste.
-
-
Waste Pickup and Disposal:
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is provided as a general guide and is based on data for structurally similar compounds. Always refer to your institution's specific safety and disposal protocols and consult with a qualified safety professional before handling any hazardous chemical.
References
Personal protective equipment for handling Ethyl 2,2'-bipyridine-4-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2,2'-bipyridine-4-carboxylate. Adherence to these protocols is essential for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure a safe laboratory environment. The following table summarizes the required PPE.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Safety glasses with side shields or goggles; face shield if there is a splash hazard. | NIOSH (US) or EN 166 (EU) approved.[1] |
| Hands | Chemical-resistant gloves. | Inspect gloves prior to use and use proper removal technique.[1] |
| Body | Laboratory coat or coveralls. | N/A |
| Respiratory | Use in a well-ventilated area. If dusts are formed, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required. | N/A |
Safe Handling and Storage Protocols
Handling:
-
Avoid the formation of dust and aerosols.[1]
Storage:
-
Store in an inert atmosphere, under argon if specified.[7]
-
Recommended storage temperature is between 2-8°C.[1]
Accidental Release and Disposal Measures
Accidental Release:
-
Evacuate Personnel: Ensure all non-essential personnel are cleared from the area.[1]
-
Ventilate the Area: Ensure adequate ventilation.[1]
-
Personal Protection: Wear appropriate PPE, including respiratory protection if dust is present.[1][3]
-
Containment: Prevent the product from entering drains.[1][6]
-
Clean-up:
Disposal:
-
Dispose of the chemical and its container in accordance with local, regional, and national regulations.[4][6][8]
-
Do not dispose of the material into drains or the environment.[1][2][6]
-
Contaminated packaging should be treated as the product itself.[6]
Emergency First Aid Procedures
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2][5]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][5][6]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][5]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[5][7]
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. biosynth.com [biosynth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
